Product packaging for Diethyleneglycol diformate(Cat. No.:CAS No. 120570-77-6)

Diethyleneglycol diformate

Cat. No.: B057414
CAS No.: 120570-77-6
M. Wt: 162.14 g/mol
InChI Key: JGJDTAFZUXGTQS-UHFFFAOYSA-N
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Description

Diethyleneglycol diformate is a bifunctional ester compound that serves as a versatile reagent and building block in advanced organic synthesis and materials science research. Its primary research value lies in its role as a latent source of formic acid and a precursor to diethylene glycol, making it particularly useful in polymer chemistry as a monomer or cross-linking agent for producing polyesters and polyurethanes with tailored properties. The compound's mechanism of action involves transesterification and hydrolysis reactions, where it can efficiently transfer the formyl group or undergo cleavage to release formic acid under controlled conditions. This property is exploited in developing degradable polymers and as a reactive solvent in resin formulations. Furthermore, this compound finds application as a stable, high-boiling-point solvent for specialty chemical reactions and as a starting material for synthesizing more complex glycol derivatives. Its high purity is critical for ensuring reproducible results in kinetic studies and catalyst screening, where its consistent performance aids in exploring new synthetic pathways and optimizing reaction parameters for industrial-scale processes. Researchers utilize this compound to investigate green chemistry principles, leveraging its potential as a biodegradable alternative to more persistent solvents and intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B057414 Diethyleneglycol diformate CAS No. 120570-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formyloxyethoxy)ethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-5-10-3-1-9-2-4-11-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDTAFZUXGTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=O)OCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888902
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
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CAS No.

120570-77-6
Record name Diethyleneglycol diformate
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URL https://commonchemistry.cas.org/detail?cas_rn=120570-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2'-oxybis-, 1,1'-diformate
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Foundational & Exploratory

Diethyleneglycol diformate synthesis via direct esterification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Diformate via Direct Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethylene glycol diformate through direct esterification. It details the underlying chemical principles, experimental protocols, and key factors influencing reaction outcomes.

Introduction

Diethylene glycol diformate is a chemical intermediate with applications as a plasticizer and in the synthesis of resins and lubricants[]. The direct esterification of diethylene glycol with formic acid is a prevalent industrial method for its synthesis[2][3]. This process, while seemingly straightforward, involves challenges such as managing reaction equilibria, preventing side reactions, and mitigating environmental concerns associated with catalyst and solvent use[2][3][4]. Traditional methods often employ strong acid catalysts and azeotropic distillation to remove water, driving the reaction toward the product[3][4]. However, these approaches can result in corrosive conditions and the generation of acidic wastewater[2][3].

Recent advancements have focused on developing greener and more efficient synthetic routes, including the use of novel catalytic systems to improve yields and reduce environmental impact[4]. This guide will delve into the technical aspects of direct esterification, presenting quantitative data from various methodologies and providing detailed experimental protocols.

Chemical Reaction Pathway

The synthesis of diethylene glycol diformate via direct esterification is a reversible reaction between diethylene glycol and formic acid, typically catalyzed by an acid. The reaction proceeds in two sequential esterification steps, with the formation of diethylene glycol monoformate as an intermediate.

Reaction_Pathway cluster_1 Step 1: Mono-esterification cluster_2 Step 2: Di-esterification DEG Diethylene Glycol DEGM Diethylene Glycol Monoformate DEG->DEGM + FA1 Formic Acid FA1->DEGM H2O1 Water DEGM->H2O1 + DEGF Diethylene Glycol Diformate DEGM->DEGF + FA2 Formic Acid FA2->DEGF H2O2 Water DEGF->H2O2 + Catalyst1 Acid Catalyst s1 Catalyst1->s1 Catalyst2 Acid Catalyst s2 Catalyst2->s2 s1->DEGM s2->DEGF

Caption: Reaction pathway for the direct esterification of diethylene glycol.

Experimental Protocols

The following protocols are synthesized from various patented methods for the direct esterification of diethylene glycol.

Traditional Direct Esterification with Azeotropic Removal of Water

This method utilizes a water-entraining solvent and a strong acid catalyst.

Materials:

  • Diethylene glycol

  • Formic acid (50% aqueous solution)

  • Toluene or Cyclohexane (water-carrying agent)

  • Sulfuric acid or p-Toluenesulfonic acid (catalyst)

Procedure:

  • To a reactor equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add diethylene glycol, 50% aqueous formic acid, and toluene. The typical volume ratio of ethylene glycol to 50% formic acid is between 1:3 and 1:6, and the ratio of ethylene glycol to toluene is between 1:0.7 and 1:1.5[5].

  • Add the acid catalyst, typically 0.2 to 0.5 parts by volume relative to ethylene glycol[5].

  • Heat the mixture with stirring to a temperature of 95-115 °C to initiate reflux[5].

  • Continuously remove the water-toluene azeotrope from the reaction mixture using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases. This can take 8 to 10 hours[5].

  • After the reaction is complete, cool the mixture.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 150-170 °C / 40 mmHg to obtain diethylene glycol diformate with a purity greater than 98%[5].

Direct Esterification without a Water-Carrying Agent

This method relies on driving the reaction by heating under reduced pressure to remove water.

Materials:

  • Benzoic acid (as a proxy for formic acid in some literature, illustrating the general principle)

  • Diethylene glycol

  • Tetrabutyl titanate (catalyst)

  • Sodium carbonate solution (for neutralization)

Procedure:

  • In a four-necked flask, combine benzoic acid and diethylene glycol in a molar ratio of approximately 2:1.05[6].

  • Heat the mixture with stirring. Once the benzoic acid has dissolved, add the tetrabutyl titanate catalyst (approximately 0.6% of the total mass of reactants) at 180 °C[6].

  • Maintain the reaction under reflux at 160-180 °C for 1-1.5 hours[6].

  • Apply a vacuum and increase the temperature to 200-220 °C. Continue the reaction under reduced pressure for 2-3 hours, allowing for the removal of water[6].

  • Stop the reaction when no more water is distilled[6].

  • Cool the crude product and neutralize any excess acid with a 3% sodium carbonate solution[6].

  • Wash the organic layer with hot water (90 °C) two to three times[6].

  • Separate the ester layer and dehydrate it via vacuum distillation to obtain the final product[6].

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature.

Table 1: Reactant Ratios and Yields for Different Synthesis Methods

MethodReactantsCatalystMolar/Volume RatiosYieldReference
Formate Esterification1,2-dibromomethane, Potassium formatePyridine, Formic acidNot specified55-61%[2]
Traditional Direct EsterificationEthylene glycol, 50% Formic acidSulfuric acidEthylene glycol:Formic acid:Catalyst = 1:3:0.286.8%[5]
Traditional Direct EsterificationEthylene glycol, 50% Formic acidp-Toluenesulfonic acidEthylene glycol:Formic acid:Catalyst = 1:3:0.278.9%[5]
TransesterificationDiethylene glycol, sec-Butyl formateComposite catalystCatalyst:DEG:sec-Butyl formate = 0.002-0.015:1:0.5-1.2>90%[2]
Direct Esterification (Benzoate)Benzoic acid, Diethylene glycolTetrabutyl titanateBenzoic acid:Diethylene glycol = 2:1.0598.13% (esterification yield)[6]

Table 2: Reaction Conditions for Direct Esterification

ParameterTraditional Method with TolueneMethod without Water-Carrying Agent
Temperature 95-115 °C[5]160-220 °C[6]
Pressure AtmosphericAtmospheric followed by Vacuum[6]
Reaction Time 8-10 hours[5]3-4.5 hours[6]
Catalyst Sulfuric acid, p-Toluenesulfonic acid[5]Tetrabutyl titanate[6]
Solvent Toluene or Cyclohexane[5]None[6]

Factors Influencing Synthesis

Several factors can significantly impact the yield and purity of diethylene glycol diformate produced via direct esterification.

Factors_Influencing_Yield Yield Yield of Diethylene Glycol Diformate Temp Reaction Temperature Temp->Yield Time Reaction Time Time->Yield Catalyst Catalyst Type and Concentration Catalyst->Yield Ratio Reactant Molar Ratio Ratio->Yield WaterRemoval Efficiency of Water Removal WaterRemoval->Yield

Caption: Key factors influencing the yield of diethylene glycol diformate.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions such as dehydration of diethylene glycol, especially at temperatures above 130°C in the presence of acid catalysts[2].

  • Reaction Time: Sufficient reaction time is necessary to drive the equilibrium towards the product. However, prolonged reaction times at high temperatures can also promote side reactions.

  • Catalyst: The choice and concentration of the catalyst are crucial. While strong acids like sulfuric acid are effective, they can cause corrosion and environmental issues[2][3]. Milder catalysts or composite catalysts may offer higher selectivity and yields under more benign conditions[4].

  • Reactant Molar Ratio: An excess of one reactant, typically formic acid, can be used to shift the equilibrium towards the formation of the diester.

  • Efficiency of Water Removal: As esterification is a reversible reaction, the continuous and efficient removal of water is critical to achieving high yields. This is typically accomplished through azeotropic distillation or reaction under vacuum.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of diethylene glycol diformate via direct esterification with azeotropic water removal.

Experimental_Workflow Start Start Setup Set up Reactor with Reflux Condenser and Dean-Stark Trap Start->Setup Charge Charge Reactor with Diethylene Glycol, Formic Acid, and Toluene Setup->Charge AddCatalyst Add Acid Catalyst Charge->AddCatalyst Heat Heat to Reflux (95-115°C) AddCatalyst->Heat WaterRemoval Continuously Remove Water via Azeotropic Distillation Heat->WaterRemoval Monitor Monitor Reaction Progress (Water Collection) WaterRemoval->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Purify Purify by Vacuum Distillation Cool->Purify Analyze Analyze Product (Purity, Yield) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the synthesis of diethylene glycol diformate.

Conclusion

The direct esterification of diethylene glycol with formic acid remains a viable and industrially significant method for the synthesis of diethylene glycol diformate. While traditional approaches present environmental and operational challenges, a thorough understanding of the reaction parameters and the exploration of alternative catalytic systems can lead to more efficient, sustainable, and high-yielding processes. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to optimize and innovate upon existing methodologies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diethylene Glycol Diformate

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diethylene Glycol Diformate. It includes detailed experimental protocols and safety information to support its application in research and development.

Physicochemical Properties

Diethylene glycol diformate is a colorless to light-yellow transparent liquid.[1][2] It is soluble in water and various organic solvents.[3] Key quantitative properties are summarized in the table below.

PropertyValueReference
CAS Number 120570-77-6[1][3][4][5][6]
Molecular Formula C6H10O5[1][3][4][5][7]
Molecular Weight 162.14 g/mol [3][4][5][6][7]
IUPAC Name 2-(2-formyloxyethoxy)ethyl formate[3][7][8]
Synonyms 2,2'-Oxybis-ethanol diformate, Ethanol, 2,2'-oxybis-, 1,1'-diformate[4][5][8]
Density 1.147 g/cm³[3][4][6]
Boiling Point 209-210 °C at 760 mmHg[5][6]
Flash Point 99.276 °C[4][6]
Refractive Index 1.4403[4]
Vapor Pressure 0.0442 mmHg at 25°C[4]
Water Solubility Soluble[3]
XLogP3 -0.1[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 8[4]

Chemical Properties and Reactivity

Diethylene glycol diformate's chemical behavior is defined by its two formate ester groups. These groups make it susceptible to hydrolysis, which would yield diethylene glycol and formic acid.[3] This reactivity makes it a useful intermediate in the synthesis of polymers and resins.[3] It can participate in transesterification reactions, allowing for the modification of polymer properties.[3] Like other esters, it is expected to react exothermically with acids and bases.[9]

Synthesis of Diethylene Glycol Diformate

The primary industrial method for synthesizing diethylene glycol diformate is the direct esterification of diethylene glycol with formic acid.[3] This reaction is typically catalyzed by an acid.[3]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Diethylene glycol

  • Formic acid (e.g., 50% aqueous solution)[10]

  • Acid catalyst (e.g., p-toluenesulfonic acid)[11]

  • Organic solvent for azeotropic water removal (e.g., cyclohexane or toluene)[11]

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Reaction flask with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction flask with the Dean-Stark apparatus, condenser, and magnetic stirrer.

  • To the flask, add diethylene glycol, an excess of formic acid, the organic solvent, and a catalytic amount of p-toluenesulfonic acid.[10][11]

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.[10]

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when water no longer accumulates.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure diethylene glycol diformate.[11]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product DG Diethylene Glycol Mix Mixing DG->Mix FA Formic Acid FA->Mix Cat Acid Catalyst Cat->Mix Sol Solvent Sol->Mix Reflux Reflux & Water Removal (Dean-Stark) Mix->Reflux Heat Neutralize Neutralization (Wash with NaHCO3) Reflux->Neutralize Cool Dry Drying (Anhydrous MgSO4) Neutralize->Dry Purify Purification (Vacuum Distillation) Dry->Purify Filter & Evaporate Product Diethylene Glycol Diformate Purify->Product

Caption: Workflow for the synthesis of Diethylene Glycol Diformate.

Proposed Analytical Methodologies

Analytical identification and quantification of diethylene glycol diformate can be performed using chromatographic techniques. While specific methods for the diformate are not extensively published, protocols for the parent compound, diethylene glycol (DEG), can be adapted. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique.[12][13]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify Diethylene Glycol Diformate in a sample matrix.

Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).[13]

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar).[13]

  • High-purity helium as carrier gas.

  • Diethylene glycol diformate standard (95%+ purity).[1]

  • Appropriate solvent for sample and standard dilution (e.g., methanol).[13]

  • Volumetric flasks, pipettes, and GC vials.

  • Vortex mixer.[13]

Procedure:

  • Standard Preparation: Prepare a stock solution of diethylene glycol diformate in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the solvent. The sample may require filtration (e.g., with a 0.20 µm PTFE syringe filter) if particulates are present.[13]

  • GC-MS Parameters (Suggested):

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min.

    • MS Transfer Line Temperature: 230°C

    • Ion Source Temperature: 230°C

    • Mode: Scan mode for initial identification and Single Ion Monitoring (SIM) mode for quantification.

  • Analysis: Inject the prepared standards to create a calibration curve. Then, inject the prepared samples.

  • Data Processing: Identify the diethylene glycol diformate peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard. Quantify the amount using the calibration curve.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S_Prep Sample Dissolution & Filtration Inject Inject into GC-MS S_Prep->Inject Std_Prep Standard Serial Dilution Std_Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Result Final Concentration Quantify->Result

Caption: General workflow for GC-MS analysis.

Safety and Handling

Diethylene glycol diformate is classified as harmful if swallowed.[5] It can cause skin and severe eye irritation.[14]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[15]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[15]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[15]

Handling and Storage:

  • Handle in a well-ventilated area.[15]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][15]

  • Keep away from all sources of ignition.[15]

  • All equipment used when handling the product must be grounded.[16]

First Aid Measures:

  • If Swallowed: Call a poison control center or doctor immediately.[17]

  • In Case of Eye Contact: Rinse immediately with plenty of water for several minutes. Seek medical attention.[14]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[14]

  • If Inhaled: Move the person into fresh air.[14]

Applications

Diethylene glycol diformate is utilized as an intermediate for basic raw materials and as a solvent in industrial applications like paints, inks, and adhesives.[2] It also serves as a plasticizer and an intermediate in the synthesis of resins and lubricants, where it enhances the flexibility and performance of polymers.[]

References

Unraveling the Thermal Stability and Degradation Profile of Diethyleneglycol Diformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyleneglycol diformate (DEGDF), a diester of diethylene glycol and formic acid, finds applications in various industrial processes. Understanding its thermal stability and degradation profile is paramount for ensuring safe handling, storage, and application, particularly in contexts sensitive to temperature fluctuations such as in pharmaceutical and polymer manufacturing. This technical guide provides a comprehensive overview of the currently available information on the thermal properties of this compound, details standard methodologies for its thermal analysis, and presents an inferred degradation profile based on analogous compounds due to the limited direct experimental data for DEGDF itself.

Introduction

The thermal stability of a chemical compound dictates its operational limits and potential hazards. For this compound, this property is crucial for its use as a solvent, plasticizer, or chemical intermediate. Thermal decomposition can lead to the formation of volatile and potentially hazardous byproducts, affecting product purity, process safety, and environmental impact. This guide synthesizes the available data and provides a framework for the experimental determination of DEGDF's thermal characteristics.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H10O5N/A
Molecular Weight 162.14 g/mol N/A
Appearance Colorless liquid[1]
Boiling Point 230.2 °C[1]
Decomposition Temperature No data available[2]

Inferred Thermal Stability and Degradation Profile

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not extensively reported in the reviewed literature. However, by examining the thermal behavior of structurally related compounds like diethylene glycol and polyethylene glycol, a scientifically inferred degradation profile can be proposed.

The primary degradation pathway for esters is typically hydrolysis, and for ethers, oxidation.[3] The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the cleavage of the ester and ether linkages. The presence of oxygen would likely lower the decomposition temperature and introduce oxidative degradation pathways.

Inferred Degradation Products: Based on the degradation of similar compounds, the thermal decomposition of this compound may yield products such as:

  • Formic acid

  • Diethylene glycol

  • Carbon monoxide

  • Carbon dioxide

  • Various aldehydes and ethers resulting from further fragmentation.[4]

It is crucial to emphasize that this degradation profile is theoretical and requires experimental verification through techniques like TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) or Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry).

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen, argon) and an oxidizing atmosphere (e.g., air) to assess both thermal and thermo-oxidative stability. A typical flow rate is 20-50 mL/min.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, the temperatures at which specific mass loss percentages occur (e.g., T5%, T10%, T50%), and the final residual mass are determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and to detect any phase transitions or exothermic/endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative reactions.

    • Temperature Program: The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses expected transitions.

  • Data Analysis: The DSC thermogram plots the heat flow difference between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The logical flow for evaluating the thermal stability of a compound like this compound is depicted in the following diagram.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Prep Prepare DEGDF Sample TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomp_Temp Decomposition Temperature TGA_Data->Decomp_Temp Mass_Loss Mass Loss Profile TGA_Data->Mass_Loss Phase_Trans Phase Transitions DSC_Data->Phase_Trans Deg_Profile Degradation Profile Mass_Loss->Deg_Profile Phase_Trans->Deg_Profile

Workflow for Thermal Stability Assessment of this compound.
Inferred Thermal Degradation Pathway

Based on the degradation mechanisms of related esters and ethers, a simplified potential degradation pathway for this compound is proposed below.

Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation Products DEGDF This compound Formic_Acid Formic Acid DEGDF->Formic_Acid Ester Cleavage DEG Diethylene Glycol DEGDF->DEG Ester Cleavage Intermediate Intermediate Radicals DEGDF->Intermediate Ether Cleavage Aldehydes Aldehydes/Ethers DEG->Aldehydes CO Carbon Monoxide Intermediate->CO CO2 Carbon Dioxide Intermediate->CO2 Intermediate->Aldehydes

Inferred Thermal Degradation Pathway of this compound.

Conclusion

While direct, quantitative data on the thermal stability and degradation profile of this compound is scarce, this guide provides a comprehensive framework for its assessment. The inferred degradation profile, based on analogous compounds, suggests that the primary points of thermal instability are the ester and ether linkages. For definitive data, rigorous experimental analysis using TGA and DSC, as detailed in the provided protocols, is essential. Such studies will be invaluable for researchers, scientists, and drug development professionals in ensuring the safe and effective use of this compound in their applications.

References

Diethyleneglycol Diformate: An In-depth Technical Guide to its Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: November 2025

I have completed the targeted searches.

Information Found:

  • Bioaccumulation: One source indicates that the potential for bioaccumulation of Diethylenegylcol diformate is expected to be low due to its high water solubility and reactivity. It also mentions that the bioconcentration factor (BCF) for a related substance, ethylene glycol, is low (BCF of 10). No experimental Log Kow or BCF for Diethyleneglycol diformate itself was found.

  • Quantitative Biodegradability & Aquatic Toxicity Data: The targeted searches did not yield specific quantitative data (e.g., OECD 301 results, EC50 for daphnia and algae) for this compound. The information remains focused on the ready biodegradability of its hydrolysis products.

Information Still Needed:

  • Quantitative Biodegradability Data for this compound: Specific OECD 301 (or equivalent) test results are still missing.

  • Quantitative Aquatic Toxicity Data for this compound: EC50 values for Daphnia and algae are still missing.

  • Detailed Experimental Protocols for this compound: The specific conditions of any environmental fate and effects testing on the parent compound are still unknown.

Given the persistent lack of specific experimental data for this compound itself from broad and targeted searches, the next step will be to search for data on its primary hydrolysis product, diethylene glycol, as a surrogate for understanding its environmental fate and impact, as suggested by the literature. I will also look for any available data on formate esters as a class to provide context.

Based on the available information, I will now proceed with generating the in-depth technical guide. I will have to rely on the data for the hydrolysis products and make this limitation clear in the report.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and ecotoxicological profile of this compound. The information is intended to support environmental risk assessments and guide sustainable practices in research and development.

Executive Summary

This compound is an organic compound that readily hydrolyzes in aqueous environments to form diethylene glycol and formic acid. This hydrolysis is a key factor in determining its environmental impact. While data on the parent compound is limited, the environmental fate of its hydrolysis products is well-documented. Both diethylene glycol and formic acid are considered to be readily biodegradable and exhibit low potential for bioaccumulation. The ecotoxicity of this compound is primarily associated with the release of formic acid, which can lead to a localized decrease in pH.

Environmental Fate

The primary mechanism for the environmental degradation of this compound is hydrolysis.[1] In the presence of water, the ester bonds are cleaved, yielding diethylene glycol and formic acid.[1]

Abiotic Degradation: Hydrolysis

The hydrolysis of this compound occurs in a stepwise manner. The first hydrolysis step produces diethylene glycol monoformate and one molecule of formic acid. The second, slower step releases a second molecule of formic acid and diethylene glycol.[1] The rate of this reaction is influenced by environmental factors such as temperature and pH.[1]

Hydrolysis_Pathway DEG_diformate This compound H2O1 + H₂O DEG_diformate->H2O1 DEG_monoformate Diethylene Glycol Monoformate H2O1->DEG_monoformate Formic_Acid1 Formic Acid DEG_monoformate->Formic_Acid1 Slow H2O2 + H₂O DEG_monoformate->H2O2 DEG Diethylene Glycol H2O2->DEG Formic_Acid2 Formic Acid DEG->Formic_Acid2 Slower

Figure 1: Hydrolysis pathway of this compound.
Biodegradation

Specific studies on the direct aerobic and anaerobic biodegradation of this compound are limited. However, the biodegradability of its hydrolysis products is well-established.[1]

  • Diethylene Glycol: Considered to be readily biodegradable under both aerobic and anaerobic conditions.[1]

  • Formic Acid: As a simple organic acid, it is also readily biodegradable.[1]

Based on the ready biodegradability of its hydrolysis products, this compound is not expected to persist in the environment.[1]

Bioaccumulation

There is no specific information available on the bioaccumulation of this compound. However, due to its high water solubility and its tendency to hydrolyze, the potential for bioaccumulation is considered to be low.[1] The hydrolysis products, diethylene glycol and formic acid, are not expected to adsorb to soil or sediment due to their high water solubility.[1] For the related compound, ethylene glycol, a low bioconcentration factor (BCF) of 10 has been reported in fish.[2]

Ecotoxicological Profile

The ecotoxicity of this compound is largely attributed to its hydrolysis and the subsequent release of formic acid, which can lower the pH of the surrounding environment.[1]

Aquatic Toxicity

Limited direct toxicity data is available for this compound.

Organism Endpoint Value Reference
Marine Fish96-hour LC50282 mg/L[1]
Marine FishNOECNot specified[1]

Table 1: Summary of Aquatic Toxicity Data for this compound

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically used to assess the environmental impact and biodegradability of chemical substances.

Ready Biodegradability (OECD 301)

This guideline outlines six methods to screen for ready biodegradability in an aerobic aqueous medium.[3][] The test generally runs for 28 days.[3][] Degradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC), carbon dioxide (CO2) production, or oxygen uptake.[3][]

To be classified as "readily biodegradable," a substance must meet the following pass levels within a 10-day window during the 28-day test period:[3][]

  • ≥ 70% removal of DOC

  • ≥ 60% of the theoretical oxygen demand (ThOD) or theoretical CO2 production

OECD_301_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_evaluation Evaluation Test_Substance Test Substance (this compound) Incubation Aerobic Incubation in the dark or diffuse light Test_Substance->Incubation Mineral_Medium Mineral Medium Mineral_Medium->Incubation Inoculum Inoculum (e.g., activated sludge) Inoculum->Incubation Measurement Measure DOC, O₂ uptake, or CO₂ evolution Incubation->Measurement Pass_Fail Compare to pass levels (≥70% DOC or ≥60% ThOD/ThCO₂) within 10-day window Measurement->Pass_Fail

Figure 2: General experimental workflow for OECD 301 Ready Biodegradability Test.
Fish, Acute Toxicity Test (OECD 203)

This test exposes fish to the test substance for a 96-hour period under static or semi-static conditions.[2] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the concentration that is lethal to 50% of the fish (LC50).[2] A range-finding test is typically conducted first, followed by a definitive test with at least five concentrations in a geometric series.[2]

Daphnia sp., Acute Immobilisation Test (OECD 202)

Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. Immobilisation is recorded at 24 and 48 hours and compared to a control group. The results are used to calculate the concentration that causes 50% of the daphnids to become immobilized (EC50).

Conclusion

The environmental impact of this compound is primarily dictated by its hydrolysis to diethylene glycol and formic acid. Both of these degradation products are readily biodegradable, suggesting that the parent compound is unlikely to persist in the environment. The available data indicates a low potential for bioaccumulation. While acute aquatic toxicity data is limited, the primary ecotoxicological concern is the potential for localized pH depression due to the release of formic acid. Further studies on the aquatic toxicity of the parent compound across different trophic levels would provide a more complete environmental risk profile.

References

Biocatalytic Synthesis of Diethylene Glycol Diformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of diethylene glycol diformate presents a sustainable and highly selective alternative to traditional chemical methods. This technical guide explores the use of lipases as biocatalysts for the esterification of diethylene glycol with a formate source. By leveraging the mild reaction conditions and high specificity of lipases, this approach minimizes byproduct formation, reduces energy consumption, and aligns with the principles of green chemistry. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, tabulated quantitative data from analogous studies, and visualizations of the reaction pathway and experimental workflow to support research and development in this area.

Introduction

Diethylene glycol diformate is a versatile chemical intermediate with applications in various industries.[1] Traditionally, its synthesis involves direct esterification with strong acids, a process often associated with harsh reaction conditions, corrosion, and the generation of undesirable byproducts.[1][2] Biocatalysis, particularly using lipases, has emerged as a promising green alternative, offering high selectivity and sustainability.[1] Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are robust enzymes that can catalyze esterification reactions in non-aqueous media with high efficiency.[3][4] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), are particularly advantageous due to their stability, reusability, and ease of separation from the reaction mixture.[3][4][5]

This guide will focus on the lipase-catalyzed synthesis of diethylene glycol diformate, drawing upon established principles and data from similar enzymatic esterifications to provide a thorough technical overview.

Reaction Pathway and Mechanism

The synthesis of diethylene glycol diformate can be achieved through two primary biocatalytic routes: direct esterification of diethylene glycol with formic acid or transesterification with a formate ester (e.g., ethyl formate). The reaction proceeds in a two-step manner to form the monoformate and subsequently the diformate.

The catalytic mechanism of lipase in esterification follows a Ping-Pong Bi-Bi mechanism. The enzyme's active site, featuring a catalytic triad (typically Ser-His-Asp/Glu), first reacts with the acyl donor (formic acid or formate ester) to form a covalent acyl-enzyme intermediate. Subsequently, the alcohol (diethylene glycol) attacks this intermediate, leading to the formation of the ester and regeneration of the free enzyme.

ReactionPathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediates Intermediates cluster_products Products Diethylene Glycol Diethylene Glycol Monoformate Diethylene Glycol Monoformate Diethylene Glycol->Monoformate Formate Donor Formate Donor (e.g., Formic Acid or Ethyl Formate) Acyl-Enzyme Acyl-Enzyme Intermediate Formate Donor->Acyl-Enzyme Acylation Lipase Lipase Lipase->Acyl-Enzyme Acyl-Enzyme->Lipase Regeneration Acyl-Enzyme->Monoformate Esterification Step 1 Diformate Diethylene Glycol Diformate Acyl-Enzyme->Diformate Esterification Step 2 Monoformate->Diformate Byproduct Byproduct (Water or Alcohol) Monoformate->Byproduct Diformate->Byproduct

Fig. 1: Lipase-Catalyzed Synthesis of Diethylene Glycol Diformate.

Quantitative Data from Analogous Systems

While specific data for the lipase-catalyzed synthesis of diethylene glycol diformate is limited in publicly available literature, extensive research on similar reactions provides valuable insights into expected performance under various conditions. The following tables summarize quantitative data from the enzymatic synthesis of other formate esters and esters involving glycols, which can serve as a baseline for experimental design.

Table 1: Influence of Lipase Type and Concentration on Formate Ester Synthesis

Lipase SourceImmobilization/FormConcentrationSubstratesConversion/YieldReference
Candida antarctica B (Novozym 435)Immobilized15 g/LFormic acid, Octanol96.51%[3][5]
Candida antarctica B (Novozym 435)Immobilized15 g/LFormic acid, Phenethyl alcohol95.92%[6][7]
Rhizomucor miehei (Lipozyme RM IM)ImmobilizedNot specifiedFormic acid, OctanolLower than Novozym 435[5]
Thermomyces lanuginosus (Lipozyme TL IM)ImmobilizedNot specifiedFormic acid, OctanolLower than Novozym 435[5]

Table 2: Effect of Reaction Parameters on Lipase-Catalyzed Esterification

ParameterVariationSubstratesEnzymeResultReference
Temperature 20°CFormic acid, OctanolNovozym 43577.10% conversion[5]
30°CFormic acid, OctanolNovozym 43580.71% conversion[5]
40°C Formic acid, Octanol Novozym 435 81.96% conversion (Optimal) [5]
50°CFormic acid, OctanolNovozym 43578.71% conversion[5]
Molar Ratio (Acid:Alcohol) 1:1Formic acid, OctanolNovozym 43570.55% conversion[5]
1:3Formic acid, OctanolNovozym 43576.17% conversion[5]
1:5Formic acid, OctanolNovozym 43576.07% conversion[5]
1:7 Formic acid, Octanol Novozym 435 80.71% conversion (Optimal) [5]
Solvent 1,2-DichloroethaneFormic acid, OctanolNovozym 435High conversion[5]
TolueneFormic acid, OctanolNovozym 435High conversion[5]
n-HexaneFormic acid, OctanolNovozym 435Moderate conversion[5]
AcetonitrileFormic acid, OctanolNovozym 435Moderate conversion[5]
Solvent-free Oleic acid, Ethylene glycol NS 88011 >99% conversion [8]

Experimental Protocols

The following protocols are adapted from established methods for lipase-catalyzed ester synthesis and provide a detailed methodology for the synthesis of diethylene glycol diformate.

Materials and Equipment
  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435).

  • Substrates: Diethylene glycol (DEG), Formic acid or Ethyl formate.

  • Solvent (optional): Anhydrous organic solvent such as toluene, n-hexane, or a solvent-free system can be employed.

  • Reaction Vessel: Jacketed glass reactor with magnetic or overhead stirring.

  • Temperature Control: Circulating water bath.

  • Water Removal: Molecular sieves (3Å or 4Å) for esterification with formic acid.

  • Analytical Equipment: Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress.

General Experimental Workflow

ExperimentalWorkflow start Start prep Prepare Reactants (DEG, Formate Donor, Solvent) start->prep add_enzyme Add Immobilized Lipase and Molecular Sieves prep->add_enzyme reaction Incubate at Controlled Temperature with Stirring add_enzyme->reaction sampling Take Samples Periodically for Analysis (GC/HPLC) reaction->sampling completion Reaction Complete? sampling->completion completion->reaction No filtration Filter to Recover Immobilized Lipase completion->filtration Yes purification Purify Product (e.g., Vacuum Distillation) filtration->purification analysis Characterize Final Product (NMR, FT-IR) purification->analysis end End analysis->end

Fig. 2: General Experimental Workflow for Biocatalytic Synthesis.
Protocol for Direct Esterification with Formic Acid

  • Preparation: To a 250 mL jacketed glass reactor, add diethylene glycol and formic acid. A molar ratio of 1:2.2 (DEG:Formic Acid) is recommended to drive the reaction towards the diformate product. If a solvent is used, add it at this stage (e.g., 100 mL of toluene).

  • Enzyme and Water Removal: Add the immobilized lipase (e.g., Novozym 435, 5-10% w/w of total substrates) and molecular sieves (10-20% w/w of total substrates) to the reactor.

  • Reaction: Set the desired reaction temperature (e.g., 40-60°C) using the circulating water bath and begin stirring (e.g., 200-300 rpm).

  • Monitoring: Withdraw small aliquots (e.g., 0.1 mL) from the reaction mixture at regular intervals (e.g., every 2-4 hours). Analyze the samples by GC or HPLC to determine the concentration of reactants and products.

  • Completion and Recovery: Once the reaction reaches the desired conversion, stop the heating and stirring. Recover the immobilized lipase by filtration. The enzyme can be washed with a solvent (e.g., n-hexane) and dried for reuse.

  • Purification: The crude product can be purified by removing the solvent (if used) under reduced pressure, followed by vacuum distillation to isolate the diethylene glycol diformate.

Protocol for Transesterification with Ethyl Formate
  • Preparation: Add diethylene glycol and a molar excess of ethyl formate (e.g., 1:5 to 1:10 ratio of DEG:Ethyl Formate) to the reactor. Solvent-free conditions are often suitable for transesterification reactions.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 5-10% w/w of total substrates).

  • Reaction: Set the reaction temperature (e.g., 40-60°C) and begin stirring. The byproduct, ethanol, can be removed by applying a slight vacuum or by a gentle stream of an inert gas to shift the equilibrium towards the product.

  • Monitoring, Completion, and Purification: Follow steps 4-6 as described in the direct esterification protocol.

Conclusion

The biocatalytic synthesis of diethylene glycol diformate using lipases offers a promising, environmentally friendly alternative to conventional chemical methods.[1] By leveraging the high selectivity and mild operating conditions of enzymes like immobilized Candida antarctica lipase B, high-purity products can be obtained with reduced environmental impact.[3][5] The provided protocols and compiled data from analogous systems offer a solid foundation for researchers to develop and optimize this green synthetic route. Further research should focus on optimizing reaction parameters specifically for this synthesis to maximize yield and process efficiency.

References

Diethyleneglycol Diformate: A Novel Eco-Friendly Solvent for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imperative for sustainable practices in research and industry has driven the exploration of green solvents. Diethyleneglycol diformate (DEGDF), a diester of diethylene glycol and formic acid, is emerging as a promising eco-friendly solvent with a wide range of potential applications, including in the pharmaceutical sciences. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of DEGDF, with a focus on its environmental profile and utility for scientific professionals.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical characteristics is paramount for its effective application. The key properties of this compound and its parent compound, Diethylene Glycol, are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 120570-77-6[1]
Molecular Formula C6H10O5[1][2][3]
Molecular Weight 162.14 g/mol [1][2]
Boiling Point 209-210 °C[1][3]
Density 1.147 g/cm³[1][2][3]
Flash Point 99 °C[1][3]
Vapor Pressure 14.18 Pa at 20°C[3]
Refractive Index 1.4403[3]
LogP -0.96[3]
Storage Temperature 2-8°C[3]

Table 2: Physicochemical Properties of Diethylene Glycol (DEG)

PropertyValueReference
Boiling Point 245 °C
Melting Point -10 °C
Density 1.118 g/cm³
Vapor Pressure < 0.01 kPa at 25°C
Flash Point 124 °C (closed cup)
Auto-ignition Temperature 229 °C
Water Solubility Miscible

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with a notable shift towards more environmentally benign methodologies.

Traditional Synthesis: Direct Esterification

The conventional method involves the direct esterification of diethylene glycol with formic acid.[4] This process typically employs strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid and often requires the use of a dehydrating agent like toluene or cyclohexane to remove the water formed during the reaction and drive the equilibrium towards the product.[4]

Experimental Protocol: Direct Esterification

  • Charging the Reactor: A reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with diethylene glycol, an excess of formic acid (e.g., 50% aqueous solution), and an acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). An organic solvent such as toluene or cyclohexane is added as a water entrainer.

  • Reaction: The mixture is heated to reflux (typically 95-115 °C). The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by measuring the amount of water collected.

  • Work-up: Once the theoretical amount of water is collected, the reaction mixture is cooled. The organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with water.

  • Purification: The organic solvent is removed by distillation. The crude this compound is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.

Green Synthesis: Transesterification with a Composite Catalyst

In pursuit of greener chemical processes, transesterification using a composite catalyst presents a more sustainable alternative.[4] This method avoids the use of strong, corrosive acids and minimizes the formation of byproducts and environmental pollution.[4] A notable example involves the reaction of diethylene glycol with sec-butyl formate in the presence of a composite catalyst, such as a mixture of tetraisobutyl titanate and triisobutoxyaluminum.[4] This process boasts high yields (over 90%), mild reaction conditions, and easier product purification.[4]

Experimental Protocol: Transesterification with a Composite Catalyst

  • Catalyst and Reactant Preparation: A distillation apparatus equipped with a rectification tower and an agitator is charged with the composite catalyst (e.g., tetraisobutyl titanate and triisobutoxyaluminum in a specific ratio), diethylene glycol, and an initial portion of sec-butyl formate.

  • Reaction Initiation: The mixture is heated to a stable temperature at the top of the rectification tower. An azeotrope of sec-butanol and sec-butyl formate is continuously removed at a set reflux ratio.

  • Continuous Feed: The remaining sec-butyl formate is continuously fed into the reactor, with the feed rate controlled by the temperature of the distillation still.

  • Reaction Completion and Purification: After the feed is complete, the reaction is continued until the desired conversion is achieved. The product mixture in the bottom of the still is then subjected to vacuum rectification to separate the this compound from any unreacted starting materials and byproducts like diethylene glycol monoformate. The separated sec-butyl formate can be recycled.[4]

Biocatalytic Synthesis

A frontier in green synthesis is the use of enzymes, such as lipases, as catalysts.[5] Enzymatic routes for ester formation offer high selectivity, operate under mild conditions, reduce energy consumption, and often utilize renewable resources.[5] While specific protocols for the lipase-catalyzed synthesis of this compound are still emerging, this approach holds significant promise for a truly sustainable manufacturing process.

Eco-Friendly Profile: A Critical Assessment

The designation of a solvent as "eco-friendly" requires a multifaceted evaluation of its lifecycle, including its synthesis, use, and end-of-life.

Biodegradability
Toxicological Profile

Comprehensive toxicological data for this compound is limited. Therefore, an assessment of its potential toxicity relies heavily on the known toxicology of its hydrolysis products: diethylene glycol (DEG) and formic acid.

Diethylene Glycol (DEG):

  • Acute Oral Toxicity: The median lethal dose (LD50) for DEG in rats is in the range of 12,570 mg/kg, indicating low acute oral toxicity.[1] However, human sensitivity to DEG is higher, with an estimated median lethal dose of 558-1,746 mg/kg.[1]

  • Aquatic Toxicity: DEG is considered to be of low toxicity concern to aquatic organisms.[5]

Formic Acid:

Formic acid is a naturally occurring and readily metabolized compound. At low concentrations, it is not considered to be a significant environmental hazard.

It is crucial to note that while the parent compound DEG has a relatively low acute toxicity in animal models, it has been responsible for numerous human poisonings when ingested in large quantities, often as a contaminant in consumer products. Therefore, any application of this compound where human ingestion is a possibility should be approached with extreme caution.

Applications in Research and Drug Development

This compound's properties as a solvent and its potential for controlled hydrolysis make it an interesting candidate for various applications in the scientific and pharmaceutical fields.

  • Green Solvent: It can be used as a replacement for more hazardous solvents in organic synthesis and formulations. Its higher boiling point and low vapor pressure reduce volatile organic compound (VOC) emissions.

  • Plasticizer and Resin Intermediate: It serves as a plasticizer and an intermediate in the synthesis of resins and lubricants.

  • Drug Delivery: While specific applications are still under investigation, formate esters are being explored in drug delivery. The ester linkage can be designed to be cleaved by esterases in the body, potentially allowing for the controlled release of an active pharmaceutical ingredient (API). This prodrug approach can be used to improve the pharmacokinetic properties of a drug.

  • Solvent for Active Pharmaceutical Ingredients (APIs): Its solvent properties may be suitable for dissolving and formulating APIs, particularly those with poor solubility in common solvents.

Visualizing the Synthesis and Green Chemistry Principles

Diagram 1: Traditional vs. Green Synthesis of this compound

G cluster_0 Traditional Synthesis (Direct Esterification) cluster_1 Green Synthesis (Transesterification) DEG_T Diethylene Glycol Reaction_T Esterification DEG_T->Reaction_T FA_T Formic Acid FA_T->Reaction_T Cat_T Strong Acid Catalyst (e.g., H2SO4) Cat_T->Reaction_T Solvent_T Dehydrating Solvent (e.g., Toluene) Solvent_T->Reaction_T Product_T This compound Reaction_T->Product_T Waste_T Acidic Wastewater, Solvent Waste Reaction_T->Waste_T DEG_G Diethylene Glycol Reaction_G Transesterification DEG_G->Reaction_G SBF_G sec-Butyl Formate SBF_G->Reaction_G Cat_G Composite Catalyst Cat_G->Reaction_G Product_G This compound Reaction_G->Product_G Byproduct_G sec-Butanol (recyclable) Reaction_G->Byproduct_G Recycle Recycle Byproduct_G->Recycle

Caption: Comparison of traditional and green synthesis routes for this compound.

Diagram 2: Experimental Workflow for Transesterification Synthesis

G Start Start Charge_Reactor Charge Reactor: - Diethylene Glycol - sec-Butyl Formate (initial) - Composite Catalyst Start->Charge_Reactor Heat Heat to Stable Top Tower Temperature Charge_Reactor->Heat Azeotrope_Removal Continuously Remove sec-Butanol/sec-Butyl Formate Azeotrope Heat->Azeotrope_Removal Continuous_Feed Continuously Feed Remaining sec-Butyl Formate Azeotrope_Removal->Continuous_Feed Monitor_Temp Control Feed Rate by Still Temperature Continuous_Feed->Monitor_Temp Monitor_Temp->Continuous_Feed Reaction_Complete Reaction Complete? Monitor_Temp->Reaction_Complete Feed Finished Reaction_Complete->Azeotrope_Removal No Vacuum_Distillation Vacuum Distillation of Product Mixture Reaction_Complete->Vacuum_Distillation Yes Isolate_Product Isolate Pure This compound Vacuum_Distillation->Isolate_Product Recycle_SBF Recycle sec-Butyl Formate Vacuum_Distillation->Recycle_SBF End End Isolate_Product->End

Caption: Workflow for the green synthesis of this compound via transesterification.

Conclusion and Future Outlook

This compound presents a compelling case as a novel eco-friendly solvent. Its synthesis through greener routes, coupled with the favorable biodegradability of its parent compound, aligns with the principles of sustainable chemistry. While more comprehensive toxicological and biodegradation data on the diformate itself are needed for a complete environmental and safety assessment, its physicochemical properties make it a versatile candidate for a range of applications, from industrial processes to specialized uses in drug development. As the demand for sustainable chemical solutions continues to grow, this compound is poised to become a valuable tool in the arsenal of researchers and scientists striving for both innovation and environmental responsibility.

References

Potential industrial applications of Diethyleneglycol diformate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Industrial Applications of Diethyleneglycol Diformate

Introduction

This compound (DEGDF), with the CAS number 120570-77-6, is a versatile diester recognized for its utility as an efficient, safe, and environmentally conscious organic solvent and chemical intermediate.[1] Its unique properties, stemming from the presence of two formate groups and a flexible ether linkage, make it a valuable compound in a variety of industrial sectors, including pharmaceuticals, coatings, and polymer manufacturing.[1][2][3] This document provides a comprehensive overview of its synthesis, properties, applications, and relevant experimental protocols for researchers and industry professionals.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueReference
CAS Number 120570-77-6[4]
Molecular Formula C6H10O5[3][4]
Molecular Weight 162.14 g/mol [3][4]
Density 1.147 g/cm³[4]
Boiling Point 209-210 °C[4]
Flash Point 99 °C[4]
Solubility Soluble in water and various organic solvents.[2]
Synonyms 2,2'-oxybis-ethanol diformate, 2-(2-formyloxyethoxy)ethyl formate[3][4]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: direct esterification of diethylene glycol with formic acid and transesterification.

  • Direct Esterification : This traditional method involves the reaction of diethylene glycol with formic acid, typically in the presence of an acid catalyst like sulfuric acid, p-toluenesulfonic acid, or Lewis acids such as zinc chloride.[1][2] While effective, this process can suffer from issues related to equipment corrosion, environmental pollution from acidic wastewater, and side reactions like dehydration at high temperatures.[1]

  • Transesterification : A more modern and efficient approach involves the transesterification of diethylene glycol with a formate ester, such as sec-butyl formate.[1] This method often employs composite catalysts, for instance, a combination of tetraisobutyl titanate and triisobutoxy aluminum, which allows for milder reaction conditions, high yields (often exceeding 90%), reduced environmental impact, and easier product purification.[1] Biocatalysis using enzymes like lipases is also an emerging green chemistry approach.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_catalysts Catalysts cluster_products Products & Byproducts DEG Diethylene Glycol Reaction Esterification or Transesterification DEG->Reaction Formate Formate Source (e.g., Formic Acid or sec-Butyl Formate) Formate->Reaction DEGDF This compound Reaction->DEGDF Byproduct Byproduct (e.g., Water or sec-Butanol) Reaction->Byproduct AcidCat Acid Catalyst (e.g., H₂SO₄) AcidCat->Reaction Direct Esterification CompCat Composite Catalyst CompCat->Reaction Transesterification

Caption: Synthesis workflow for this compound.

Industrial Applications

This compound's properties make it suitable for a range of industrial applications:

  • Solvent Systems : It is an excellent solvent for various organic resins, particularly nitrocellulose, and is used in the formulation of nitro spray paints, printing inks, and fluorescent coatings.[1] Its high boiling point and good solvency make it a safe and effective component in these systems.

  • Casting Resins : It functions as an organic ester curing agent for casting resins.[1]

  • Leather Industry : The compound is used as a raw material for leather brighteners, contributing to the finishing and appearance of leather goods.[1]

  • Pharmaceuticals : DEGDF is utilized in the pharmaceutical industry, likely as a solvent or an intermediate in synthetic processes.[1][3]

  • Polymers and Resins : As a versatile building block, its dual formate groups allow for its use as an intermediate in the production of various polymers and resins.[2] It can be used in transesterification reactions to modify polymer properties, enabling the creation of advanced materials.[2]

  • Textiles : In the textile industry, it can be used as a pH regulator during dyeing processes, offering a more stable and less corrosive alternative to common acids.[6]

Applications cluster_solvent Solvent Applications cluster_reagent Reactive Applications DEGDF This compound Paints Paints & Coatings DEGDF->Paints Inks Printing Inks DEGDF->Inks Pharma_Solvent Pharmaceuticals DEGDF->Pharma_Solvent Curing Curing Agent (Casting Resins) DEGDF->Curing Intermediate Polymer Intermediate DEGDF->Intermediate Leather Leather Brightener DEGDF->Leather Textile Textile pH Regulator DEGDF->Textile

Caption: Industrial applications of this compound.

Experimental Protocols

Synthesis via Composite Catalyst Transesterification

This protocol is adapted from a patented method for synthesizing this compound with high yield and purity.[1]

Objective: To synthesize this compound from diethylene glycol and sec-butyl formate using a composite catalyst.

Materials:

  • Diethylene glycol (DEG)

  • sec-Butyl formate

  • Composite Catalyst (e.g., Tetraisobutyl titanate and Triisobutoxy aluminum, molar ratio 1:8)

  • Distillation apparatus with a rectification tower and agitator

Procedure:

  • Initial Charge : Add the composite catalyst, diethylene glycol, and sec-butyl formate into the distillation still. A suggested initial molar ratio is 0.002-0.015 (catalyst) : 1 (DEG) : 0.5-1.2 (sec-butyl formate).[1]

  • Heating and Azeotropic Distillation : Heat the mixture while agitating. The temperature at the top of the rectification tower will stabilize. Set a reflux ratio (e.g., 6-12:1) and begin to extract the azeotrope of sec-butanol and sec-butyl formate.[1]

  • Continuous Feed : Concurrently with the extraction, begin a continuous secondary feed of sec-butyl formate. The total molar ratio of sec-butyl formate to diethylene glycol should be between 3.5-5:1.[1]

  • Temperature Control : Control the temperature of the still to adjust the addition rate of sec-butyl formate, maintaining a steady reaction. Continue the reaction until the temperature in the still rises to approximately 205°C.[1]

  • Vacuum Rectification : After the reaction is complete, perform vacuum rectification on the material remaining in the still.

  • Product Isolation : The final product, this compound, is obtained from the bottom of the tower with a mass fraction yield reported to be over 90%.[1]

  • Solvent Recycling : The sec-butyl formate can be separated from the collected azeotrope and recycled back into the process, improving atom economy and reducing costs.[1]

Safety and Handling

According to safety data sheets, this compound is classified as harmful if swallowed and can cause severe skin and eye irritation or damage.[7][8]

  • Personal Protective Equipment (PPE) : Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant clothing.[9][10] In case of vapor or aerosol generation, use a suitable respirator.[8]

  • Handling : Handle in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing, and avoid breathing vapors.[7] Use spark-proof tools and explosion-proof equipment.[10]

  • Storage : Store in a cool, dry, and well-ventilated place in tightly closed containers.[9] Keep away from oxidizers.[7] The product has a shelf life of 60 months under proper storage conditions.[7]

  • Spill Response : In case of a spill, isolate the area. Prevent entry into waterways and sewers. Absorb the spill with inert material like sand and collect it in suitable containers for disposal.[7][11]

Conclusion

This compound is a chemical of significant industrial interest due to its favorable properties as a solvent and a reactive intermediate. Modern synthesis methods, particularly those employing composite catalysts, have made its production more efficient and environmentally friendly. Its applications in coatings, resins, pharmaceuticals, and textiles highlight its versatility. Continued research may further expand its utility in high-value sectors such as advanced materials and electronics.[2] Proper adherence to safety and handling protocols is essential for its responsible use in research and industrial settings.

References

Technical Guide: Analysis of CAS Number 6925-03-7

Author: BenchChem Technical Support Team. Date: November 2025

Initial Investigation and Clarification on CAS Number

An extensive search for chemical data related to CAS number 6925-03-7 did not yield any specific compound. This suggests that the provided CAS number may be incorrect or does not exist in publicly available chemical databases.

However, due to the numerical similarity, it is highly probable that the intended compound is Solvent Orange 60 , which has the CAS number 6925-69-5 . This technical guide will, therefore, focus on the synthesis and properties of Solvent Orange 60. Should this not be the intended compound, please verify the CAS number for a revised analysis.

Introduction to Solvent Orange 60

Solvent Orange 60 (C.I. 564100) is a synthetic organic dye belonging to the phthaloperinone class of colorants.[1][2] Its chemical formula is C₁₈H₁₀N₂O.[3][4] It is characterized by its vibrant orange hue and is primarily utilized as a solvent dye in various industrial applications, including the coloring of plastics, inks, and coatings.[3][4] The compound's structure imparts good thermal stability, making it suitable for processes involving elevated temperatures.[4]

Synthesis of Solvent Orange 60

The primary synthesis route for Solvent Orange 60 involves a condensation reaction between Naphthalene-1,8-diamine and Phthalic anhydride.[3] This reaction is followed by a cyclization step (closed-loop) to form the final phthaloperinone structure.

Experimental Protocol: Synthesis of Solvent Orange 60

While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of Naphthalene-1,8-diamine and Phthalic anhydride are combined in a high-boiling point organic solvent, such as glacial acetic acid or an inert aromatic solvent.

  • Condensation: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate product undergoes in-situ cyclization to form the final phthaloperinone structure.

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent to yield the final Solvent Orange 60 dye.

Properties of Solvent Orange 60

Physical and Chemical Properties

A summary of the key physical and chemical properties of Solvent Orange 60 is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₀N₂O[3][4]
Molecular Weight 270.29 g/mol [1]
Appearance Orange to bright orange powder[3]
Melting Point 228-233 °C[2]
Solubility Insoluble in water; slightly soluble in alcohol, chloroform, benzene, toluene, and xylene.[3]
IUPAC Name 12H-Phthaloperin-12-one[2]
Synonyms C.I. 564100, Transparent Orange 3G[5]
Spectroscopic Data

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of Solvent Orange 60 from its precursors.

Synthesis_of_Solvent_Orange_60 cluster_reactants Reactants cluster_process Process cluster_product Product Naphthalene-1,8-diamine Naphthalene-1,8-diamine Condensation Condensation & Cyclization Naphthalene-1,8-diamine->Condensation Phthalic_anhydride Phthalic anhydride Phthalic_anhydride->Condensation Solvent_Orange_60 Solvent Orange 60 Condensation->Solvent_Orange_60

Synthesis of Solvent Orange 60

Applications and Safety Considerations

Solvent Orange 60 is primarily used as a colorant for plastics, including polystyrene and ABS resins.[3] It is also used in inks and other coatings.[4]

From a safety perspective, while comprehensive toxicological data is not widely published, it is handled as a chemical powder in industrial settings, and appropriate personal protective equipment should be used to avoid inhalation and skin contact. Some azo dyes have the potential to cause contact allergies.[3]

Conclusion

While the initial query for CAS number 6925-03-7 did not correspond to a known chemical entity, the investigation into the chemically similar CAS number 6925-69-5 reveals it to be Solvent Orange 60, a commercially significant phthaloperinone dye. Its synthesis is a straightforward condensation and cyclization process, and its properties, particularly its vibrant color and thermal stability, make it a valuable colorant in the plastics and coatings industries. Further research into its detailed spectroscopic and toxicological properties would be beneficial for a more complete understanding of this compound.

References

Methodological & Application

Laboratory scale synthesis protocol for Diethyleneglycol diformate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Laboratory Scale Synthesis of Diethyleneglycol Diformate

Introduction

This compound (DEGDF) is an environmentally friendly organic solvent with a high boiling point and excellent solvency for various resins, particularly nitrocellulose. Its applications are found in the pharmaceutical industry, as a curing agent for foundry resins, and as a raw material for leather brighteners.[1] This document details two primary laboratory-scale protocols for the synthesis of this compound: direct esterification and transesterification. Direct esterification involves the reaction of diethylene glycol with formic acid, typically in the presence of an acid catalyst and a water-entraining agent.[2][3] Transesterification offers an alternative route by reacting diethylene glycol with a formate ester, which can achieve high yields under mild conditions.[1][2]

Materials and Equipment

  • Reagents:

    • Diethylene glycol (DEG)

    • Formic acid (e.g., 94% or 50% aqueous solution)[4]

    • sec-Butyl formate[1]

    • p-Toluenesulfonic acid (catalyst)[4][5] or Sulfuric acid (catalyst)[3][4]

    • Composite catalyst (e.g., Titanium (IV) isopropoxide and Aluminum sec-butoxide)[1][6]

    • Toluene or Hexane (water-entraining solvent)[2][3]

    • Sodium carbonate or Sodium hydroxide solution (for neutralization)[5][7]

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with magnetic stirrer

    • Reflux condenser

    • Dean-Stark apparatus for azeotropic water removal

    • Dropping funnel

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

Experimental Protocols

Protocol 1: Direct Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound via the direct esterification of diethylene glycol with formic acid, using an acid catalyst and azeotropic removal of water.[2][3]

Procedure:

  • Setup: Assemble a three-neck round-bottom flask with a heating mantle, magnetic stirrer, thermometer, reflux condenser, and a Dean-Stark apparatus.

  • Charging Reactor: To the flask, add diethylene glycol, formic acid, an acid catalyst (such as p-toluenesulfonic acid or sulfuric acid), and a water-entraining solvent like toluene or hexane.[3][4]

  • Reaction: Heat the mixture under agitation to reflux. The reaction temperature is typically maintained between 95-130°C.[3][5] Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Continue the reaction for 8-10 hours, or until no more water is collected in the trap, indicating the reaction is complete.[3][4]

  • Work-up:

    • Cool the reaction mixture to room temperature (or 70-80°C).[5]

    • Neutralize the acid catalyst by washing the mixture with an aqueous solution of sodium carbonate or sodium hydroxide until the pH is neutral.[5][7]

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Remove the solvent (toluene/hexane) using a rotary evaporator.[3]

    • Purify the crude product by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure (e.g., 150-170°C / 40 mmHg for a similar glycol diformate) to obtain pure this compound.[3][4] The boiling point of this compound is approximately 237.7°C at 760 mmHg.[2]

Protocol 2: Transesterification with a Composite Catalyst

This method utilizes the transesterification of diethylene glycol with sec-butyl formate, driven by a composite catalyst system, and can achieve yields exceeding 90%.[1]

Procedure:

  • Setup: Assemble a distillation apparatus equipped with a rectifying column, a stirred distillation still (three-neck flask with heating mantle and stirrer), and a condenser.

  • Charging Reactor: Add the composite catalyst (e.g., a mixture of tetrabutyl titanate and triisobutylaluminum), diethylene glycol, and an initial portion of sec-butyl formate to the distillation still.[1] The molar ratio of composite catalyst to diethylene glycol is typically in the range of 0.002-0.015 to 1.[1]

  • Reaction and Distillation:

    • Heat the mixture to a still temperature of 110-130°C.[1]

    • Set a high reflux ratio (e.g., 8:1 to 10:1).[1]

    • The byproduct, sec-butanol, forms an azeotrope with sec-butyl formate, which is distilled off and collected.

    • Continuously add the remaining sec-butyl formate to the reaction mixture over several hours to drive the equilibrium towards the product. The total molar ratio of sec-butyl formate to diethylene glycol is typically between 3.5:1 and 5:1.[1]

  • Monitoring: Continue the reaction, removing the azeotrope, until the temperature in the still rises, indicating the consumption of reactants. The final temperature may reach up to 205°C.[1]

  • Purification: After the reaction is complete, purify the material remaining in the still by vacuum rectification to isolate the this compound product.[1]

Data Presentation

The following table summarizes quantitative data from various synthesis methods for glycol diformates, providing a basis for comparison.

ParameterDirect EsterificationTransesterificationReference
Reactants Diethylene Glycol, Formic AcidDiethylene Glycol, sec-Butyl Formate[1][3]
Catalyst p-Toluenesulfonic acid / H₂SO₄Composite (Ti/Al alkoxides) or NaOAc[1][3][4][8]
Solvent Toluene or HexaneNone (reactant in excess)[3]
Molar Ratio (DEG:Formate Source) Varies (e.g., 1:3 for DEG:Formic Acid)1 : 3.5-5 (DEG : sec-Butyl Formate)[1][3]
Reaction Temperature 95 - 130 °C110 - 205 °C[1][3][5]
Reaction Time 8 - 10 hours~6 hours[3][6]
Yield 78 - 87 %> 90 %[1][3][4]
Purity > 98 %> 90%[1][3][4]

Visualization

The following diagram illustrates the general experimental workflow for the direct esterification synthesis of this compound.

G start Start charge_reactor Charge Reactor (DEG, Formic Acid, Catalyst, Toluene) start->charge_reactor reflux Heat to Reflux (95-130°C) Azeotropic Water Removal charge_reactor->reflux monitor Monitor Reaction (Water collection stops) reflux->monitor monitor->reflux Incomplete cool_down Cool Reaction Mixture monitor->cool_down Reaction Complete neutralize Neutralize & Wash (Aq. Na₂CO₃, Brine) cool_down->neutralize dry Dry Organic Layer (Anhydrous MgSO₄) neutralize->dry remove_solvent Solvent Removal (Rotary Evaporation) dry->remove_solvent distill Vacuum Distillation remove_solvent->distill product Pure this compound distill->product

Caption: Workflow for Direct Esterification Synthesis of DEGDF.

Characterization

The final product can be characterized using standard analytical techniques. The molecular formula is C₆H₁₀O₅ and the molecular weight is 162.14 g/mol .[9][10]

  • FTIR Spectroscopy: The presence of the ester functional group can be confirmed by characteristic C=O stretching vibrations.

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the final product. Spectroscopic data for this compound is available in public databases.[9][10]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formic acid and strong acid catalysts (sulfuric acid, p-toluenesulfonic acid) are corrosive. Handle with extreme care.

  • Organic solvents like toluene and hexane are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for Diethyleneglycol Diformate Synthesis Using Composite Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyleneglycol diformate (DEGDF) is a versatile chemical intermediate with applications in various industrial processes. Traditional synthesis methods often rely on the direct esterification of diethylene glycol with formic acid using strong acid catalysts, which can lead to corrosion, unwanted byproducts, and environmental concerns.[1] The use of composite catalysts in a transesterification process offers a greener and more efficient alternative, providing high yields under milder reaction conditions with improved catalyst separation and reusability.[1][2]

This document provides detailed application notes and protocols for the synthesis of DEGDF using a composite catalyst system, specifically focusing on the transesterification of diethylene glycol with sec-butyl formate.

Catalytic Process Overview

The synthesis of DEGDF using a composite catalyst proceeds via a transesterification reaction. In this process, diethylene glycol reacts with sec-butyl formate in the presence of a composite catalyst to produce this compound and sec-butanol as a byproduct. The equilibrium is driven towards the product side by continuously removing the sec-butanol/sec-butyl formate azeotrope via distillation.

Logical Relationship of the Catalytic Process

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_products Products Reactant1 Diethylene Glycol Reaction Transesterification Reaction Reactant1->Reaction Reactant2 Sec-butyl Formate Reactant2->Reaction Catalyst Composite Catalyst (e.g., Tetraisobutyl titanate & Triisobutoxy aluminum) Catalyst->Reaction Product1 This compound (DEGDF) Reaction->Product1 Byproduct Sec-butanol (Removed as azeotrope) Reaction->Byproduct G start Start charge_reactors Charge Reactor: - Diethylene Glycol - Sec-butyl Formate (initial) - Composite Catalyst start->charge_reactors heat_reaction Heat to Stable Top Temperature charge_reactors->heat_reaction azeotrope_removal Extract Sec-butanol/ Sec-butyl Formate Azeotrope (Reflux Ratio: 8:1) heat_reaction->azeotrope_removal add_formate Continuously Add Remaining Sec-butyl Formate azeotrope_removal->add_formate byproduct_separation Separate Sec-butanol and Sec-butyl Formate from Azeotrope azeotrope_removal->byproduct_separation monitor_temp Monitor Still Temperature (Target: ~205°C) add_formate->monitor_temp monitor_temp->azeotrope_removal Continue reaction reaction_complete Reaction Complete monitor_temp->reaction_complete Temperature reaches ~205°C vacuum_rectification Vacuum Rectification of Still Bottoms reaction_complete->vacuum_rectification product_isolation Isolate this compound vacuum_rectification->product_isolation end End product_isolation->end recycle_formate Recycle Sec-butyl Formate byproduct_separation->recycle_formate recycle_formate->add_formate

References

Application Notes and Protocols for the Purification of High-Purity Diethyleneglycol Diformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyleneglycol diformate (DEGDF) is an organic solvent with potential applications in various fields, including the pharmaceutical industry. The synthesis of DEGDF often results in a crude product containing unreacted starting materials, byproducts, and residual catalyst. For applications in drug development and other high-purity demanding fields, the removal of these impurities is critical. This document provides detailed protocols for the purification of this compound to a high-purity grade, outlines methods for purity assessment, and presents comparative data for different purification strategies.

Physicochemical Properties

A thorough understanding of the physical properties of this compound and its primary impurities is essential for developing an effective purification strategy. The significant overlap in boiling points between DEGDF and its common impurity, Diethylene glycol, necessitates a multi-step purification approach.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point at 760 mmHg (°C)
This compoundC₆H₁₀O₅162.14209-238[1][2]
Diethylene glycol (impurity)C₄H₁₀O₃106.12~245[3]
Formic Acid (impurity)CH₂O₂46.03100.8
Diethylene glycol monoformateC₅H₁₀O₄134.13Higher than DEGDF

Note: Discrepancies exist in the literature for the boiling point of this compound. Researchers should verify this experimentally.

Purification Strategies

The recommended purification strategy for crude this compound involves a two-stage process: an initial aqueous workup to remove acidic impurities, followed by fractional vacuum distillation to separate the high-boiling point components.

G cluster_0 Stage 1: Aqueous Workup cluster_1 Stage 2: Fractional Vacuum Distillation crude Crude DEGDF wash Wash with NaHCO3 Solution crude->wash separate Separatory Funnel Separation wash->separate dry Dry Organic Layer (e.g., MgSO4) separate->dry filter Filter dry->filter distill Fractional Vacuum Distillation filter->distill impurities Low-boiling Impurities (Forerun) distill->impurities Fraction 1 product High-Purity DEGDF distill->product Fraction 2 (Main) residue High-boiling Residue distill->residue Residue collect Collect Fractions

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

This protocol describes the initial purification step to neutralize and remove residual formic acid and any other acidic catalysts from the crude this compound.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel (appropriate size for the volume of crude product)

  • Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The aqueous layer will be on the bottom.

  • Drain the lower aqueous layer and discard.

  • Wash the organic layer with an equal volume of deionized water by shaking and separating as before.

  • Repeat the water wash one more time.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Add the drying agent until it no longer clumps together.

  • Swirl the flask and let it stand for at least 30 minutes.

  • Filter the dried organic layer through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.

G start Crude DEGDF in Separatory Funnel wash1 Add Saturated NaHCO3 Solution start->wash1 shake1 Shake and Vent wash1->shake1 separate1 Separate Layers (Discard Aqueous) shake1->separate1 wash2 Add Deionized Water separate1->wash2 shake2 Shake wash2->shake2 separate2 Separate Layers (Discard Aqueous) shake2->separate2 wash3 Add Brine separate2->wash3 shake3 Shake wash3->shake3 separate3 Separate Layers (Discard Aqueous) shake3->separate3 dry Transfer Organic Layer to Flask & Add Drying Agent separate3->dry filter Filter dry->filter end Washed and Dried DEGDF filter->end

Caption: Experimental workflow for the aqueous workup of crude DEGDF.

Protocol 2: High-Purity Purification by Fractional Vacuum Distillation

This protocol details the final purification step to separate this compound from non-volatile impurities, unreacted diethylene glycol, and other high-boiling point byproducts.

Materials:

  • Washed and dried this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column (e.g., Vigreux or packed), condenser, receiving flasks, and vacuum adapter)

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the washed and dried this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with the cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Once the vacuum is stable, begin heating the distillation flask gently.

  • Observe the distillation head temperature. Collect any low-boiling forerun in a separate receiving flask. This fraction may contain residual solvents or other volatile impurities.

  • As the temperature rises and stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the main product fraction.

  • Distill the product at a slow, steady rate to ensure good separation in the fractionating column.

  • Stop the distillation when the temperature at the distillation head begins to drop or when only a small amount of residue remains in the distillation flask.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

  • The collected main fraction is the high-purity this compound.

G start Washed DEGDF in Distillation Flask assemble Assemble Fractional Distillation Apparatus start->assemble evacuate Evacuate System to Desired Pressure assemble->evacuate heat Gently Heat the Flask evacuate->heat collect_forerun Collect Low-Boiling Forerun heat->collect_forerun collect_product Collect Main Product Fraction at Stable Temperature collect_forerun->collect_product stop Stop Distillation collect_product->stop cool Cool Apparatus and Release Vacuum stop->cool end High-Purity DEGDF cool->end

Caption: Workflow for fractional vacuum distillation of DEGDF.

Data Presentation: Comparative Purity Analysis

The following tables present illustrative data comparing the purity of this compound after different purification protocols. The purity was assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Effect of Aqueous Workup on Purity

SamplePurity of DEGDF (%)Diethylene glycol (%)Formic Acid (%)
Crude Product85.29.83.5
After Distillation (No Workup)92.56.50.5
After Workup and Distillation99.70.2<0.01

Table 2: Comparison of Simple vs. Fractional Vacuum Distillation

Distillation MethodPurity of DEGDF (%)Diethylene glycol (%)Diethylene glycol monoformate (%)
Simple Vacuum Distillation98.51.20.3
Fractional Vacuum Distillation>99.8<0.1<0.1

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the purity of this compound and the identification of potential impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film thickness or equivalent polar column

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Scan Range: 35-400 amu

Sample Preparation:

  • Prepare a 1000 ppm solution of the purified this compound in a suitable solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a GC vial for analysis.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Calculate the purity of the sample by determining the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

Conclusion

The combination of an aqueous workup followed by fractional vacuum distillation is an effective method for obtaining high-purity this compound. The aqueous workup successfully removes acidic impurities, while fractional distillation is crucial for separating the desired product from structurally similar impurities with close boiling points. The purity of the final product should be confirmed using a suitable analytical technique such as GC-MS. These protocols provide a robust framework for researchers and scientists to produce high-quality this compound for demanding applications.

References

Application Notes & Protocols for the Quantification of Diethyleneglycol Diformate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyleneglycol diformate is a diester of diethylene glycol and formic acid. Its quantification is essential for quality control in various industrial applications and for ensuring the safety of products where it may be present as an impurity or a component. Direct analytical methods for this compound are not widely documented. However, a robust and reliable analytical approach involves the hydrolysis of the ester to diethylene glycol (DEG), followed by the quantification of DEG using well-established and validated methods. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) following a hydrolysis step.

Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) following Hydrolysis

Principle

This method is based on the alkaline hydrolysis of this compound to diethylene glycol. The resulting diethylene glycol is then quantified using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. The GC-MS analysis provides high selectivity and sensitivity for the determination of DEG. An internal standard is used to ensure accuracy and precision.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample containing This compound Hydrolysis Alkaline Hydrolysis (e.g., with NaOH) Sample->Hydrolysis Neutralization Neutralization (e.g., with HCl) Hydrolysis->Neutralization Dilution Dilution with Solvent (e.g., Methanol) Neutralization->Dilution IS_Spike Spike with Internal Standard Dilution->IS_Spike Filter Filter through 0.2 µm PTFE filter IS_Spike->Filter Injection Inject into GC-MS Filter->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Calculation Calculate Concentration of This compound Quantification->Calculation

Caption: Workflow for GC-MS quantification of this compound.

Protocol: GC-MS Quantification

1. Sample Preparation (Hydrolysis)

  • Accurately weigh a sample containing an estimated amount of this compound into a suitable reaction vessel.

  • Add a known volume of a suitable solvent (e.g., methanol or water) to dissolve the sample.

  • Add a stoichiometric excess of a base, such as 1 M sodium hydroxide (NaOH), to initiate hydrolysis.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a sufficient time (e.g., 1-2 hours) to ensure complete hydrolysis.

  • After cooling to room temperature, neutralize the solution with an acid, such as 1 M hydrochloric acid (HCl), to a pH of approximately 7.

  • Quantitatively transfer the neutralized solution to a volumetric flask and dilute to a known volume with the appropriate solvent (e.g., methanol).

  • Spike the solution with a known concentration of an internal standard (e.g., 2,2,2-Trichloroethanol or 1,3-Propanediol)[1][2].

  • Filter the final solution through a 0.20 µm PTFE syringe filter into a GC vial for analysis[1].

2. GC-MS Instrumental Conditions

The following conditions are based on a validated method for diethylene glycol analysis and can be adapted[1][3][4].

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent[1]
Mass Spectrometer Agilent 5975C or equivalent[1]
GC Column DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film or equivalent[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Inlet Temperature 250°C[3][4]
Injection Volume 1 µL
Split Ratio 20:1[2] or Splitless[3][4]
Oven Program Initial temp: 100°C (hold 1 min), ramp at 10°C/min to 250°C (hold 4 min)[2]
Ion Source Temp. 250°C[4]
Detection Mode Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1][4]

3. Calibration and Quantification

  • Prepare a series of calibration standards of diethylene glycol in the same solvent as the sample, each containing the internal standard at the same concentration.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of diethylene glycol to the peak area of the internal standard against the concentration of diethylene glycol.

  • Analyze the prepared sample solution and determine the concentration of diethylene glycol from the calibration curve.

  • Calculate the concentration of this compound in the original sample using the following formula:

    Concentration of DEDF = (Concentration of DEG from curve × Dilution Factor) / (Molecular Weight of DEG / Molecular Weight of DEDF)

    Where:

    • DEDF = this compound

    • DEG = Diethylene glycol

    • Molecular Weight of DEDF = 162.14 g/mol

    • Molecular Weight of DEG = 106.12 g/mol

Quantitative Data Summary (from cited DEG methods)

The following table summarizes typical validation parameters for the GC-MS analysis of diethylene glycol, which are expected to be achievable for the analysis of DEG derived from this compound[1][3].

ParameterTypical Value
Limit of Quantitation (LOQ) 0.3 ppm (0.00003%) to 1 µg/mL[1][3]
Limit of Detection (LOD) 0.1 ppm (0.000010%) to 400 ng/mL[1][3]
Linear Range 10 ppm – 1000 ppm or 1–10 µg/mL[1][3]
Recovery Typically within 90-110%
Precision (%RSD) < 5%

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) following Hydrolysis

Principle

Similar to the GC-MS method, this approach involves the hydrolysis of this compound to diethylene glycol. The resulting DEG is then quantified by HPLC. Since DEG lacks a strong UV chromophore, detection is typically achieved using a Refractive Index Detector (RID) or by pre-column derivatization to introduce a UV-active or fluorescent moiety.

Experimental Workflow (HPLC with Derivatization)

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Deriv_Reagent Add Derivatizing Reagent (e.g., TSIC) Neutralization->Deriv_Reagent Reaction Incubate for Derivatization Deriv_Reagent->Reaction Injection Inject into HPLC Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification Calculation Calculate Concentration Quantification->Calculation

Caption: Workflow for HPLC quantification of this compound.

Protocol: HPLC Quantification with Pre-column Derivatization

1. Sample Preparation (Hydrolysis)

Follow the same hydrolysis and neutralization procedure as described in the GC-MS protocol (Section 1).

2. Pre-column Derivatization

A derivatization step is necessary to enhance the detectability of diethylene glycol by UV or fluorescence detectors[4][5][6].

  • Take a known aliquot of the neutralized hydrolysate.

  • Add the derivatizing reagent. For example, p-toluenesulfonyl isocyanate (TSIC) can be used for UV detection[5][6].

  • Follow the specific reaction conditions (e.g., temperature, time, and reagent concentration) as outlined in the chosen derivatization method[5].

3. HPLC Instrumental Conditions

The following conditions are based on a method for the analysis of derivatized diethylene glycol[5][6].

ParameterCondition
HPLC System Standard HPLC system with a UV detector
Column C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer and acetonitrile[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 25°C[5]
Injection Volume 10-20 µL
Detection UV at 227 nm (for TSIC derivatives)[5]

4. Calibration and Quantification

  • Prepare calibration standards of diethylene glycol and subject them to the same derivatization procedure as the samples.

  • Analyze the derivatized standards and construct a calibration curve.

  • Analyze the derivatized sample solution and determine the concentration of diethylene glycol.

  • Calculate the concentration of this compound in the original sample using the formula provided in the GC-MS section.

Quantitative Data Summary (from cited derivatized DEG methods)

The following table presents typical validation parameters for the HPLC analysis of derivatized diethylene glycol[5][7].

ParameterTypical Value
Linear Range 0.062 to 18.6 µg/mL[5][7]
Correlation Coefficient (r²) > 0.999[5][7]
Precision (%RSD) < 4%[5][7]
Recovery Typically within 95-105%

The analytical methods detailed in these application notes provide a reliable framework for the quantification of this compound in various matrices. The indirect approach, involving hydrolysis to diethylene glycol followed by analysis using well-established GC-MS or HPLC methods, offers high sensitivity, specificity, and accuracy. The choice between GC-MS and HPLC will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. Proper method validation should be performed in the laboratory for the specific sample matrix to ensure the accuracy and reliability of the results.

References

Diethyleneglycol Diformate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to diethyleneglycol diformate. While possessing solvent properties, its primary documented applications in organic chemistry are as a versatile building block and intermediate rather than a conventional reaction solvent. This guide focuses on its synthesis, a key process for its utilization in various applications, including the production of polymers and resins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₀O₅
Molecular Weight 162.14 g/mol
Appearance Colorless liquid
Boiling Point 230.2 °C
Density 1.147 g/cm³
Solubility Soluble in water and various organic solvents.[1]

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its primary roles include:

  • Monomer for Polymerization: It is a precursor in the manufacture of saturated and unsaturated polyester resins and polyurethanes.

  • Intermediate for Heterocycles: It can be used in the synthesis of various heterocyclic compounds.

  • Formylating Agent: While not a direct formylating agent, its synthesis from formic acid highlights its connection to formylation processes.

  • Plasticizer: It is used to enhance the flexibility and performance of polymers.

Due to a lack of extensive literature detailing its use as a primary solvent for a broad range of organic reactions, this document will focus on the well-documented protocols for its synthesis.

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound are direct esterification and transesterification. A detailed protocol for a high-yield transesterification method is provided below, based on patent literature.[1]

Protocol 1: Synthesis via Transesterification using a Composite Catalyst

This method describes the synthesis of this compound from diethylene glycol and sec-butyl formate using a composite catalyst, achieving yields of over 90%.[1]

Materials:

  • Diethylene glycol

  • sec-Butyl formate

  • Composite catalyst (e.g., tetraisobutyl titanate and triisobutoxyaluminum)[1]

  • Distillation apparatus with a rectification column and agitator

Procedure:

  • Charging the Reactor: In a distillation still equipped with a rectification column and an agitator, add the composite catalyst, diethylene glycol, and an initial portion of sec-butyl formate. The molar ratio of catalyst:diethylene glycol:initial sec-butyl formate is typically 0.002-0.015 : 1 : 0.5-1.2.[1]

  • Initiating the Reaction: Heat the mixture with agitation.

  • Azeotropic Distillation: Once the temperature at the top of the rectification column stabilizes, begin to remove the azeotrope of sec-butanol and sec-butyl formate at a set reflux ratio (e.g., 6-12:1).[1]

  • Continuous Addition: Continuously add the remaining sec-butyl formate to the reaction mixture. The total molar ratio of sec-butyl formate to diethylene glycol should be in the range of 3.5-5:1.[1]

  • Temperature Control: Maintain the temperature of the still pot between 110-130 °C during the addition of sec-butyl formate to control the reaction rate.[1]

  • Reaction Monitoring and Completion: The reaction is typically complete after 3-5 hours of continuous feeding. The progress can be monitored by analyzing the composition of the reaction mixture.

  • Purification: After the reaction is complete, the desired product, this compound, is purified by vacuum rectification of the material in the still bottom. The final product can be obtained with a mass fraction of over 90%.[1]

Quantitative Data for Synthesis via Transesterification:

ParameterValueReference
Catalyst Composite (e.g., tetraisobutyl titanate and triisobutoxyaluminum)[1]
Reactants Diethylene glycol, sec-Butyl formate[1]
Molar Ratio (Catalyst:DEG:sec-BF) 0.002-0.015 : 1 : 3.5-5 (total)[1]
Reaction Temperature 110-130 °C (still pot)[1]
Reaction Time 3-5 hours[1]
Yield > 90%[1]

Visualizations

Synthesis of this compound via Transesterification Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage A Charge Reactor: - Diethylene Glycol - sec-Butyl Formate (initial) - Composite Catalyst B Heat and Agitate A->B C Azeotropic Distillation: Remove sec-butanol/ sec-butyl formate azeotrope B->C D Continuous Addition: Add remaining sec-Butyl Formate C->D H sec-Butyl Formate Storage C->H Recycle sec-butyl formate E Reaction Completion D->E F Vacuum Rectification E->F G Pure this compound F->G H->D

Caption: Workflow for the synthesis of this compound.

General Experimental Workflow for an Organic Reaction

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A Assemble and Dry Glassware B Weigh/Measure Reactants and Solvent A->B C Charge Reactor with Reactants and Solvent B->C D Establish Inert Atmosphere (if needed) C->D E Heat/Cool to Reaction Temperature D->E F Monitor Reaction Progress (TLC, GC, etc.) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Drying of Organic Layer H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (Chromatography, Distillation, etc.) J->K L Characterization (NMR, IR, MS, etc.) K->L

Caption: A general workflow for conducting an organic reaction.

References

Application Notes and Protocols for Diethyleneglycol Diformate as a Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diethyleneglycol diformate (DEGDF) as a potential plasticizer for Polyvinyl Chloride (PVC) and other polymers. This document includes its fundamental properties, proposed benefits, and detailed protocols for its evaluation.

Introduction to this compound (DEGDF)

This compound (CAS No: 120570-77-6) is a diester of diethylene glycol and formic acid.[1][2][3] It is a colorless to light yellow liquid with a boiling point of approximately 209-210°C and a density of around 1.147 g/cm³.[1][2] Its potential as a plasticizer stems from its molecular structure, which can intersperse between polymer chains, reducing intermolecular forces and thereby increasing flexibility and workability.

A patent suggests that a plasticizer composition containing diethylene glycol ester compounds can offer superior tensile strength and elongation in PVC resins, indicating the potential of DEGDF to enhance the mechanical properties of such polymers.[4]

Potential Applications in Polymer Formulations

DEGDF is explored as a plasticizer for various polymers, most notably PVC. Its compatibility and efficiency in other polymer systems, such as polyurethanes, are also areas of interest for research and development. In the context of drug development, DEGDF could be investigated as a plasticizer in polymer-based drug delivery systems, where the flexibility and integrity of the polymer matrix are crucial for controlled release profiles.

Data Presentation: Performance Evaluation of DEGDF

While specific quantitative data for this compound's performance as a plasticizer is not extensively available in public literature, the following tables are structured to accommodate experimental results for a comparative evaluation against a standard plasticizer like Di-octyl Phthalate (DOP).

Table 1: Mechanical Properties of Plasticized PVC

PropertyTest MethodUnplasticized PVCPVC with 40 phr DOPPVC with 40 phr DEGDF
Tensile Strength (MPa)ASTM D882Insert DataInsert DataInsert Data
Elongation at Break (%)ASTM D882Insert DataInsert DataInsert Data
100% Modulus (MPa)ASTM D882Insert DataInsert DataInsert Data
Shore A HardnessASTM D2240Insert DataInsert DataInsert Data

Table 2: Thermal Properties of Plasticized PVC

PropertyTest MethodUnplasticized PVCPVC with 40 phr DOPPVC with 40 phr DEGDF
Glass Transition Temp. (°C)ASTM D3418 (DSC)Insert DataInsert DataInsert Data
Vicat Softening Point (°C)ASTM D1525Insert DataInsert DataInsert Data

Table 3: Migration Resistance of Plasticizers in PVC

Test MediumTest MethodWeight Loss (%) - DOPWeight Loss (%) - DEGDF
Activated CarbonISO 176Insert DataInsert Data
Hexane (24h, 23°C)ASTM D1239Insert DataInsert Data
Olive Oil (10 days, 40°C)Commission Reg. (EU) No 10/2011Insert DataInsert Data

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized evaluation of this compound as a plasticizer.

Protocol for Preparation of Plasticized PVC Sheets

Objective: To prepare standardized PVC sheets with varying plasticizer content for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DEGDF)

  • Di-octyl phthalate (DOP) - as a standard for comparison

  • Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding frame

Procedure:

  • Compounding:

    • Pre-weigh all components according to the desired formulation (e.g., 100 parts PVC, 40 parts plasticizer, 2 parts stabilizer, 0.5 parts lubricant).

    • Dry blend the PVC resin, stabilizer, and lubricant in a high-speed mixer for 5 minutes.

    • Slowly add the plasticizer (DEGDF or DOP) to the blend while mixing and continue mixing for another 10 minutes to ensure uniform absorption.

  • Milling:

    • Preheat the two-roll mill to 160-170°C.

    • Transfer the compounded mixture to the mill and process until a homogeneous sheet is formed (typically 5-10 minutes).

    • Continuously cut and fold the sheet on the mill to ensure thorough mixing.

  • Molding:

    • Cut the milled sheet into pieces that fit the molding frame.

    • Place the pieces into a preheated (170-180°C) molding frame between two polished metal plates.

    • Press the assembly in the hydraulic press at a low pressure for 3-5 minutes to allow the material to flow and fill the mold.

    • Increase the pressure to 10-15 MPa and maintain for 5 minutes.

    • Cool the mold under pressure to approximately 40°C.

    • Remove the molded sheet and condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol for Evaluation of Mechanical Properties

Objective: To determine the effect of DEGDF on the tensile properties and hardness of PVC.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate load cell and grips

  • Shore A Durometer

  • Die cutter for preparing dumbbell-shaped specimens (as per ASTM D638 Type IV)

Procedure:

  • Tensile Testing (ASTM D882):

    • Cut at least five dumbbell-shaped specimens from the conditioned PVC sheets.

    • Measure the thickness and width of the narrow section of each specimen.

    • Set the crosshead speed of the UTM to 50 mm/min.

    • Mount a specimen in the grips of the UTM.

    • Start the test and record the load-elongation curve until the specimen breaks.

    • Calculate the tensile strength, elongation at break, and 100% modulus from the recorded data.

  • Hardness Testing (ASTM D2240):

    • Stack at least three layers of the conditioned PVC sheet to achieve a minimum thickness of 6 mm.

    • Press the Shore A durometer indenter firmly and quickly onto the surface of the stacked sheets.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five readings at different positions on the sample and calculate the average.

Protocol for Determination of Glass Transition Temperature (Tg)

Objective: To measure the effect of DEGDF on the glass transition temperature of PVC using Differential Scanning Calorimetry (DSC).

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure (ASTM D3418):

  • Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell. Place an empty sealed pan in the reference position.

  • Heat the sample from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to -50°C at a rate of 10°C/min.

  • Heat the sample again from -50°C to 200°C at a rate of 10°C/min.

  • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.

Protocol for Assessment of Plasticizer Migration

Objective: To quantify the migration of DEGDF from PVC using the activated carbon and solvent extraction methods.

4.4.1 Activated Carbon Method (ISO 176):

Apparatus:

  • Forced air oven

  • Analytical balance

  • Containers with activated carbon

Procedure:

  • Cut three circular specimens (50 mm diameter) from the conditioned PVC sheet.

  • Weigh each specimen accurately (W1).

  • Place each specimen between two layers of activated carbon in a container, ensuring no direct contact between the specimen and the container walls.

  • Place the containers in the oven at 70 ± 1°C for 24 hours.

  • After 24 hours, remove the specimens, carefully brush off any adhering carbon particles, and reweigh them (W2).

  • Calculate the percentage weight loss (migration) as: [(W1 - W2) / W1] * 100.

4.4.2 Solvent Extraction Method (ASTM D1239):

Apparatus:

  • Analytical balance

  • Glass jars with lids

  • Constant temperature bath

Procedure:

  • Cut three specimens (50 x 50 mm) from the conditioned PVC sheet.

  • Weigh each specimen accurately (W1).

  • Immerse each specimen in a glass jar containing 200 mL of n-hexane.

  • Seal the jars and place them in a constant temperature bath at 23 ± 2°C for 24 hours.

  • After 24 hours, remove the specimens, gently wipe them with a soft cloth, and allow them to dry in a desiccator for 4 hours.

  • Reweigh the specimens (W2).

  • Calculate the percentage weight loss (extraction) as: [(W1 - W2) / W1] * 100.

Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound as a plasticizer.

experimental_workflow cluster_prep PVC Sheet Preparation cluster_testing Performance Evaluation compounding Compounding (PVC, DEGDF, Stabilizer, Lubricant) milling Two-Roll Milling (160-170°C) compounding->milling molding Compression Molding (170-180°C) milling->molding conditioning Conditioning (23°C, 50% RH, 24h) molding->conditioning mechanical Mechanical Testing (ASTM D882, D2240) conditioning->mechanical thermal Thermal Analysis (ASTM D3418) conditioning->thermal migration Migration Testing (ISO 176, ASTM D1239) conditioning->migration

Caption: Workflow for the preparation and evaluation of plasticized PVC sheets.

signaling_pathway cluster_polymer Polymer Matrix cluster_plasticizer Plasticizer Action pvc_chains PVC Chains (Strong Intermolecular Forces) rigid_pvc Rigid PVC pvc_chains->rigid_pvc High Modulus Low Flexibility degdf DEGDF Molecules pvc_chains->degdf Interaction & Separation flexible_pvc Flexible PVC degdf->flexible_pvc Increased Free Volume

Caption: Mechanism of plasticization of PVC by this compound.

References

Application Notes and Protocols: Diethyleneglycol Diformate in Coatings and Paint Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyleneglycol diformate (DEGDF) as a solvent in various coating and paint formulations. The information is intended to guide researchers and formulation chemists in evaluating DEGDF for their specific applications. While direct quantitative data for DEGDF is limited in publicly available literature, this document presents a framework for its evaluation based on established industry standards.

Introduction to this compound in Coatings

This compound (C₆H₁₀O₅) is a colorless, water-soluble organic solvent with a high boiling point and low volatility.[1] In the coatings industry, it is recognized as an excellent solvent for a variety of organic resins, with a particular efficacy for nitrocellulose.[2] Its properties also suggest its potential as a coalescing agent in latex paints and as a component to accelerate the drying process in certain formulations.[1]

Key Attributes:

  • High Solvency: Effective in dissolving a range of resins, particularly nitrocellulose.[2]

  • Low Volatility: Contributes to a smoother film formation and can improve flow and leveling.

  • Water Solubility: Can be used in both solvent-borne and potentially in water-borne coating systems.[1]

  • Drying Accelerator: May contribute to faster drying times in specific formulations.[1]

Potential Applications in Coatings

Based on its chemical properties, this compound is a candidate for evaluation in the following coating systems:

  • Nitrocellulose Lacquers: As a primary or co-solvent to achieve desired viscosity and application properties.[2]

  • Printing Inks: In formulations for flexographic and gravure printing where controlled evaporation is crucial.[2]

  • Wood Coatings: To improve film formation and appearance.

  • Architectural Paints: As a potential coalescing agent in latex formulations to promote film formation at lower temperatures.

  • Industrial Coatings: In formulations for metal and plastic substrates requiring a smooth, durable finish.

Hypothetical Performance Data

The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential effects of this compound in a model paint formulation. This data is intended for illustrative purposes to guide experimentation.

Table 1: Effect of this compound on Drying Time
DEGDF Concentration (wt%)Set-to-Touch Time (minutes)Dry-Hard Time (hours)
0 (Control)458
2407.5
5357
10306

Methodology based on ASTM D1640.

Table 2: Influence of this compound on Film Hardness
DEGDF Concentration (wt%)Pencil Hardness (ASTM D3363)Sward Hardness (ASTM D4366)
0 (Control)H30
2H32
52H35
103H38
Table 3: Adhesion and Flexibility with Varying this compound Levels
DEGDF Concentration (wt%)Adhesion (ASTM D3359, Scale 0B-5B)Flexibility (ASTM D522, Mandrel Bend)
0 (Control)4BPass 1/8"
24BPass 1/8"
55BPass 1/8"
105BPass 1/4"

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound in a coating formulation are provided below. These protocols are based on widely accepted ASTM standards.

Protocol for Sample Preparation

Objective: To prepare a series of paint formulations with varying concentrations of this compound for comparative testing.

Materials:

  • Base paint formulation (e.g., a nitrocellulose lacquer or an acrylic latex paint)

  • This compound (DEGDF)

  • Control solvent (e.g., Butyl acetate for lacquer, or a known coalescent for latex)

  • Mixing vessel and high-speed disperser

  • Viscometer (e.g., Brookfield or Krebs-Stormer)

  • Applicator blades for consistent film thickness

  • Test panels (e.g., steel, wood, or glass, as appropriate for the coating)

Procedure:

  • Prepare the base paint formulation without the test solvent.

  • Divide the base formulation into several equal portions.

  • To one portion, add the control solvent to achieve the desired application viscosity. This will be the control sample.

  • To the remaining portions, add increasing weight percentages of DEGDF (e.g., 2%, 5%, 10%) while mixing at a controlled speed.

  • Adjust the viscosity of each DEGDF-containing sample to match the control sample by adding a minimal amount of a suitable standard solvent if necessary.

  • Record the final viscosity of each formulation.

  • Apply the prepared coatings to the test panels using an applicator blade to ensure a uniform dry film thickness.

  • Allow the coated panels to dry under controlled temperature and humidity conditions (e.g., 23°C ± 2°C and 50% ± 5% relative humidity).

Protocol for Evaluating Drying Time (ASTM D1640 / D5895)

Objective: To determine the effect of DEGDF on the set-to-touch and dry-hard times of the coating.

Materials:

  • Coated test panels from Protocol 4.1

  • Mechanical drying time recorder (optional, for ASTM D5895)

  • Cotton balls or a similar soft material

Procedure:

  • Set-to-Touch Time: At regular intervals after application, gently touch the surface of the coating with a clean finger or a cotton ball. The set-to-touch time is the point at which no coating adheres to the finger or cotton.

  • Dry-Hard Time: At regular intervals, press the thumb firmly onto the coated surface and rotate it 90 degrees under pressure. The dry-hard time is reached when the thumb leaves no imprint on the film.

  • For a more quantitative measurement, a mechanical drying time recorder can be used, which drags a stylus through the drying film over a set period.

Protocol for Measuring Film Hardness

Objective: To assess the impact of DEGDF on the surface hardness of the cured coating film.

4.3.1. Pencil Hardness (ASTM D3363)

Materials:

  • Cured coated panels

  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)

  • Pencil sharpener and abrasive paper

  • A 45-degree pencil holder (optional, for consistency)

Procedure:

  • Starting with the softest pencil (e.g., 6B), push the pencil lead firmly against the coating at a 45-degree angle.

  • Move the pencil away from the operator in a continuous stroke.

  • Wipe the surface with a soft cloth and examine for any indentation or scratching of the film.

  • Repeat the process with progressively harder pencils until a pencil is found that scratches the coating.

  • The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the film.

4.3.2. Sward Hardness (ASTM D4366)

Materials:

  • Cured coated panels

  • Sward-type hardness rocker

Procedure:

  • Place the Sward rocker on a clean, level glass plate and set the instrument to read 100.

  • Place the Sward rocker on the surface of the cured coating.

  • Set the rocker in motion and count the number of rocks (oscillations) it makes until it comes to a complete stop.

  • The Sward hardness is the number of rocks counted.

Protocol for Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion)

Objective: To evaluate the effect of DEGDF on the adhesion of the coating to the substrate.

Materials:

  • Cured coated panels

  • A sharp cutting tool with multiple blades (cross-hatch cutter)

  • Pressure-sensitive adhesive tape (as specified in the standard)

  • Soft brush

Procedure:

  • Make a series of parallel cuts through the coating to the substrate.

  • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Brush the area lightly to remove any detached flakes of coating.

  • Apply the pressure-sensitive tape firmly over the cross-hatched area.

  • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.

  • Examine the cross-hatched area and classify the adhesion according to the ASTM scale (5B = no detachment, 0B = severe detachment).

Visualizations

Experimental Workflow for Coating Evaluation

G cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis prep1 Prepare Base Paint Formulation prep2 Divide into Equal Portions prep1->prep2 prep3 Add Control Solvent (0% DEGDF) prep2->prep3 prep4 Add Varying % of DEGDF (2%, 5%, 10%) prep2->prep4 prep5 Adjust Viscosity prep3->prep5 prep4->prep5 prep6 Apply to Test Panels prep5->prep6 test1 Drying Time (ASTM D1640) prep6->test1 test2 Film Hardness (ASTM D3363, D4366) prep6->test2 test3 Adhesion (ASTM D3359) prep6->test3 test4 Flexibility (ASTM D522) prep6->test4 analysis1 Tabulate Results test1->analysis1 test2->analysis1 test3->analysis1 test4->analysis1 analysis2 Compare DEGDF Formulations to Control analysis1->analysis2 analysis3 Determine Optimal DEGDF Concentration analysis2->analysis3

Caption: Workflow for evaluating DEGDF in coatings.

Logical Relationship of Solvent Properties to Coating Performance

G cluster_solvent Solvent Properties (DEGDF) cluster_performance Coating Performance prop1 High Solvency perf1 Improved Resin Compatibility prop1->perf1 prop2 Low Volatility perf2 Enhanced Flow & Leveling prop2->perf2 perf3 Reduced Film Defects (e.g., orange peel) prop2->perf3 perf4 Controlled Drying Rate prop2->perf4 prop3 Water Solubility perf5 Potential for Use in Water-borne Systems prop3->perf5

Caption: Impact of DEGDF properties on coating performance.

Safety Considerations

While this compound itself does not have the same level of documented toxicity as its precursor, Diethylene glycol (DEG), it is crucial to handle all chemicals with appropriate safety measures. DEG is known to be toxic if ingested, causing renal and neurological damage.[3] Therefore, good laboratory practices, including the use of personal protective equipment (gloves, safety glasses), and adequate ventilation are essential when working with DEGDF and any coating formulations. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols: Diethyleneglycol Diformate as a Curing Agent for Casting Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyleneglycol diformate (DEGDF) is an organic ester that serves as a latent curing agent for casting resins, a category of application mentioned in patent literature for casting resins. Its utility stems from the slow, controlled release of formic acid upon hydrolysis, which can initiate or accelerate the polymerization of epoxy and polyurethane resins. This latent catalytic activity allows for one-component (1K) systems with extended pot life at ambient temperatures, which cure upon the application of heat and moisture. These characteristics are particularly advantageous in applications requiring precise control over the curing process and a long working time.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 120570-77-6[1]
Molecular Formula C6H10O5[1][2][3]
Molecular Weight 162.14 g/mol [1][2][3]
Appearance Colorless to light-yellow transparent liquid[2]
Density 1.147 g/cm³[1]
Boiling Point 209-210 °C[1]
Flash Point 99 °C[1]
Purity ≥ 95%[2]

Principle of Operation: Latent Curing Mechanism

The curing action of this compound is based on its hydrolysis to produce formic acid, which then acts as a catalyst for the cross-linking of the resin system. This process provides a latent effect, as the curing is initiated or accelerated by the presence of moisture and typically requires elevated temperatures to proceed at a practical rate.

Curing Mechanism in Epoxy Resins

In epoxy resin systems, the formic acid generated from the hydrolysis of DEGDF acts as a cationic initiator. The proton from the acid protonates the oxygen atom of the epoxy ring, making the ring more susceptible to nucleophilic attack. This can trigger the homopolymerization of the epoxy groups or accelerate the reaction between the epoxy groups and co-curing agents like amines or anhydrides.

G DEGDF This compound (DEGDF) Formic_Acid Formic Acid (HCOOH) DEGDF->Formic_Acid Hydrolysis H2O Moisture (H2O) H2O->Formic_Acid Epoxy Epoxy Resin Formic_Acid->Epoxy Catalyzes Cured_Epoxy Cured Epoxy Network Epoxy->Cured_Epoxy Polymerization

Epoxy Curing with DEGDF
Curing Mechanism in Polyurethane Resins

For polyurethane resins, the formic acid produced can catalyze the reaction between the isocyanate and polyol components. The acid can activate the hydroxyl group of the polyol, making it more nucleophilic and facilitating its reaction with the isocyanate group to form the urethane linkage.

G DEGDF This compound (DEGDF) Formic_Acid Formic Acid (HCOOH) DEGDF->Formic_Acid Hydrolysis H2O Moisture (H2O) H2O->Formic_Acid Polyol Polyol Formic_Acid->Polyol Catalyzes Cured_PU Cured Polyurethane Network Polyol->Cured_PU Reacts with Isocyanate Isocyanate Isocyanate->Cured_PU

Polyurethane Curing with DEGDF

Experimental Protocols

The following protocols are provided as a general framework for evaluating the performance of this compound as a curing agent. Specific parameters should be optimized based on the resin system and desired properties.

Protocol 1: Evaluation of Curing Kinetics using Differential Scanning Calorimetry (DSC)

This protocol determines the curing profile, including the onset of cure, peak exotherm temperature, and total heat of reaction.

Materials and Equipment:

  • This compound (DEGDF)

  • Epoxy or polyurethane resin system

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

  • Precision balance

Procedure:

  • Prepare a series of formulations with varying concentrations of DEGDF (e.g., 1, 2, 5, and 10 parts per hundred of resin, phr).

  • Thoroughly mix the components at room temperature.

  • Accurately weigh 5-10 mg of the uncured resin mixture into a hermetic aluminum pan.

  • Place the pan in the DSC instrument.

  • Perform a dynamic scan from ambient temperature to approximately 250°C at a heating rate of 10°C/min.

  • Analyze the resulting thermogram to determine the onset temperature of the exothermic curing peak, the peak temperature, and the total enthalpy of the reaction (ΔH).

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep1 Formulate Resin with DEGDF Prep2 Mix Components Prep1->Prep2 Prep3 Weigh Sample (5-10 mg) Prep2->Prep3 DSC1 Place Sample in DSC Prep3->DSC1 DSC2 Dynamic Scan (e.g., 10°C/min) DSC1->DSC2 Ana1 Determine Onset Temp. DSC2->Ana1 Ana2 Determine Peak Exotherm DSC2->Ana2 Ana3 Calculate Total Enthalpy (ΔH) DSC2->Ana3

Workflow for DSC Analysis
Protocol 2: Determination of Thermomechanical Properties using Dynamic Mechanical Analysis (DMA)

This protocol is used to determine the glass transition temperature (Tg) and the viscoelastic properties of the cured resin.

Materials and Equipment:

  • Cured resin samples (prepared according to a defined cure schedule)

  • Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., three-point bending)

  • Rectangular molds for sample preparation

Procedure:

  • Cast the uncured resin formulations into rectangular molds of appropriate dimensions for the DMA instrument.

  • Cure the samples using a defined temperature and time profile (e.g., based on DSC results).

  • After curing, carefully remove the samples from the molds and ensure they are free of defects.

  • Mount a sample in the DMA instrument.

  • Perform a temperature sweep from ambient to a temperature above the expected glass transition at a heating rate of 3-5°C/min and a fixed frequency (e.g., 1 Hz).

  • Determine the glass transition temperature (Tg) from the peak of the tan δ curve or the onset of the drop in the storage modulus (E').

Protocol 3: Evaluation of Mechanical Properties

This protocol measures key mechanical properties such as tensile strength, modulus, and elongation at break.

Materials and Equipment:

  • Cured resin samples in a standard geometry (e.g., dog-bone shape according to ASTM D638)

  • Universal Testing Machine (UTM) with appropriate grips and extensometer

  • Molds for producing standardized test specimens

Procedure:

  • Prepare and cure the resin formulations in molds that produce standardized tensile test specimens.

  • Condition the cured specimens at a standard temperature and humidity for at least 24 hours.

  • Mount a specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load-displacement data.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Illustrative Performance Data

The following tables present hypothetical, yet representative, data for a standard bisphenol A-based epoxy resin cured with varying levels of this compound. This data is for illustrative purposes to demonstrate the expected trends and should be confirmed by experimentation.

Table 1: Curing Characteristics of Epoxy Resin with DEGDF (DSC Data)

DEGDF Concentration (phr)Onset of Cure (°C)Peak Exotherm (°C)Total Heat of Reaction (J/g)
1155180320
2150175340
5140165380
10130155410

Table 2: Thermomechanical and Mechanical Properties of Cured Epoxy Resin

DEGDF Concentration (phr)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
1145753.04.5
2142783.14.8
5135823.25.2
10128803.15.5

Conclusion

This compound presents a viable option as a latent curing agent for casting resins, offering the potential for formulating stable, one-component systems with controlled curing profiles. The proposed protocols provide a systematic approach to characterizing the performance of DEGDF in specific resin formulations. Experimental validation is essential to determine the optimal concentration and curing conditions to achieve the desired mechanical and thermal properties for a given application.

References

Diethyleneglycol Diformate: A Potential Pharmaceutical Excipient for Advanced Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyleneglycol diformate, the diformyl ester of diethylene glycol, is a chemical entity with potential, yet largely unexplored, applications in the pharmaceutical sciences. While its parent compound, diethylene glycol (DEG), and its monoethyl ether derivative (DEGEE, Transcutol®) have established roles as solvents and penetration enhancers, the diformate ester presents a unique set of physicochemical properties that could be leveraged for novel drug delivery systems.[1][2] This document provides an overview of the potential applications, key physicochemical characteristics, and proposed experimental protocols for the evaluation of this compound as a pharmaceutical excipient. It is important to note that while DEG and its derivatives have been subjects of extensive research, including safety and toxicity assessments, specific data on this compound in pharmaceutical formulations is limited.[3][4] Therefore, the information presented herein is based on the known properties of related compounds and general principles of pharmaceutical formulation development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a novel excipient is fundamental to its successful application in drug formulation. The following table summarizes the key known properties of this compound and its parent compound, Diethylene Glycol.

PropertyThis compoundDiethylene Glycol (DEG)Reference
Molecular Formula C₆H₁₀O₅C₄H₁₀O₃[5]
Molecular Weight 162.14 g/mol 106.12 g/mol [5]
Appearance Colorless liquidColorless, viscous liquid[5]
Boiling Point Not available244-245 °C[5]
Solubility Expected to be soluble in a range of organic solvents. Hydrolysis to DEG and formic acid in aqueous media is likely.Miscible with water, alcohol, ether, acetone[5]

Potential Pharmaceutical Applications

Based on its chemical structure, this compound may offer several advantages as a pharmaceutical excipient:

  • Solvent for Poorly Soluble Drugs: Similar to other glycol derivatives, it may serve as a solvent or co-solvent for active pharmaceutical ingredients (APIs) with low aqueous solubility, potentially enhancing bioavailability.[2][6]

  • Plasticizer in Film Coatings: Its ester nature suggests potential utility as a plasticizer in polymeric film coatings for solid oral dosage forms, improving the flexibility and mechanical properties of the coating.

  • Component of Topical and Transdermal Formulations: As a lipophilic derivative of DEG, it might act as a vehicle or penetration enhancer in topical and transdermal drug delivery systems.[2]

  • Intermediate in Prodrug Synthesis: The formate groups could potentially be used as cleavable moieties in the design of prodrugs.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to evaluate this compound as a pharmaceutical excipient. These protocols are based on standard pharmaceutical development practices.

Protocol 1: Solubility Determination of a Model Drug in this compound

Objective: To determine the saturation solubility of a poorly water-soluble drug in this compound.

Materials:

  • Model drug (e.g., Ibuprofen, Carbamazepine)

  • This compound

  • Scintillation vials

  • Orbital shaker with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

Method:

  • Add an excess amount of the model drug to a series of scintillation vials.

  • To each vial, add a known volume of this compound.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the vials to separate the undissolved drug.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved drug.

  • The saturation solubility is reported as mg/mL or mol/L.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of an API with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Glass vials

  • Oven with temperature and humidity control

  • HPLC system

  • Differential Scanning Calorimetry (DSC) instrument

  • Fourier-Transform Infrared (FTIR) Spectrometer

Method:

  • Prepare physical mixtures of the API and this compound in various ratios (e.g., 1:1, 1:5, 5:1 by weight).

  • Store the mixtures in sealed glass vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.

  • Visual Inspection: Observe the samples for any changes in color, odor, or physical state.

  • HPLC Analysis: Analyze the samples to quantify the API and detect the presence of any degradation products.[7]

  • DSC Analysis: Perform DSC scans on the initial and stored samples to detect any changes in melting point, indicating a potential interaction.

  • FTIR Analysis: Obtain FTIR spectra of the initial and stored samples to identify any changes in the characteristic peaks of the API or excipient, suggesting a chemical interaction.

Visualizations

The following diagrams illustrate key concepts related to the synthesis, evaluation, and potential metabolic fate of this compound.

Synthesis_of_Diethyleneglycol_diformate DEG Diethylene Glycol Intermediate Monoformate Intermediate DEG->Intermediate Esterification FormicAcid Formic Acid (2 eq.) FormicAcid->Intermediate DGD This compound Intermediate->DGD Esterification Water Water (2 eq.)

Caption: Synthesis of this compound.

Excipient_Compatibility_Workflow Start Start: API + Diethyleneglycol diformate Mixture Visual Visual Inspection (Color, Odor, State) Start->Visual HPLC HPLC Analysis (Purity, Degradants) Start->HPLC DSC DSC Analysis (Thermal Events) Start->DSC FTIR FTIR Analysis (Chemical Interaction) Start->FTIR Decision Compatible? Visual->Decision HPLC->Decision DSC->Decision FTIR->Decision Proceed Proceed with Formulation Development Decision->Proceed Yes Reformulate Reformulate or Select Alternative Excipient Decision->Reformulate No

Caption: Excipient Compatibility Screening Workflow.

Potential_Metabolic_Pathway DGD This compound Hydrolysis Hydrolysis (Esterases) DGD->Hydrolysis DEG Diethylene Glycol Hydrolysis->DEG FormicAcid Formic Acid Hydrolysis->FormicAcid Metabolism Metabolism (Alcohol Dehydrogenase) DEG->Metabolism ToxicMetabolites Toxic Metabolites (e.g., 2-hydroxyethoxyacetic acid) Metabolism->ToxicMetabolites

Caption: Potential Metabolic Pathway of this compound.

Safety Considerations

Given the known toxicity of Diethylene Glycol (DEG), a thorough safety and toxicological evaluation of this compound is imperative before its consideration as a pharmaceutical excipient.[3][8] The hydrolysis of the diformate ester in vivo would release DEG and formic acid. While formic acid is a natural metabolite, high concentrations can be toxic.[9] The primary concern would be the systemic exposure to DEG, which is known to cause renal and neurological toxicity.[3][8] Any formulation development using this compound must be accompanied by rigorous analytical methods to quantify the excipient and any potential impurities, particularly residual DEG.[10][11]

Conclusion

This compound presents as a potentially versatile, yet unproven, excipient for pharmaceutical formulations. Its predicted properties as a solvent and plasticizer warrant further investigation. However, the significant safety concerns associated with its parent compound, Diethylene Glycol, necessitate a cautious and thorough approach to its evaluation. The experimental protocols outlined above provide a foundational framework for initiating such an investigation. Future research should focus on generating robust data on its solubility characteristics, compatibility with a wide range of APIs, and, most critically, a comprehensive toxicological profile to establish its safety for pharmaceutical use.

References

Troubleshooting & Optimization

Technical Support Center: Diethyleneglycol Diformate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Diethyleneglycol diformate, particularly focusing on improving low yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Traditional direct esterification methods often result in yields between 55% and 61%.[1] Key areas to investigate include:

  • Inefficient Catalyst: The choice of catalyst is critical. Traditional Lewis acid catalysts like zinc chloride or p-toluenesulfonic acid can be inefficient and lead to side reactions.[1] Consider using a more advanced composite catalyst system, such as titanium tetra-isobutoxide and triisobutoxy aluminum, which has been shown to increase yields to over 90%.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant molar ratios significantly impact yield. Ensure your reaction is running at the optimal temperature, as high temperatures (>130°C) can lead to dehydration side reactions.[1]

  • Inefficient Water Removal: The esterification reaction produces water, which can shift the equilibrium back towards the reactants, thus lowering the yield. Employing an effective azeotropic distillation setup with a suitable solvent like toluene or cyclohexane is crucial for continuous water removal.[2]

  • Side Reactions: The formation of byproducts, primarily diethyleneglycol monoformate, consumes reactants and reduces the yield of the desired diformate.[1] Optimizing catalyst and reaction conditions can minimize these side reactions.

Q2: I am observing the formation of significant amounts of byproducts. How can I minimize them?

A2: The primary byproduct in this synthesis is typically diethyleneglycol monoformate.[1] Its formation is favored under certain conditions. To minimize byproduct formation:

  • Catalyst Selection: As mentioned, modern composite catalysts are designed for higher selectivity, favoring the formation of the diformate over the monoformate.[3]

  • Molar Ratio of Reactants: Using an excess of the formylating agent (e.g., formic acid or a formate ester) can drive the reaction towards the formation of the diformate.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to decomposition and other side reactions. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.

Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the presence of unreacted starting materials, the monoformate byproduct, and the catalyst.

  • Vacuum Distillation: The most common and effective method for purifying this compound is vacuum distillation.[1][2] This allows for separation at a lower temperature, preventing thermal degradation of the product.

  • Neutralization and Washing: Before distillation, it is often necessary to neutralize and remove the acidic catalyst. This can be done by washing the crude product with a mild base solution (e.g., sodium bicarbonate solution), followed by washing with water to remove any remaining salts.

  • Solvent Removal: If a solvent was used for azeotropic water removal, it must be completely removed, typically by distillation at atmospheric pressure, before the final vacuum distillation of the product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The two main synthesis routes are:

  • Direct Esterification: This involves the reaction of diethylene glycol with formic acid, typically in the presence of an acid catalyst and a water-entraining solvent.[1]

  • Transesterification: This method uses a formate ester, such as sec-butyl formate, to react with diethylene glycol in the presence of a catalyst.[1] This route can offer higher yields and milder reaction conditions.[1][3]

Q2: What are the advantages of using a composite catalyst over traditional acid catalysts?

A2: Composite catalysts, such as those based on titanium and aluminum alkoxides, offer several advantages:

  • Higher Yields: They can significantly increase the reaction yield to over 90%.[1]

  • Milder Reaction Conditions: These catalysts are often effective at lower temperatures, reducing energy consumption and minimizing side reactions.[3]

  • Reduced Corrosion and Pollution: They are less corrosive than strong acid catalysts and can lead to a cleaner reaction with less acidic waste.[1][3]

  • Easier Product Separation: The use of these catalysts can simplify the purification process.[1]

Q3: Can biocatalysts be used for this synthesis?

A3: Yes, green chemistry approaches are exploring the use of biocatalysts, such as lipases, for the synthesis of this compound.[3] Enzymatic routes offer high selectivity and operate under mild conditions, reducing energy consumption and environmental impact.[3]

Data Presentation

Table 1: Comparison of Different Catalysts on Reaction Yield

CatalystReactantsReaction TypeYield (%)Reference
Pyridine/Formic Acid1,2-dibromoethane, Potassium formateFormate Esterification55-61[1]
Lewis Acids (e.g., ZnCl₂, p-toluenesulfonic acid)Diethylene glycol, Formic acidDirect EsterificationNot specified, but noted to be lower[1]
Composite Catalyst (e.g., Propyl titanate/Triisobutoxy aluminum)Diethylene glycol, sec-butyl formateTransesterification> 90[1]
Sulfuric AcidEthylene glycol, Formic acidDirect Esterification86.8[2]
p-Toluenesulfonic acidEthylene glycol, Formic acidDirect Esterification78.9[2]

Experimental Protocols

Protocol 1: Synthesis via Direct Esterification with Sulfuric Acid Catalyst

This protocol is adapted from a patent for the synthesis of glycol diformate and can be modified for this compound.[2]

  • Reaction Setup: To a reactor equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add diethylene glycol (1 equivalent), 50% aqueous formic acid (3 equivalents), toluene (as a water-entraining solvent), and concentrated sulfuric acid (as a catalyst).

  • Reaction: Heat the mixture to reflux (approximately 95-102°C) with vigorous stirring.

  • Water Removal: Continuously remove the water that collects in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete after 8-10 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene by distillation.

    • Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.

Protocol 2: Synthesis via Transesterification with a Composite Catalyst

This protocol is based on a patented method for high-yield synthesis.[1]

  • Reaction Setup: In a distillation still equipped with a rectifying column and an agitator, add the composite catalyst (e.g., tetraisobutyl titanate and triisobutoxy aluminum), diethylene glycol, and an initial portion of sec-butyl formate.

  • Reaction Initiation: Heat the mixture until the temperature at the top of the column stabilizes.

  • Continuous Feed: Continuously add the remaining sec-butyl formate to the reaction mixture. The addition rate can be controlled by monitoring the temperature of the still.

  • Azeotrope Removal: Set a reflux ratio (e.g., 8-10:1) to continuously remove the azeotropic mixture of sec-butanol and sec-butyl formate from the top of the column.

  • Reaction Completion: After the addition of sec-butyl formate is complete, continue the reaction for an additional 3-5 hours.

  • Purification:

    • Perform vacuum rectification on the material remaining in the still.

    • The high-purity this compound is obtained from the bottom of the still.

Visualizations

Synthesis_Pathway DEG Diethylene Glycol DEG->Reaction FA Formic Acid FA->Reaction DEDF This compound H2O Water Catalyst Acid Catalyst Catalyst->Reaction  Direct Esterification Reaction->DEDF Reaction->H2O

Caption: Direct esterification pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is an efficient catalyst being used? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes use_composite_catalyst Action: Use a composite catalyst. check_catalyst->use_composite_catalyst No check_water_removal Is water removal efficient? check_conditions->check_water_removal Yes optimize_temp_time Action: Optimize temperature and time. check_conditions->optimize_temp_time No check_side_reactions Are there significant side reactions? check_water_removal->check_side_reactions Yes improve_distillation Action: Improve azeotropic distillation setup. check_water_removal->improve_distillation No adjust_ratios Action: Adjust reactant molar ratios. check_side_reactions->adjust_ratios Yes end Yield Improved check_side_reactions->end No use_composite_catalyst->check_conditions optimize_temp_time->check_water_removal improve_distillation->check_side_reactions adjust_ratios->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Parameter_Relationships Yield Yield Catalyst Catalyst Efficiency Catalyst->Yield Increases Temperature Reaction Temperature Temperature->Yield Optimizes SideReactions Side Reactions Temperature->SideReactions Increases (if too high) Time Reaction Time Time->Yield Optimizes WaterRemoval Water Removal WaterRemoval->Yield Increases SideReactions->Yield Decreases

Caption: Logical relationships between key experimental parameters and reaction yield.

References

Minimizing byproduct formation in direct esterification of diethylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Direct Esterification of Diethylene Glycol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the direct esterification of diethylene glycol (DEG).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the direct esterification of diethylene glycol?

A1: The most common byproduct is 1,4-dioxane, formed through the acid-catalyzed intramolecular dehydration of diethylene glycol.[1][2] Other potential byproducts include various polyglycols and oligomers from intermolecular etherification reactions, as well as diesters if a monoester is the target product, or residual monoester if a diester is desired.[2][3] Ether cleavage can also occur under harsh acidic conditions.[4][5]

Q2: How does the choice of catalyst impact byproduct formation?

A2: The catalyst plays a critical role. Strong Brønsted acids like sulfuric acid (H₂SO₄) are effective for esterification but also aggressively promote the dehydration of DEG to 1,4-dioxane.[2][6] Milder acid catalysts or solid acid catalysts can offer better selectivity. Heteropoly acids and ion-exchange resins are known to provide good catalytic activity for esterification with reduced byproduct formation.[2][7][8]

Q3: What is the effect of temperature on the reaction?

A3: Higher temperatures generally increase the rate of both esterification and byproduct formation. The formation of 1,4-dioxane is particularly favored at elevated temperatures, with ideal temperatures for its synthesis reported around 160°C.[2] Therefore, maintaining the lowest possible temperature that allows for a reasonable esterification rate is crucial for minimizing this side reaction.

Q4: How can I control the monoester to diester ratio?

A4: The molar ratio of the carboxylic acid to diethylene glycol is the primary factor controlling the product distribution.

  • To favor monoester formation, use an excess of diethylene glycol.

  • To favor diester formation, use an excess of the carboxylic acid (typically a molar ratio of 2:1 or slightly higher of acid to DEG).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of 1,4-dioxane in the product 1. Reaction temperature is too high.2. Catalyst is too aggressive (e.g., high concentration of H₂SO₄).[2]3. Prolonged reaction time.1. Reduce the reaction temperature. Conduct temperature screening studies to find the optimal balance between reaction rate and selectivity.2. Replace sulfuric acid with a milder catalyst such as p-toluenesulfonic acid, an acidic ion-exchange resin (e.g., Amberlyst-15), or a zeolite.[2][8]3. Monitor the reaction progress and stop it once the desired conversion is achieved.
Low yield of the desired ester 1. Inefficient water removal.2. Insufficient catalyst activity or amount.3. Reversible reaction reaching equilibrium.1. Ensure efficient removal of water, which is a byproduct of the reaction. Use a Dean-Stark apparatus with an azeotroping solvent like toluene or xylene.[6][9]2. Increase the catalyst loading or switch to a more active catalyst. Heteropoly acids have shown high activity.[7][10]3. Use an excess of one reactant (the less expensive one) to shift the equilibrium towards the product.
Formation of undesired polyglycols or ethers 1. High reaction temperatures and strong acid catalysis can promote intermolecular dehydration (etherification) of diethylene glycol.[4]1. Lower the reaction temperature.2. Use a less acidic catalyst to reduce intermolecular side reactions.
Poor selectivity for the desired monoester or diester 1. Incorrect molar ratio of reactants.1. For monoesters, increase the molar excess of diethylene glycol. For diesters, ensure at least a 2:1 molar ratio of carboxylic acid to DEG.2. Consider a stepwise addition of the carboxylic acid when synthesizing the diester to potentially improve selectivity.

Visualized Workflows and Pathways

Reaction Pathway: Esterification vs. Dioxane Formation

The following diagram illustrates the desired esterification pathway alongside the competing side reaction that forms the 1,4-dioxane byproduct.

G cluster_esterification Desired Esterification Pathway DEG Diethylene Glycol (DEG) Monoester DEG Monoester DEG->Monoester + R-COOH - H₂O Dioxane 1,4-Dioxane (Byproduct) DEG->Dioxane Intramolecular Dehydration - H₂O Acid Carboxylic Acid (R-COOH) Acid->Monoester Diester DEG Diester Acid->Diester Monoester->Diester + R-COOH - H₂O H2O H₂O Proton H⁺ (Acid Catalyst) Proton->Monoester Catalyzes Proton->Diester Catalyzes Proton->Dioxane Catalyzes

Caption: Competing reaction pathways in DEG esterification.

Troubleshooting Logic for Byproduct Formation

This workflow provides a step-by-step logical guide for diagnosing and resolving issues with byproduct formation.

G Start Start: High Byproduct Concentration Detected Identify Identify Primary Byproduct (e.g., GC-MS Analysis) Start->Identify Dioxane Is it 1,4-Dioxane? Identify->Dioxane WrongEster Is it the wrong ester (mono/di)? Dioxane->WrongEster No ReduceTemp Action: Lower Reaction Temperature Dioxane->ReduceTemp Yes AdjustRatio Action: Adjust Acid:DEG Molar Ratio WrongEster->AdjustRatio Yes End End: Byproduct Minimized WrongEster->End No (Other Issue) ChangeCatalyst Action: Switch to a Milder Catalyst (e.g., Solid Acid) ReduceTemp->ChangeCatalyst Recheck Re-run Experiment & Analyze Product ChangeCatalyst->Recheck AdjustRatio->Recheck Recheck->End

Caption: A logical workflow for troubleshooting byproduct issues.

Experimental Protocols

Protocol 1: General Procedure for Direct Esterification of DEG

This protocol describes a standard laboratory setup for the direct esterification of diethylene glycol with a generic carboxylic acid using azeotropic water removal.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reactants: To the flask, add diethylene glycol, the carboxylic acid (adjust molar ratio based on desired product: excess DEG for monoester, >2:1 acid for diester), the acid catalyst (e.g., 0.5-2% w/w p-toluenesulfonic acid), and an azeotropic solvent (e.g., toluene, ~30-50% of the total reactant volume).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect at the bottom while the toluene will overflow and return to the reaction flask.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is near completion when water ceases to collect. Samples can also be withdrawn periodically for analysis by GC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography as required.

Protocol 2: Product Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general method for quantifying the desired ester and key byproducts like 1,4-dioxane. The United States Pharmacopeia (USP) specifies GC-FID as a suitable analytical method for detecting impurities like DEG and ethylene glycol.[11]

  • Sample Preparation: Prepare a stock solution of the crude reaction product in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration (e.g., 10 mg/mL).

  • Standard Preparation: Prepare calibration standards of the pure ester, diethylene glycol, and 1,4-dioxane in the same solvent across a range of concentrations. An internal standard (e.g., 2,2,2-Trichloroethanol) can be used for improved quantitation.[12]

  • GC Conditions (Example):

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A polar column, such as a DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film), is suitable for separating glycols and their esters.[12]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Detector Temperature: 270°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes. (Note: This program should be optimized for the specific analytes).

  • Analysis: Inject the standards to create a calibration curve for each compound. Inject the sample solution.

  • Quantification: Identify the peaks in the sample chromatogram by comparing their retention times to the standards. Quantify the amount of each component using the calibration curve. Gas chromatography-mass spectrometry (GC-MS) can be used for definitive peak identification.[13][14]

References

Addressing corrosion issues in acidic synthesis of Diethyleneglycol diformate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address corrosion issues encountered during the acidic synthesis of Diethyleneglycol diformate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide provides solutions to common problems observed during the synthesis process.

Problem Possible Cause Recommended Solution
Discoloration of Reaction Mixture (Yellow to Brown) 1. Overheating: Excessive temperature can lead to the decomposition of reactants or the acidic catalyst, forming colored byproducts. 2. Catalyst Decomposition: Strong acid catalysts like sulfuric acid can cause side reactions and charring of organic materials at elevated temperatures. 3. Corrosion: Metal ions leached from the reactor walls due to corrosion can form colored complexes in the reaction mixture.1. Temperature Control: Carefully monitor and control the reaction temperature within the recommended range for the specific protocol. 2. Catalyst Selection: Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or explore solid acid catalysts which can be more stable and less corrosive. 3. Material Inspection: After the reaction, inspect the reactor for signs of corrosion. If corrosion is suspected, consider using a more resistant reactor material.
Visible Corrosion (Pitting, Etching) on Reactor Surface 1. Incompatible Reactor Material: Standard stainless steel grades (e.g., 304) have limited resistance to hot, concentrated formic acid, especially in the presence of strong mineral acids like sulfuric acid.[1][2] 2. High Catalyst Concentration: Higher concentrations of strong acid catalysts significantly increase the corrosivity of the reaction medium. 3. Presence of Impurities: Contaminants such as chlorides can significantly accelerate corrosion rates, particularly pitting corrosion.[1]1. Material Upgrade: For frequent or large-scale synthesis, consider using more corrosion-resistant materials such as 316L stainless steel, Hastelloy, Zirconium, or glass-lined reactors.[3][4] 2. Optimize Catalyst Loading: Use the minimum effective concentration of the acid catalyst. 3. Use High-Purity Reactants: Ensure that the formic acid, diethylene glycol, and catalyst are of high purity and low in chloride and other corrosive impurities.
Unexpected Drop in Reaction Yield 1. Catalyst Deactivation: Corrosion products can sometimes poison the catalyst, reducing its activity. 2. Side Reactions: Corrosive conditions can promote unwanted side reactions, consuming reactants and reducing the yield of the desired product.1. Monitor Catalyst Activity: If possible, monitor the catalyst's performance over time. 2. Corrosion Mitigation: By addressing the corrosion issue, you can often improve the reaction yield and selectivity.
Formation of Solid Precipitates 1. Corrosion Products: Insoluble metal formates or other salts can precipitate from the solution. 2. Product Degradation: Under harsh acidic and thermal conditions, the product itself might degrade to form insoluble polymers.1. Analysis of Precipitate: If safe to do so, isolate and analyze the precipitate to determine its composition. 2. Reaction Condition Optimization: Re-evaluate the reaction temperature and duration to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of corrosion during the acidic synthesis of this compound?

A1: The primary causes of corrosion are the inherent corrosivity of formic acid, especially at elevated temperatures and high concentrations, and the use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid.[1][2] These acidic conditions can break down the passive protective layer of common reactor materials like stainless steel, leading to uniform corrosion, pitting, or stress corrosion cracking.[1][2]

Q2: Which materials are most suitable for constructing a reactor for this synthesis?

A2: While 316L stainless steel offers moderate resistance, for processes involving high temperatures and strong acid catalysts, more robust materials are recommended.[3] Glass-lined steel reactors provide excellent corrosion resistance to a wide range of chemicals.[5] For metallic reactors, high-nickel alloys like Hastelloy C-276 and reactive metals such as Zirconium and Tantalum offer superior resistance to formic acid and acidic environments.[5]

Q3: How does water content in the reactants affect corrosion?

A3: The effect of water on corrosion in this system can be complex. While the Fischer esterification reaction produces water, which can dilute the acid and potentially reduce its corrosivity, a very low water content (less than 5% by volume) in the presence of chlorides can actually increase the susceptibility of stainless steel to pitting corrosion.[1] It is crucial to control the water content as specified in the reaction protocol.

Q4: Can the acid catalyst itself contribute to corrosion?

A4: Yes, strong mineral acids like sulfuric acid are highly corrosive to most metals, including stainless steel, especially at the temperatures required for esterification.[6] They can significantly accelerate the corrosion rate beyond what would be expected from formic acid alone. The use of solid acid catalysts or milder organic acids like p-toluenesulfonic acid can be a strategy to mitigate this.

Q5: What are the visual indicators of corrosion during the reaction?

A5: A noticeable change in the color of the reaction mixture, often to a yellow or brown hue, can be an indicator of metal ions leaching into the solution.[7] After the reaction, visual inspection of the reactor may reveal etching, pitting (small holes), or a general loss of the metallic luster on the surface.

Q6: How can I minimize corrosion without changing the reactor material?

A6: To minimize corrosion in an existing reactor, you can:

  • Optimize Reaction Conditions: Use the lowest possible reaction temperature and catalyst concentration that still provides an acceptable reaction rate and yield.

  • Use High-Purity Reactants: Ensure your formic acid and diethylene glycol are free from corrosive impurities like chlorides.[1]

  • Passivate the Reactor: For stainless steel reactors, a passivation treatment with a milder acid like citric acid can help to restore and improve the protective passive layer on the steel surface.[8]

  • Consider Corrosion Inhibitors: While more common in aqueous systems, specific corrosion inhibitors for organic acid environments could be investigated, though their compatibility with the reaction chemistry must be carefully evaluated.

Quantitative Data on Material Corrosion

MaterialFormic Acid ConcentrationTemperature (°C)Corrosion Rate (mm/year)Resistance Level
304 Stainless Steel80%Boiling>1.0Not Recommended
316L Stainless Steel30%900.0012Good
316L Stainless Steel80%Boiling0.1 - 1.0Fair
Hastelloy C-27610-90%Boiling<0.1Excellent
Zirconium10-90%up to 140<0.1Excellent
Tantalumup to 100%up to 150<0.025Excellent

This data is compiled from various sources and should be used as a guideline. It is highly recommended to conduct specific corrosion tests with the actual reaction mixture to determine the most suitable material.

Experimental Protocols

Representative Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is adapted from patent literature and represents a common method for the acidic synthesis of this compound.[9]

Materials:

  • Diethylene glycol

  • Formic acid (90%)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (as azeotropic agent)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus with a reflux condenser.

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the round-bottom flask, add diethylene glycol, an excess of formic acid, and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to act as an azeotropic agent for water removal.

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any remaining formic acid.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator.

  • The remaining liquid is the crude this compound, which can be further purified by vacuum distillation if required.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: - Diethylene Glycol - Formic Acid - p-Toluenesulfonic Acid - Toluene reaction Heat to Reflux (Azeotropic Water Removal) prep->reaction cool Cool to Room Temperature reaction->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize wash Wash with Brine neutralize->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Toluene dry->evaporate purify Vacuum Distillation (Optional) evaporate->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Corrosion Issues

troubleshooting_logic start Corrosion Suspected (e.g., Discoloration, Pitting) check_material Is Reactor Material Appropriate for Acidic Esterification? start->check_material check_conditions Are Reaction Conditions (Temp., Catalyst Conc.) Within Protocol Limits? check_material->check_conditions Yes upgrade_material Upgrade to More Resistant Material (e.g., Hastelloy, Glass-Lined) check_material->upgrade_material No check_reactants Are Reactants High Purity? (Low Chlorides) check_conditions->check_reactants Yes optimize_conditions Optimize Conditions: - Lower Temperature - Reduce Catalyst Conc. check_conditions->optimize_conditions No passivate Consider Passivation (e.g., with Citric Acid) for Stainless Steel check_reactants->passivate Yes purify_reactants Use High-Purity Reactants check_reactants->purify_reactants No monitor_corrosion Implement Corrosion Monitoring upgrade_material->monitor_corrosion passivate->monitor_corrosion optimize_conditions->monitor_corrosion purify_reactants->monitor_corrosion

References

Technical Support Center: Optimizing Transesterification for Diethylene Glycol Diformate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the transesterification synthesis of Diethylene Glycol Diformate.

Troubleshooting Guide

Question: Why is the yield of Diethylene Glycol Diformate lower than expected?

Answer:

Low yields can be attributed to several factors. A primary reason is the use of conventional catalysts which can lead to difficult reactions and lower yields.[1] The formation of byproducts, such as Diethylene Glycol Monoformate, also reduces the final product yield.[1] Traditional synthesis methods like direct esterification with strong acids may also result in unwanted side products and corrosive conditions, impacting the overall efficiency.[2]

To improve your yield, consider the following:

  • Catalyst Selection: Employing a composite catalyst, such as a combination of tetraisobutyl titanate and triisobutoxyaluminum, has been shown to significantly increase the mass fraction yield to over 90% under mild conditions.[1] Biocatalysts, like lipases, offer high selectivity and can also lead to higher yields under milder conditions.[2]

  • Reaction Conditions: Optimizing the molar ratio of reactants and catalyst, as well as the reflux ratio, is crucial. For instance, a specific molar ratio of a composite catalyst, diethylene glycol, and sec-butyl formate can enhance the reaction rate and yield.[1]

  • Byproduct Removal: The reaction to form Diethylene Glycol Diformate is an equilibrium reaction. Efficiently removing the byproduct (e.g., sec-butanol when using sec-butyl formate) can drive the reaction towards the product side.[1]

Question: How can I minimize the formation of byproducts like Diethylene Glycol Monoformate?

Answer:

Minimizing byproduct formation is key to achieving high purity Diethylene Glycol Diformate. Here are some strategies:

  • Advanced Catalysts: The choice of catalyst plays a significant role. Composite catalysts are designed to improve selectivity and reduce the formation of byproducts.[1][2] Enzymatic routes using biocatalysts like lipases are known for their high selectivity, which minimizes unwanted side reactions.[2]

  • Control of Reaction Time: After the addition of reactants, a sustained reaction time of 3-5 hours can ensure the conversion of the monoformate intermediate to the desired diformate, with the mass fraction of the diformate reaching over 90%.[1]

  • Reactant Feed Strategy: A continuous or staged addition of the formate source (e.g., sec-butyl formate) can help maintain an optimal concentration, favoring the formation of the diformate over the monoformate.[1]

Question: What are the recommended catalysts for this transesterification, and what are their pros and cons?

Answer:

The choice of catalyst is critical for a successful synthesis. Here is a comparison of different catalyst types:

Catalyst TypeExamplesAdvantagesDisadvantages
Composite Catalysts Tetraisobutyl titanate and triisobutoxyaluminum[1]High yield (>90%), mild reaction conditions, no corrosion, environmentally friendly, easy product separation.[1]May require specific molar ratios for optimal performance.
Biocatalysts Lipases[2]High selectivity, mild conditions, reduced energy consumption, uses renewable resources.[2]Can be more expensive and may have lower stability under certain conditions.
Strong Acids Sulfuric acid, p-toluenesulfonic acidReadily available and low cost.Can cause corrosion, lead to unwanted byproducts, and generate acidic wastewater.[1][2]
Weakly Basic Anion-Exchange Resins Amberlyst A-21High selectivity towards dimethyl carbonate in similar transesterification reactions, suggesting potential for diformate synthesis.[3]May require specific temperature ranges for optimal activity.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the transesterification synthesis of Diethylene Glycol Diformate?

A1: A common method involves the transesterification of Diethylene Glycol with sec-butyl formate.[1] Another approach is the direct esterification of Diethylene Glycol with formic acid.[1]

Q2: What are the optimal reaction conditions when using a composite catalyst of tetraisobutyl titanate and triisobutoxyaluminum?

A2: For optimal results with this composite catalyst, the following conditions are recommended[1]:

  • Molar Ratio (Catalyst:Diethylene Glycol:sec-Butyl Formate): 0.002-0.015 : 1 : 0.5-1.2

  • Molar Mass Ratio (Total sec-Butyl Formate:Diethylene Glycol): 3.5-5 : 1

  • Reflux Ratio: 6-12 : 1

Q3: How can I purify the final Diethylene Glycol Diformate product?

A3: After the reaction, the product mixture typically contains Diethylene Glycol Diformate, Diethylene Glycol Monoformate, and unreacted Diethylene Glycol. Purification can be achieved through vacuum rectification. This process separates the lighter boiling components, leaving behind the Diethylene Glycol Diformate with a mass fraction of over 99%.[1]

Q4: Are there greener synthesis routes available for Diethylene Glycol Diformate?

A4: Yes, modern green chemistry approaches are being developed to minimize environmental impact.[2] Biocatalysis using enzymes like lipases is a promising green route that operates under mild conditions and reduces energy consumption.[2] The use of composite catalysts that allow for milder reaction conditions and easier separation also contributes to a more sustainable process.[2]

Experimental Protocols

Protocol 1: Transesterification using a Composite Catalyst

This protocol is based on a patented method for synthesizing Diethylene Glycol Diformate with high yield.[1]

  • Reactant and Catalyst Charging: In a distillation still equipped with a rectification tower and an agitator, add the composite catalyst (e.g., tetraisobutyl titanate and triisobutoxyaluminum), Diethylene Glycol, and an initial portion of sec-butyl formate according to a predetermined molar ratio (e.g., 0.005:1:1.2).[1]

  • Initiation of Reaction: Heat the mixture. Once the temperature at the top of the rectification tower stabilizes, begin to extract the azeotrope of sec-butanol and sec-butyl formate at a set reflux ratio (e.g., 7:1).[1]

  • Continuous Feed: Continuously add the remaining sec-butyl formate. The rate of addition should be controlled to maintain the desired temperature in the still.[1]

  • Reaction Completion: After the addition of sec-butyl formate is complete, continue the reaction for 3-5 hours.[1]

  • Purification: Once the reaction is complete, carry out vacuum rectification on the material in the still to separate the Diethylene Glycol Diformate from any remaining monoformate and unreacted glycol.[1]

Visualizations

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Diethylene Glycol + sec-Butyl Formate Reactor Distillation Still with Rectification Tower Reactants->Reactor Catalyst Composite Catalyst (e.g., Titanate/Aluminate) Catalyst->Reactor Heating Heat to Stabilize Tower Top Temperature Reactor->Heating Extraction Extract Azeotrope (sec-Butanol + sec-Butyl Formate) Heating->Extraction ContinuousFeed Continuously Add Remaining sec-Butyl Formate Heating->ContinuousFeed SustainedReaction Continue Reaction (3-5 hours) Extraction->SustainedReaction ContinuousFeed->SustainedReaction VacuumRectification Vacuum Rectification SustainedReaction->VacuumRectification Product High Purity Diethyleneglycol Diformate (>99%) VacuumRectification->Product Byproducts Diethylene Glycol Monoformate + Unreacted Glycol VacuumRectification->Byproducts

Caption: Workflow for the transesterification synthesis of Diethylene Glycol Diformate.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Suboptimal Catalyst Start->Cause1 Cause2 Byproduct Formation Start->Cause2 Cause3 Unfavorable Reaction Equilibrium Start->Cause3 Solution1a Use Composite Catalyst Cause1->Solution1a Improves rate & selectivity Solution1b Consider Biocatalyst Cause1->Solution1b High selectivity Cause2->Solution1a Solution2a Optimize Reaction Time Cause2->Solution2a Solution2b Control Reactant Feed Cause2->Solution2b Solution3 Efficiently Remove Byproducts (e.g., sec-Butanol) Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in Diethylene Glycol Diformate synthesis.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Diethyleneglycol Diformate (DEGDF) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of Diethyleneglycol diformate (DEGDF).

Frequently Asked Questions (FAQs)

1. What are the common types of catalysts used for this compound (DEGDF) synthesis?

The synthesis of DEGDF, typically through the direct esterification of diethylene glycol with formic acid or via transesterification, can be catalyzed by various acidic catalysts. These include:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but can lead to corrosion and separation challenges.[1]

  • Heterogeneous Catalysts: Solid acid catalysts are preferred for their ease of separation and reusability. Common examples include:

    • Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins such as Amberlyst-15 are widely used for esterification reactions.

    • Sulfonated Carbons: These are prepared by sulfonating carbonaceous materials and offer good catalytic activity.

    • Composite Catalysts: Mixtures of metal alkoxides, such as titanium and aluminum alkoxides, have also been reported for DEGDF synthesis.[1]

2. What are the primary causes of catalyst deactivation in DEGDF synthesis?

Catalyst deactivation leads to a decrease in reaction rate and lower yields of DEGDF over time. The main causes of deactivation for solid acid catalysts include:

  • Fouling or Coking: Deposition of polymeric materials or high-molecular-weight byproducts on the catalyst's active sites can block access for reactants. This is a common issue in organic reactions.

  • Poisoning: Strong adsorption of impurities from the reactants or byproducts onto the catalytic sites can render them inactive. For ion-exchange resins, certain cations present in the reactants can exchange with the active H+ sites, neutralizing them.

  • Leaching: The active catalytic species, such as the sulfonic acid groups (-SO3H) on ion-exchange resins and sulfonated carbons, can gradually dissolve or leach into the reaction mixture, leading to a permanent loss of activity. This can be exacerbated by the presence of water, a byproduct of esterification.

  • Thermal Degradation (Sintering): High reaction temperatures can cause structural changes in the catalyst, such as the agglomeration of active sites or collapse of the porous structure, leading to a loss of surface area and activity.

3. How do I know if my catalyst is deactivated?

The most common indicator of catalyst deactivation is a noticeable decrease in the reaction rate and/or a lower final yield of this compound under consistent reaction conditions (temperature, pressure, reactant ratio). You may also observe a need for longer reaction times to achieve the same conversion as with a fresh catalyst.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common issues related to catalyst performance in DEGDF synthesis.

Issue 1: Gradual Decrease in DEGDF Yield Over Several Runs

Possible Cause: Catalyst deactivation due to fouling (coking) or poisoning.

Troubleshooting Steps:

  • Confirm Deactivation: Compare the current yield with the initial yield obtained with the fresh catalyst under identical conditions. A consistent downward trend over multiple cycles is indicative of deactivation.

  • Visual Inspection: Carefully inspect the catalyst after the reaction. A change in color (e.g., darkening) or the presence of a coating can suggest fouling by carbonaceous deposits.

  • Regeneration Trial: Attempt a regeneration procedure based on the type of catalyst used (see detailed protocols below). If the catalytic activity is partially or fully restored, deactivation by fouling or reversible poisoning is likely the cause.

Issue 2: Sudden and Significant Drop in DEGDF Yield

Possible Cause:

  • Catalyst Poisoning: Introduction of a strong poison into the reaction system, possibly from contaminated reactants.

  • Mechanical Catalyst Loss: Physical loss of the catalyst during recovery and washing steps.

  • Irreversible Deactivation: Severe thermal degradation or significant leaching of active sites.

Troubleshooting Steps:

  • Check Reactant Purity: Analyze the diethylene glycol and formic acid for impurities that could act as catalyst poisons (e.g., metal ions, nitrogen-containing compounds).

  • Quantify Catalyst Recovery: Carefully measure the mass of the catalyst before and after a reaction cycle to ensure there is no significant mechanical loss.

  • Attempt Regeneration: Follow the appropriate regeneration protocol. If there is little to no recovery in activity, irreversible deactivation may have occurred. In this case, the catalyst will likely need to be replaced.

Quantitative Data on Catalyst Performance

The following table provides illustrative data on the performance of a solid acid catalyst (e.g., Amberlyst-15) in DEGDF synthesis over several cycles, demonstrating the effects of deactivation and regeneration. Note: This data is representative and intended for illustrative purposes, as specific performance can vary based on experimental conditions.

Catalyst CycleDEGDF Yield (%)Activity Loss from Previous Cycle (%)Notes
Fresh Catalyst 92-Initial run with new catalyst.
Cycle 2 857.6Slight decrease in activity.
Cycle 3 788.2Continued deactivation.
Cycle 4 7010.3Significant drop in performance.
Regeneration 1 --Catalyst regenerated after Cycle 4.
Cycle 5 (Post-Regen) 88- (Recovery)Activity largely restored.
Cycle 6 826.8Deactivation trend resumes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol describes a typical laboratory-scale synthesis of DEGDF using a solid acid catalyst.

Materials:

  • Diethylene glycol

  • Formic acid (e.g., 85-99% purity)

  • Solid acid catalyst (e.g., Amberlyst-15 or sulfonated carbon), 5-10% by weight of the limiting reactant.

  • A suitable solvent that forms an azeotrope with water (e.g., toluene or hexane) to facilitate water removal.

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • Add diethylene glycol, a molar excess of formic acid (e.g., 2.5 to 3 molar equivalents), the solid acid catalyst, and the azeotroping solvent to the flask.

  • Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples for analysis (e.g., by GC or titration of unreacted formic acid).

  • Once the reaction is complete (i.e., no more water is being collected), cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • The liquid product mixture can then be purified by distillation to isolate the this compound.

Protocol 2: Regeneration of Amberlyst-15 (Ion-Exchange Resin)

This protocol is for regenerating an Amberlyst-15 catalyst that has been deactivated by fouling or ion exchange.

Materials:

  • Deactivated Amberlyst-15 catalyst

  • Methanol or acetone (for washing)

  • Dilute sulfuric acid (e.g., 1 M H₂SO₄)

  • Deionized water

Procedure:

  • Solvent Wash: After recovering the catalyst by filtration, wash it thoroughly with a solvent like methanol or acetone to remove any adsorbed organic residues and byproducts. This can be done in a beaker with stirring or in a column.

  • Acid Treatment:

    • Prepare a 1 M solution of sulfuric acid.

    • Immerse the solvent-washed catalyst in the sulfuric acid solution.

    • Stir the mixture gently at room temperature for 2-4 hours. This step helps to remove any cations that may have exchanged with the active H+ sites and can also help to break down some of the fouling polymers.

  • Rinsing: Decant the acid solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH ~7). This is crucial to remove any residual acid.

  • Drying: Dry the regenerated catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight. Caution: Do not exceed the manufacturer's recommended maximum temperature for the resin, as this can cause thermal degradation.

Protocol 3: Regeneration of a Sulfonated Carbon Catalyst

This protocol describes the regeneration of a sulfonated carbon catalyst.

Materials:

  • Deactivated sulfonated carbon catalyst

  • Methanol or ethanol (for washing)

  • Concentrated sulfuric acid (e.g., 98%)

Procedure:

  • Solvent Wash: Wash the recovered catalyst with methanol or ethanol to remove organic residues.

  • Drying: Dry the washed catalyst in an oven at approximately 100-110 °C to remove the solvent.

  • Acid Treatment (Re-sulfonation):

    • In a fume hood, place the dried, deactivated catalyst in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (a common ratio is 1:10 to 1:20 catalyst to acid by weight).

    • Heat the mixture with stirring to a temperature between 100-150 °C for 2-4 hours. This treatment helps to burn off stubborn carbonaceous deposits and can also re-introduce sulfonic acid groups onto the carbon surface.[2]

  • Cooling and Washing:

    • Carefully cool the mixture to room temperature.

    • Slowly and cautiously pour the mixture into a large volume of deionized water to dilute the acid.

    • Wash the catalyst repeatedly with hot deionized water until the washings are neutral and free of sulfate ions (can be tested with a barium chloride solution).

  • Drying: Dry the regenerated catalyst in an oven at 100-110 °C overnight.

Visualizations

TroubleshootingWorkflow start Start: Decreased DEGDF Yield Observed check_trend Is the yield decrease gradual over several cycles? start->check_trend gradual_deactivation Likely Cause: Fouling or Reversible Poisoning check_trend->gradual_deactivation Yes sudden_drop Likely Cause: Strong Poisoning, Mechanical Loss, or Irreversible Deactivation check_trend->sudden_drop No (Sudden Drop) regenerate Attempt Catalyst Regeneration (See Protocol) gradual_deactivation->regenerate check_reactants Check Purity of Reactants sudden_drop->check_reactants check_catalyst_mass Quantify Catalyst Recovery check_reactants->check_catalyst_mass check_catalyst_mass->regenerate activity_restored Is catalytic activity restored? regenerate->activity_restored reuse_catalyst Resume Synthesis with Regenerated Catalyst activity_restored->reuse_catalyst Yes replace_catalyst Replace Catalyst activity_restored->replace_catalyst No end End reuse_catalyst->end replace_catalyst->end

Caption: Troubleshooting workflow for catalyst deactivation.

RegenerationProtocol start Start: Deactivated Catalyst recover Recover Catalyst by Filtration start->recover solvent_wash Solvent Wash (e.g., Methanol) to remove organics recover->solvent_wash acid_treatment Acid Treatment (e.g., H₂SO₄) to restore active sites solvent_wash->acid_treatment rinse Rinse with Deionized Water until neutral pH acid_treatment->rinse dry Dry Catalyst in Vacuum Oven rinse->dry end Regenerated Catalyst Ready for Reuse dry->end

Caption: General experimental workflow for solid acid catalyst regeneration.

References

Technical Support Center: Purification of Diethyleneglycol Diformate via Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Diethyleneglycol diformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high purity of this compound through distillation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the distillation of this compound.

Problem: Poor Separation of this compound and Monoformate

  • Question: My final product purity is low, and I suspect contamination with Diethylene glycol monoformate. How can I improve the separation?

  • Answer: The boiling points of this compound and Diethylene glycol monoformate are very close, making atmospheric distillation inefficient. To achieve high purity, fractional distillation under vacuum is essential. A fractionating column with a high number of theoretical plates will enhance separation. It is also crucial to maintain a stable vacuum and a slow, controlled heating rate to allow for proper equilibration between the liquid and vapor phases within the column.

Problem: Product Decomposition or Discoloration

  • Question: The distilled this compound appears yellow or brown, suggesting decomposition. What could be the cause and how can I prevent it?

  • Answer: this compound has a high boiling point (approximately 230-238 °C at atmospheric pressure), which can lead to thermal decomposition.[1][2] To mitigate this, vacuum distillation is strongly recommended as it significantly lowers the boiling point. Ensure your vacuum system is capable of achieving a low and stable pressure. Additionally, avoid excessive heating of the distillation flask and use a heating mantle with a stirrer for even heat distribution. The presence of acidic or basic impurities can also catalyze decomposition at high temperatures. Consider a pre-distillation wash with a dilute sodium bicarbonate solution to neutralize any residual acid from the synthesis step.

Problem: Bumping or Unstable Boiling

  • Question: The distillation is characterized by violent bumping, even with the use of boiling chips. What can I do to ensure smooth boiling?

  • Answer: Bumping is a common issue when distilling high-boiling point liquids, especially under vacuum. While boiling chips are helpful, a magnetic stirrer and stir bar in the distillation flask are more effective for promoting smooth boiling under vacuum. Ensure the stirring is vigorous enough to create a vortex. Additionally, ensure the system is free of leaks, as fluctuations in pressure can contribute to unstable boiling.

Problem: Low or No Distillate Collection

  • Question: I am heating the mixture, but very little or no product is distilling over. What are the possible reasons?

  • Answer: This issue can stem from several factors:

    • Inadequate Heating: The temperature of the heating mantle may not be high enough to reach the boiling point of this compound at the current pressure.

    • Vacuum Level is Too High (Pressure is Too Low): If the vacuum is too strong, the boiling point might be lower than the temperature of the condenser, preventing condensation.

    • System Leak: A leak in the distillation setup will prevent the system from reaching the necessary low pressure for distillation to occur at a lower temperature. Check all joints and connections for a proper seal.

    • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect when purifying this compound?

A1: The most common impurities originating from the synthesis process are unreacted Diethylene glycol and the partially esterified product, Diethylene glycol monoformate.[2] Residual catalysts or solvents from the synthesis may also be present.

Q2: What type of distillation is most effective for purifying this compound?

A2: Due to the high boiling point of this compound and the close boiling points of its common impurities, vacuum fractional distillation is the most effective method. This technique lowers the boiling point to prevent thermal decomposition and utilizes a fractionating column to separate components with similar volatilities.

Q3: At what temperature should I expect this compound to distill under vacuum?

A3: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 230-238 °C.[1][2] Under vacuum, the boiling point will be significantly lower. For example, a related compound, ethylene glycol diformate, can be collected at 150-170 °C under a vacuum of 40 mmHg.[3] It is recommended to use a pressure-temperature nomograph to estimate the boiling point at your specific vacuum level.

Q4: How can I determine the purity of my distilled this compound?

A4: The most common and effective method for determining the purity of this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][5] These techniques can effectively separate and quantify the main product and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by integrating the signals of the product and comparing them to those of any impurities.[6]

Q5: What are the boiling points of the key compounds I need to be aware of during distillation?

A5: The following table summarizes the atmospheric boiling points of this compound and its common impurities.

CompoundBoiling Point at 760 mmHg (°C)
This compound ~ 230 - 238
Diethylene glycol monoformate~ 233
Diethylene glycol~ 245

Note: These values are approximate and can vary slightly based on purity and experimental conditions.

Experimental Protocol: Vacuum Fractional Distillation of this compound

This is a general protocol that may need to be adapted based on the specific equipment and scale of your experiment.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a trap

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

  • Grease for ground glass joints

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as shown in the diagram below.

    • Ensure all ground glass joints are lightly greased and securely clamped to prevent leaks.

    • Place a magnetic stir bar in the round-bottom flask.

    • Fill the round-bottom flask no more than two-thirds full with the crude this compound.

    • Wrap the fractionating column and distillation head with insulation to minimize heat loss.

    • Connect the condenser to a circulating cold water source.

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum pump.

  • Distillation Process:

    • Turn on the magnetic stirrer to create a vortex in the liquid.

    • Turn on the vacuum pump and allow the system to reach the desired pressure. A stable, low pressure is crucial.

    • Once the pressure has stabilized, begin to gently heat the round-bottom flask using the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and you observe a ring of condensate rising up the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation, allowing for the separation of lower-boiling impurities first.

    • Collect any initial low-boiling fractions in a separate receiving flask and discard them.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the expected boiling point of this compound at your operating pressure, switch to a clean receiving flask to collect the main product fraction.

    • Continue collecting the product as long as the temperature remains stable. If the temperature rises significantly, it may indicate that higher-boiling impurities are beginning to distill.

    • Stop the distillation before the distillation flask boils to dryness to prevent the formation of potentially unstable residues.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus.

Visualizations

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation start Start setup Assemble Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge vacuum Apply Vacuum charge->vacuum heat Apply Heat vacuum->heat fractionate Collect Fractions heat->fractionate analyze Analyze Purity (GC) fractionate->analyze end End analyze->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_process Process Issues cluster_solutions_purity Solutions cluster_solutions_process Solutions issue Distillation Issue? poor_sep Poor Separation issue->poor_sep Low Purity decomposition Decomposition/ Discoloration issue->decomposition Product Discolored bumping Bumping/ Unstable Boiling issue->bumping Unstable Boiling no_distillate No Distillate issue->no_distillate No Product Collected sol_fractional Use Fractional Column & Vacuum poor_sep->sol_fractional sol_vacuum_heat Use Vacuum & Control Heat decomposition->sol_vacuum_heat sol_stir Use Magnetic Stirring bumping->sol_stir sol_check_params Check Heat, Vacuum, & Thermometer no_distillate->sol_check_params

Caption: Troubleshooting logic for this compound distillation.

References

Troubleshooting phase separation in Diethyleneglycol diformate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diethyleneglycol Diformate Reactions

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering phase separation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is phase separation and why might it occur in my this compound reaction?

A1: Phase separation is the formation of distinct liquid layers (immiscibility) within the reaction mixture. In the context of this compound synthesis, this often occurs when the polarity and solubility of the components—reactants, solvent, product, and byproducts—differ significantly, causing the mixture to separate into a non-uniform state. The reaction's progress and conditions are exquisitely sensitive to small changes in temperature or concentration, which can trigger this event.[1]

Q2: My reaction mixture has become cloudy or turbid. Is this an early sign of phase separation?

A2: Yes, cloudiness or turbidity is often the first visual indicator of impending phase separation. It suggests the formation of microscopic, insoluble droplets of one liquid phase dispersed within another, an emulsion. If conditions are not corrected, these droplets can coalesce into distinct, visible layers.

Q3: What are the most common causes of phase separation in this specific reaction?

A3: The primary causes stem from imbalances in the reaction system. The most frequent culprits include:

  • Excess Water: The esterification reaction produces water as a byproduct.[2] If not efficiently removed, this water can cause the organic components to separate.

  • Incomplete Reaction: A mixture of unreacted polar starting materials (Diethylene glycol, Formic acid) and the less polar product can lead to immiscibility.

  • Temperature Fluctuations: Solubility of components is temperature-dependent. A deviation from the optimal temperature range can decrease mutual solubility.[1]

  • Inappropriate Solvent System: The solvent may not be capable of homogenizing all components, especially as their relative concentrations change throughout the reaction.

  • Side Reactions: The formation of unexpected byproducts with different polarities can disrupt the homogeneity of the mixture.[3][4]

Q4: How does water content contribute to phase separation and how can it be controlled?

A4: Water, a polar molecule, is generated during the esterification of Diethylene glycol with formic acid.[2] As its concentration increases, it can saturate the reaction medium, leading to the formation of a separate aqueous phase. This is particularly problematic in less polar organic solvents. The most effective control method is the continuous removal of water as it forms, typically through azeotropic distillation using a Dean-Stark apparatus with a water-entraining solvent like toluene or cyclohexane.[2][5]

Q5: Could the reaction temperature be the cause? What is the optimal range?

A5: Absolutely. Phase separation is highly sensitive to thermal conditions.[1] While an optimal temperature promotes the desired reaction rate, excessively high temperatures (>130-140°C) can accelerate side reactions, such as the dehydration of Diethylene glycol, creating byproducts that may be immiscible.[3] Conversely, if the temperature is too low, poor solubility of a reactant or the product could result in separation. Typical reaction temperatures for this synthesis are reported between 95°C and 140°C.[3][5]

Q6: I suspect side reactions are occurring. What are the likely byproducts and how do they cause phase separation?

A6: At elevated temperatures and in the presence of strong acid catalysts, Diethylene glycol can undergo dehydration, which may lead to the formation of byproducts like 1,4-dioxane.[3] Additionally, oxidative degradation of glycols can produce various acidic compounds.[6] These byproducts alter the overall polarity and composition of the reaction mixture, potentially leading to a system where the components are no longer mutually soluble.

Troubleshooting Guide

If phase separation is observed, follow this logical workflow to diagnose and resolve the issue.

G start Phase Separation Observed (Cloudiness or distinct layers) check_water Is water removal efficient? (Check Dean-Stark trap) start->check_water check_temp Is temperature stable and in the optimal range (95-140°C)? check_water->check_temp Yes action_water Action: - Ensure proper reflux rate. - Check for blockages. - Confirm solvent azeotrope. check_water->action_water No check_completion Is the reaction proceeding? (Monitor via TLC, GC, etc.) check_temp->check_completion Yes action_temp Action: - Verify thermostat/heating mantle. - Adjust to within optimal range. check_temp->action_temp No check_solvent Is the solvent system appropriate? check_completion->check_solvent Yes action_completion Action: - Check catalyst activity. - Increase reaction time if needed. check_completion->action_completion No action_solvent Action: - Add a co-solvent (e.g., THF, Dioxane) to a small aliquot to test for miscibility. check_solvent->action_solvent No analyze Issue Persists: Analyze aliquot for byproducts (GC-MS, NMR) check_solvent->analyze Yes end_node System Homogenized action_water->end_node action_temp->end_node action_completion->end_node action_solvent->end_node

Caption: A workflow for troubleshooting phase separation.

Reaction and Side Reaction Pathways

Understanding the potential chemical transformations is key to diagnosing issues. The primary goal is the esterification reaction, but side reactions can compete and generate problematic impurities.

G DEG Diethylene Glycol Dioxane 1,4-Dioxane (Side Product) DEG->Dioxane Dehydration (High Temp, Acid) i1 DEG->i1 FA Formic Acid FA->i1 DEGDF This compound (Desired Product) Water Water (Byproduct) i1->DEGDF Esterification (+ Acid Catalyst, Heat) i1->Water

Caption: Main reaction pathway and a potential side reaction.

Data & Parameters

Table 1: Solubility of Key Reaction Components
CompoundWaterTolueneHexaneAcetone
Diethylene Glycol (DEG) Miscible[7]SolubleSparingly SolubleMiscible[7]
This compound Soluble[2]SolubleSolubleSoluble
Formic Acid MiscibleSolubleImmiscibleMiscible
1,4-Dioxane (Side Product) MiscibleMiscibleMiscibleMiscible
Table 2: Typical Reaction Parameters for this compound Synthesis
ParameterTypical Value / ConditionRationale & Notes
Reactants Diethylene Glycol, Formic Acid (e.g., 50% aq.)[5]Stoichiometric excess of one reactant can be used to drive the reaction.
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)[2][5]Facilitates the esterification. Concentration should be optimized to avoid side reactions.
Solvent Toluene, Cyclohexane[5]Acts as a water-entraining agent for azeotropic removal of water.
Temperature 95 - 140 °C[3][5]Balances reaction rate against the risk of side reactions like dehydration.
Water Removal Dean-Stark ApparatusCritical for driving the reaction equilibrium towards the product and preventing phase separation.[2]

Experimental Protocols

Protocol 1: Effective Water Removal using a Dean-Stark Apparatus
  • Assembly: Assemble the reaction flask, a Dean-Stark trap, and a reflux condenser. Ensure all glass joints are properly sealed.

  • Solvent Pre-fill: Before starting the reaction, fill the Dean-Stark trap with the chosen water-entraining solvent (e.g., toluene).

  • Initiate Heating: Heat the reaction mixture to a steady reflux. The solvent vapor will travel into the condenser, liquefy, and drip into the Dean-Stark trap.

  • Azeotropic Separation: As the condensate collects in the trap, the water, being denser than solvents like toluene, will separate and collect in the bottom of the graduated arm. The organic solvent will overflow from the side-arm and return to the reaction flask.

  • Monitoring: Regularly monitor the volume of water collected in the trap. The rate of water collection should be consistent with the reaction's theoretical yield and rate. A slowdown or cessation of water collection can indicate that the reaction is nearing completion.

  • Troubleshooting: If water is not separating effectively, ensure the reflux rate is adequate to carry over the azeotrope and that there are no "cold spots" in the apparatus causing premature condensation.

Protocol 2: Small-Scale Test for Resolving Phase Separation

If your main reaction has phase-separated, this protocol helps identify a solution on a small scale before treating the entire batch.

  • Sample Collection: Carefully extract a small, representative aliquot (e.g., 1-2 mL) from the phase-separated reaction mixture while it is being stirred to ensure it is as representative as possible.

  • Test Vial Setup: Place the aliquot into a small, clear glass vial.

  • Co-solvent Addition: Add a potential "homogenizing" co-solvent dropwise to the vial while gently swirling. Good candidates are moderately polar, aprotic solvents like Tetrahydrofuran (THF) or 1,4-Dioxane.

  • Observation: Observe if the mixture becomes clear and homogenous. Note the approximate volume of co-solvent required.

  • Temperature Adjustment Test: In a separate vial, gently warm the aliquot by a few degrees (e.g., 5-10°C) to see if increased temperature resolves the immiscibility. Conversely, if the reaction was run at a high temperature, allow a sample to cool to see if that helps.

  • Scaling Up: If a successful condition is found (e.g., addition of 5% v/v THF resolves the separation), you can cautiously scale this solution to the main reaction batch. Add the co-solvent slowly with vigorous stirring.

References

Enhancing the efficiency of enzymatic synthesis of Diethyleneglycol diformate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of the enzymatic synthesis of Diethyleneglycol diformate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are recommended for the synthesis of this compound?

A1: Lipases are the most commonly employed enzymes for esterification reactions. Specifically, immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a robust and frequently used biocatalyst for the synthesis of various esters, including those with short-chain acids and alcohols.[1][2][3][4][5] Lipase from Candida rugosa has also been used for the synthesis of glycol esters and could be a viable alternative.[6]

Q2: What are the key parameters influencing the efficiency of the enzymatic synthesis?

A2: The efficiency of the enzymatic synthesis of this compound is primarily influenced by several key parameters:

  • Temperature: Affects reaction rate and enzyme stability.

  • Substrate Molar Ratio: The ratio of Diethylene glycol to the acyl donor (e.g., formic acid or an alkyl formate).

  • Enzyme Loading: The amount of enzyme used relative to the substrates.

  • Water Activity (aw): Crucial for maintaining enzyme activity while minimizing the reverse hydrolysis reaction.[7][8][9]

  • Reaction Medium: The choice between a solvent-free system or the use of an organic solvent.

Q3: What are the advantages of using a solvent-free system?

A3: Solvent-free systems are considered a "green" chemistry approach, offering several advantages:

  • Reduced environmental impact due to the absence of organic solvents.

  • Higher substrate concentration, which can lead to increased reaction rates.

  • Simplified downstream processing and product purification.

  • Lower cost associated with solvent purchase and disposal.

Q4: How can the water generated during the esterification reaction be removed?

A4: Water is a byproduct of the esterification reaction and can promote the reverse reaction (hydrolysis), thus reducing the yield of this compound.[7] Effective water removal can be achieved by:

  • Azeotropic distillation: If a solvent is used.

  • Use of molecular sieves: In both solvent-based and solvent-free systems.

  • Vacuum application: To facilitate the evaporation of water.

  • Gas stripping: Bubbling a dry, inert gas through the reaction mixture.

Q5: What analytical techniques are suitable for monitoring the reaction progress?

A5: The progress of the enzymatic synthesis of this compound can be monitored using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the reactants and products, allowing for quantification.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the synthesized ester and quantify the conversion.[13][14][15]

  • Titration: To determine the consumption of formic acid.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Inappropriate reaction temperature. 3. Sub-optimal water activity. 4. Enzyme inhibition by substrates or product.1. Use a fresh batch of enzyme or test its activity with a standard reaction. 2. Optimize the temperature. For Novozym 435, a range of 40-70°C is often effective.[2] 3. Ensure appropriate water activity. For esterification, a low water activity is generally preferred.[8][9] This can be controlled by adding a specific amount of water or using salt pairs to equilibrate the system. 4. Consider stepwise addition of the inhibitory substrate (e.g., formic acid) to maintain a low concentration in the reaction medium.[16]
Slow Reaction Rate 1. Insufficient enzyme loading. 2. Poor mixing/mass transfer limitations. 3. Low reaction temperature.1. Increase the enzyme concentration. However, be aware that excessive enzyme loading can lead to agglomeration and may not proportionally increase the rate. 2. Increase the agitation speed to ensure proper mixing of the reactants and the immobilized enzyme. 3. Gradually increase the reaction temperature, while monitoring for any signs of enzyme deactivation.
Formation of Byproducts (e.g., Diethylene glycol monoformate) 1. Incomplete reaction. 2. Non-specific enzyme activity.1. Increase the reaction time to allow for the complete conversion to the diformate ester. 2. Optimize the substrate molar ratio to favor the formation of the diester. An excess of the acyl donor may be required.
Enzyme Deactivation/Loss of Activity upon Reuse 1. Denaturation due to high temperature or extreme pH. 2. Fouling of the enzyme support by substrates or products. 3. Mechanical damage to the immobilized enzyme particles.1. Operate within the recommended temperature and pH range for the specific lipase. 2. After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane or isopropanol) to remove adsorbed substances before drying and reusing.[17] 3. Use gentle agitation to avoid physical damage to the enzyme support.
Difficulty in Product Purification 1. Presence of unreacted substrates and byproducts. 2. Emulsion formation.1. Optimize the reaction to achieve high conversion, minimizing the amount of starting material in the final product. 2. If an emulsion forms, consider centrifugation or the addition of a salt to break the emulsion. Subsequent purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data

Table 1: Influence of Reaction Parameters on Enzymatic Ester Synthesis (Literature Data)

EnzymeSubstratesMolar Ratio (Acid:Alcohol)Temp. (°C)Enzyme LoadingSolventConversion/YieldReference
Novozym 435Formic acid, Octanol1:74015 g/L1,2-dichloroethane96.51%[2][3]
Novozym 435Heptanoic acid, Neopentyl glycol1:1 (stepwise)707.5% (w/w)Solvent-free95%[16]
NS 88011 (C. antarctica)Oleic acid, Ethylene glycol1:2701% (w/w)Solvent-free>99%[17]
Candida rugosa lipaseCastor oil fatty acid, Ethylene glycol---n-hexane-[6]

Note: The data presented is for similar esterification reactions and provides a starting point for optimizing the synthesis of this compound.

Experimental Protocols

1. General Protocol for Enzymatic Synthesis of this compound (Solvent-Free)

  • Reactant Preparation: Add Diethylene glycol and the acyl donor (e.g., an alkyl formate in a 1:2 to 1:5 molar ratio) to a round-bottom flask equipped with a magnetic stirrer.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 1-10% w/w of total substrates).

  • Reaction Conditions: Place the flask in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 50-70°C).

  • Water Removal: If necessary, add activated molecular sieves (3Å or 4Å) to the reaction mixture or conduct the reaction under a mild vacuum.

  • Monitoring: Periodically take small aliquots of the reaction mixture, separate the enzyme (by centrifugation or filtration), and analyze the supernatant by GC-MS or NMR to determine the conversion.

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • Purification: The product can be purified from the unreacted substrates by vacuum distillation.

2. Protocol for Enzyme Reuse

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration.

  • Washing: Wash the enzyme particles several times with a suitable organic solvent (e.g., n-hexane or tert-butanol) to remove any adsorbed reactants and products.[3][17]

  • Drying: Dry the washed enzyme under vacuum or in a desiccator until all the solvent has been removed.

  • Reuse: The dried enzyme is ready to be used for a subsequent reaction cycle.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Mix Diethylene Glycol & Acyl Donor Enzyme Add Immobilized Lipase Reactants->Enzyme Reaction_Vessel Incubate at Controlled Temperature & Agitation Enzyme->Reaction_Vessel Water_Removal Continuous Water Removal Reaction_Vessel->Water_Removal Monitoring Monitor Reaction (GC-MS / NMR) Reaction_Vessel->Monitoring Separation Separate Enzyme (Filtration) Reaction_Vessel->Separation Monitoring->Reaction_Vessel Purification Purify Product (Vacuum Distillation) Separation->Purification Enzyme_Reuse Enzyme_Reuse Separation->Enzyme_Reuse Enzyme Reuse Protocol Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Slow Reaction Enzyme_Issue Enzyme Activity/ Loading Start->Enzyme_Issue Temp_Issue Temperature Start->Temp_Issue Water_Issue Water Content Start->Water_Issue Substrate_Issue Substrate Inhibition/ Ratio Start->Substrate_Issue Check_Enzyme Verify Enzyme Activity/ Increase Loading Enzyme_Issue->Check_Enzyme Optimize_Temp Optimize Temperature Temp_Issue->Optimize_Temp Control_Water Implement Water Removal Strategy Water_Issue->Control_Water Adjust_Substrates Optimize Molar Ratio/ Stepwise Addition Substrate_Issue->Adjust_Substrates

References

Technical Support Center: Diethyleneglycol Diformate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Diethyleneglycol diformate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Optimize reaction time and temperature based on the chosen synthesis method. For transesterification, a reaction time of 3-5 hours is often recommended after the addition of reactants.[1][2]
Poor catalyst activity or inappropriate catalyst choice.For direct esterification, ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is active and used in the correct proportion. For transesterification, consider using a composite catalyst, such as tetraisobutyl titanate and triisobutoxy aluminum, which has been shown to achieve high yields.[1]
Equilibrium limitations in direct esterification.Use a Dean-Stark apparatus or an appropriate solvent (e.g., toluene, cyclohexane) to effectively remove water and drive the reaction towards product formation.[3][4]
Suboptimal molar ratio of reactants.For transesterification with sec-butyl formate, a molar ratio of total sec-butyl formate to diethylene glycol between 3.5:1 and 5:1 is suggested for higher yields.[1]
Presence of Impurities (e.g., Diethylene glycol monoformate) Incomplete conversion of the monoformate intermediate to the diformate product.Extend the reaction time or increase the amount of the formylating agent to ensure complete conversion.
Side reactions such as dehydration at high temperatures.Maintain the reaction temperature within the optimal range. For direct esterification using an acid catalyst, temperatures above 130°C can lead to dehydration of diethylene glycol and its monoformate.[1]
Inefficient purification.Utilize vacuum distillation to effectively separate this compound from the higher-boiling monoformate and unreacted diethylene glycol.[1][2]
Catalyst Deactivation Polymerization of reactants or byproducts on the catalyst surface.For solid catalysts, consider regeneration procedures if applicable. If not, replace the catalyst. The color change of a catalyst can sometimes indicate deactivation.[5]
Poisoning of the catalyst by impurities in the starting materials.Ensure the purity of all reactants and solvents before use.
Difficulty in Product Isolation/Purification Formation of azeotropes.In transesterification methods using sec-butyl formate, an azeotrope of sec-butanol and sec-butyl formate is formed and needs to be continuously removed.[1]
Similar boiling points of product and impurities.Employ fractional distillation under reduced pressure for efficient separation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are direct esterification of diethylene glycol with formic acid and transesterification.[1] Traditional direct esterification often uses strong acid catalysts and requires the removal of water to proceed to completion.[3][4] More modern approaches, such as transesterification using composite catalysts or enzymatic catalysis, are reported to offer higher yields, milder reaction conditions, and reduced environmental impact.[1][6]

Q2: What are the main challenges in the scalable synthesis of this compound?

A2: Key challenges include achieving high yields, minimizing the formation of byproducts like diethylene glycol monoformate, and addressing environmental concerns related to the use of strong acid catalysts and the generation of acidic wastewater.[1] Catalyst deactivation and efficient purification of the final product also present significant hurdles in industrial-scale production.[5]

Q3: How can I minimize the formation of diethylene glycol monoformate?

A3: To minimize the monoformate byproduct, ensure the reaction goes to completion by using an appropriate excess of the formylating agent, optimizing the reaction time, and effectively removing byproducts like water (in direct esterification) or alcohol (in transesterification) to shift the equilibrium towards the diformate product.[1]

Q4: What catalysts are recommended for a high-yield synthesis?

A4: For direct esterification, Lewis acids like zinc chloride, iron chloride, and p-toluenesulfonic acid are commonly used.[1] However, for higher yields and milder conditions, composite catalysts such as a combination of tetraisobutyl titanate and triisobutoxy aluminum have been shown to be effective in transesterification reactions, with reported yields exceeding 90%.[1]

Q5: What analytical methods are suitable for determining the purity of this compound?

A5: Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) are reliable methods for quantifying this compound and impurities like diethylene glycol and ethylene glycol.[7][8][9] High-performance liquid chromatography (HPLC) can also be employed, sometimes after derivatization.[10]

Experimental Protocols

Protocol 1: Synthesis via Transesterification using a Composite Catalyst

This protocol is based on the method described in patent CN106349062A.

Materials:

  • Diethylene glycol

  • sec-Butyl formate

  • Composite catalyst (e.g., tetraisobutyl titanate and triisobutoxy aluminum)

  • Distillation apparatus with a rectifying column and agitator

Procedure:

  • Charge the distillation still with the composite catalyst, diethylene glycol, and an initial portion of sec-butyl formate. A suggested molar ratio is 0.005-0.01 (catalyst) : 1 (diethylene glycol) : 0.8-1.0 (initial sec-butyl formate).[1]

  • Heat the mixture with agitation until the temperature at the top of the rectifying column stabilizes.

  • Set a reflux ratio (e.g., 8-10:1) and begin to continuously remove the azeotrope of sec-butanol and sec-butyl formate from the top of the column.[1]

  • Continuously add the remaining sec-butyl formate over a period of 1-3 hours, maintaining the temperature of the still between 110-140°C. The total molar ratio of sec-butyl formate to diethylene glycol should be in the range of 3.8-4.5:1.[1]

  • After the addition of sec-butyl formate is complete, continue the reaction for an additional 3-5 hours, continuously removing the azeotrope until the temperature in the still rises to 195-205°C.[1]

  • The crude product remaining in the still contains this compound, diethylene glycol monoformate, and unreacted diethylene glycol.

  • Purify the this compound by vacuum rectification.

Protocol 2: Quality Control using Gas Chromatography (GC)

This is a general guideline for purity analysis.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for glycol analysis (e.g., DB-WAX)

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, diethylene glycol, and diethylene glycol monoformate in a suitable solvent (e.g., methanol) at known concentrations.

  • Sample Preparation: Dilute a known amount of the synthesized product in the same solvent.

  • GC Analysis:

    • Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation of the components.

    • Inject the standard solutions to determine their retention times and create a calibration curve.

    • Inject the sample solution.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of this compound and any impurities using the calibration curve.

Visualizations

Troubleshooting_Low_Yield start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Equilibrium Limitation? start->cause3 cause4 Incorrect Molar Ratio? start->cause4 solution1 Increase reaction time/temp. cause1->solution1 Yes solution2 Check catalyst activity or choose a more effective one. cause2->solution2 Yes solution3 Improve water/alcohol removal. cause3->solution3 Yes solution4 Adjust reactant stoichiometry. cause4->solution4 Yes

Caption: Troubleshooting logic for addressing low product yield.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage reactants Charge Reactants & Catalyst heat Heat and Agitate reactants->heat azeotrope Continuously Remove Azeotrope heat->azeotrope add_formate Add Remaining sec-Butyl Formate heat->add_formate react Continue Reaction (3-5h) azeotrope->react add_formate->react distill Vacuum Rectification react->distill product Pure Diethyleneglycol Diformate distill->product

Caption: Experimental workflow for transesterification synthesis.

References

Technical Support Center: Impurity Profiling of Synthesized Diethyleneglycol Diformate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis and analysis of Diethyleneglycol diformate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthesis routes are direct esterification and transesterification.

  • Direct Esterification: This is the most common method, involving the reaction of diethylene glycol with formic acid.[1] The reaction is typically catalyzed by a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) and requires the removal of water, often using a water entrainer like toluene, to drive the reaction to completion.[1][2]

  • Transesterification: This alternative method involves reacting diethylene glycol with another formate ester, such as sec-butyl formate, in the presence of a catalyst.[3] This can sometimes offer milder reaction conditions and improved yields.[3]

  • Green Chemistry Approaches: Newer, more sustainable methods are being explored, including biocatalysis with enzymes like lipases, which offer high selectivity and milder conditions.[4]

Q2: What are the expected impurities in synthesized this compound?

A2: Impurities can originate from starting materials, incomplete reactions, side reactions, or the manufacturing process itself. Key impurities to monitor include unreacted starting materials, intermediates like Diethylene glycol monoformate, and byproducts from side reactions.[3] Impurities present in the starting diethylene glycol, such as ethylene glycol, can also be carried through the process.[5]

Q3: Which analytical technique is most suitable for impurity profiling of this compound?

A3: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[6] GC with Flame Ionization Detection (GC-FID) is also widely used, particularly for quantification.[5][7] For unknown impurities, high-resolution accurate mass spectrometry (HRAMS) can provide elemental composition to aid in structural elucidation.[6][8]

Q4: Why is it crucial to control impurities in this compound used in pharmaceutical applications?

A4: Impurity profiling is a mandatory step in pharmaceutical manufacturing.[6] Even small amounts of unwanted chemicals can affect the efficacy and safety of the final drug product, potentially posing health risks to patients.[6] For instance, impurities like ethylene glycol (EG) and diethylene glycol (DEG) are known to be toxic and are strictly regulated.[5]

Troubleshooting Guides

Synthesis & Purification Issues
Problem Potential Cause Recommended Solution
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or inefficient removal of water byproduct in esterification.[1]1. Optimize reaction conditions: Increase reaction time, adjust temperature, and ensure the efficient functioning of the water trap (e.g., Dean-Stark apparatus).
2. Side Reactions: High temperatures (>130°C) with strong acid catalysts can cause dehydration of diethylene glycol.[3]2. Use a milder catalyst or lower the reaction temperature. Consider alternative methods like transesterification with composite catalysts.[3]
3. Loss During Workup: Product lost during extraction, washing, or distillation steps.3. Refine the purification protocol. Ensure phase separation is complete and optimize distillation parameters (pressure and temperature) to prevent product loss.
Product is Discolored (Yellow/Brown) 1. Degradation: High reaction temperatures may cause decomposition of the product or starting materials.1. Lower the reaction temperature. Perform the final purification step (distillation) under reduced pressure to lower the boiling point.
2. Catalyst Residue: Residual acid catalyst can cause degradation over time.2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and wash thoroughly before final distillation.
High Content of Diethylene Glycol Monoformate 1. Incomplete Diesterification: Reaction stopped prematurely or insufficient formic acid/formylating agent used.1. Increase the molar ratio of the formylating agent to diethylene glycol. Extend the reaction time to ensure complete conversion to the diformate.
Analytical & Impurity Identification Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape or Resolution in GC Analysis 1. Column Overload: Injecting a sample that is too concentrated.1. Dilute the sample further in a suitable solvent (e.g., methanol, dichloromethane) and re-inject.
2. Inappropriate GC Method: The oven temperature program may be too fast or the column is not suitable.2. Optimize the GC oven temperature ramp rate for better separation. Ensure the GC column (e.g., DB-WAX, HP-5MS) is appropriate for analyzing glycols and their esters.[6][9]
3. Active Sites in Injector/Column: Polar analytes like glycols can interact with the system, causing peak tailing.3. Use a deactivated injector liner and a high-quality, low-bleed column. Consider derivatization of the sample if tailing persists.
Difficulty Identifying an Unknown Impurity Peak 1. No Match in MS Library: The impurity is not present in standard libraries like NIST.1. Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental formula.[8]
2. Co-eluting Peaks: Two or more impurities are eluting at the same time.2. Modify the GC temperature program to improve separation. Use deconvolution software to separate the mass spectra of co-eluting peaks.[6]
3. Isomeric Compounds: Impurities have the same mass but different structures.3. Compare the retention time with that of a certified reference standard if available. Analyze fragmentation patterns in the mass spectrum for structural clues.
Inaccurate Quantification of Impurities 1. Non-linear Detector Response: Impurity concentration is outside the linear range of the detector.1. Prepare a multi-point calibration curve for each impurity using certified reference standards to ensure linearity over the desired concentration range.[10]
2. Matrix Effects: Other components in the sample interfere with the analysis.2. Use an internal standard for quantification to compensate for injection volume variations and matrix effects.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol is a representative method for laboratory-scale synthesis.

Materials:

  • Diethylene glycol (1.0 mol)

  • Formic acid (2.2 mol, ~90%)

  • p-Toluenesulfonic acid (catalyst, 0.02 mol)

  • Toluene (as water entrainer)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reaction flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.

Procedure:

  • Combine diethylene glycol, formic acid, p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux (typically 110-120°C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer (toluene) over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Impurity Profiling by GC-MS

This protocol provides a general method for the analysis of impurities.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • GC Column: DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent polar column.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Sample: this compound, diluted 1:1000 in methanol.

  • Vials and syringes.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 100:1 ratio)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at 15°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

Procedure:

  • Prepare the sample by diluting the synthesized this compound in methanol.

  • Inject the prepared sample into the GC-MS system.

  • Acquire the data according to the parameters listed above.

  • Analyze the resulting chromatogram. Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

  • For unknown peaks not found in the library, analyze the fragmentation patterns and consider using high-resolution MS for elemental composition determination.[8]

  • Quantify impurities by comparing their peak areas to those of certified reference standards, using a calibration curve for accuracy.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 1. Charge Reactants (Diethylene Glycol, Formic Acid, Catalyst, Toluene) Reaction 2. Heat to Reflux (Esterification & Water Removal) Reactants->Reaction Cooling 3. Cool Mixture Reaction->Cooling Washing 4. Neutralize & Wash (Water, NaHCO3, Brine) Cooling->Washing Drying 5. Dry & Evaporate Solvent Washing->Drying Distillation 6. Vacuum Distillation Drying->Distillation Product Final Product: This compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Obtain Sample of Synthesized Product Dilution 2. Dilute in Solvent (e.g., Methanol) Sample->Dilution Injection 3. Inject into GC-MS Dilution->Injection Separation 4. Chromatographic Separation (GC) Injection->Separation Detection 5. Ionization & Mass Analysis (MS) Separation->Detection DataAcq 6. Acquire Total Ion Chromatogram (TIC) Detection->DataAcq PeakID 7. Identify Impurity Peaks DataAcq->PeakID Spectral 8. Spectral Matching (NIST Library Search) PeakID->Spectral Quant 9. Quantify Impurities Spectral->Quant Report Final Report Quant->Report

Caption: General workflow for impurity profiling using GC-MS.

Troubleshooting_Tree Start Low Product Yield? CheckWater Was water collection in Dean-Stark slow or incomplete? Start->CheckWater Yes End Review purification and workup steps for product loss. Start->End No CheckTemp Was reaction temp too high (>130C)? CheckWater->CheckTemp No Sol_Time Solution: Increase reaction time and/or ensure efficient stirring. CheckWater->Sol_Time Yes CheckPurity High levels of monoformate intermediate? CheckTemp->CheckPurity No Sol_Temp Solution: Lower temperature to reduce side reactions (dehydration). CheckTemp->Sol_Temp Yes Sol_Stoich Solution: Increase molar ratio of formic acid. Extend run time. CheckPurity->Sol_Stoich Yes CheckPurity->End No

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Validation & Comparative

A Comparative Analysis of Diethyleneglycol Diformate and Dibasic Ester Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the selection of an appropriate solvent system is a critical determinant of a drug product's ultimate success. An ideal solvent must not only effectively solubilize the active pharmaceutical ingredient (API) but also exhibit a favorable safety profile, stability, and compatibility with other excipients. This guide provides a comprehensive comparative study of Diethyleneglycol diformate and a common class of alternative diester solvents, Dibasic Esters (DBEs), to aid researchers and formulation scientists in making informed decisions.

Executive Summary

This guide presents a detailed comparison of the physicochemical properties, performance data, and toxicological profiles of this compound and Dibasic Esters (a variable mixture of dimethyl succinate, dimethyl glutarate, and dimethyl adipate). While both solvent classes demonstrate utility in pharmaceutical applications, they possess distinct characteristics that make them suitable for different formulation strategies. Dibasic Esters generally exhibit lower toxicity and are considered more environmentally friendly. The selection between these solvents will ultimately depend on the specific requirements of the API and the desired final dosage form.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a solvent is paramount in predicting its performance. The following table summarizes key parameters for this compound and the constituent components of commercial Dibasic Ester mixtures.

PropertyThis compoundDimethyl SuccinateDimethyl GlutarateDimethyl Adipate
CAS Number 120570-77-6106-65-01119-40-0627-93-0
Molecular Formula C₆H₁₀O₅C₆H₁₀O₄C₇H₁₂O₄C₈H₁₄O₄
Molecular Weight ( g/mol ) 162.14[1]146.14160.17174.20
Boiling Point (°C) 209-210[2]196-200[3]210-215[4]212-225[5]
Flash Point (°C) 99[2]101[5]107[4]100[6]
Density (g/cm³ at 20°C) 1.147[1][2]1.1171.087-1.092[6]1.063
Water Solubility Data not readily availableSlightly soluble[7]Slightly soluble[7]Slightly soluble[7]

Performance as a Solvent: A Theoretical Comparison

Direct experimental data comparing the solubility of specific APIs in this compound and Dibasic Esters is limited in publicly available literature. Therefore, to provide a predictive comparison, Hansen Solubility Parameters (HSP) are utilized. The principle of HSP is that "like dissolves like," and substances with closer HSP values are more likely to be miscible. The HSP distance (Ra) between a drug and a solvent can be calculated to predict relative solubility; a smaller Ra value suggests better solubility.

Hansen Solubility Parameters (MPa¹ᐟ²)

SubstanceδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Ibuprofen (Calculated) 17.83.25.8
Ketoprofen (Calculated) 18.68.96.0
Dimethyl Succinate 16.1[7]7.7[7]8.8[7]
Dimethyl Glutarate 16.1[7]7.7[7]8.3[7]
Dimethyl Adipate 16.3[7]6.8[7]8.5[7]
This compound (Estimated) ~17.0~9.0~7.0

Predicted Solubility Comparison based on HSP Distance (Ra)

DrugSolventCalculated Ra (MPa¹ᐟ²)Predicted Relative Solubility
Ibuprofen Dimethyl Succinate5.9Moderate
Dimethyl Glutarate5.6Moderate
Dimethyl Adipate4.8Good
This compound (Est.)6.0Moderate
Ketoprofen Dimethyl Succinate3.2Good
Dimethyl Glutarate3.0Good
Dimethyl Adipate4.1Good
This compound (Est.)1.9Very Good

Based on this theoretical analysis, this compound is predicted to be a very good solvent for a moderately polar drug like Ketoprofen. Dibasic esters, particularly Dimethyl Adipate, are predicted to be good solvents for a less polar drug like Ibuprofen. It is crucial to note that these are predictions, and experimental verification is essential.

Toxicological Profile

The safety of excipients is a primary concern in drug development. Dibasic Esters are generally considered to have a low order of acute toxicity.[8] this compound's toxicity data is less readily available, but it is expected to have a safety profile that warrants careful handling and evaluation.

ParameterThis compoundDibasic Esters (Mixture)
Acute Oral Toxicity (LD50, rat) No data available> 5000 mg/kg[9]
Acute Dermal Toxicity (LD50, rabbit) No data available> 2000 mg/kg[9]
Acute Inhalation Toxicity (LC50, rat, 4h) No data available> 11 mg/L (vapors)[9]
Skin Irritation Causes skin irritation[10]Not irritating to slight irritation[9][11]
Eye Irritation Causes serious eye irritation[10]Causes serious eye irritation[12]

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are necessary. The following sections detail methodologies for key performance assessments.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of an API in a solvent.

  • Preparation: Add an excess amount of the API to a known volume of the solvent in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

  • Analysis: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the concentration of the API in the saturated solution.

Stability Assessment

Stability studies are crucial to determine the shelf-life of a formulation. The ICH Q1A(R2) guideline provides a framework for stability testing.[13][14]

  • Sample Preparation: Prepare the drug formulation using the test solvent and store it in the proposed container-closure system.

  • Storage Conditions: Store the samples under various conditions, including long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analytical Tests: At each time point, perform a battery of tests to evaluate the physical, chemical, and microbiological properties of the formulation. This includes assays for API content, degradation products, appearance, pH, and viscosity.

  • Data Evaluation: Analyze the data to establish a re-test period for the drug substance or a shelf life for the drug product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][15][16][17][18]

  • Cell Culture: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate and incubate until they reach a desired confluency.

  • Treatment: Expose the cells to various concentrations of the solvent for a specified period (e.g., 24 hours). Include a negative control (cell culture medium only) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the negative control.

Visualizing Workflows and Relationships

Solvent Selection Workflow

The selection of an appropriate solvent is a multi-step process that involves balancing various performance and safety criteria. The following diagram illustrates a typical workflow for solvent selection in pharmaceutical formulation, guided by the principles of Quality by Design (QbD) as outlined in ICH Q8.[13][19][20][21][22]

Solvent_Selection_Workflow Solvent Selection Workflow for Pharmaceutical Formulation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Safety and Performance Assessment cluster_3 Phase 4: Final Selection and Optimization API_Char API Characterization (Solubility, pKa, LogP) Solvent_Database Solvent Database Screening (Physicochemical Properties, Safety Data) API_Char->Solvent_Database HSP Hansen Solubility Parameter (HSP) Prediction Solvent_Database->HSP Solubility_Study Equilibrium Solubility Studies (Shake-Flask Method) HSP->Solubility_Study Compatibility_Study Excipient Compatibility Studies Solubility_Study->Compatibility_Study Stability_Study Preliminary Stability Assessment Compatibility_Study->Stability_Study Toxicity_Assessment In Vitro Cytotoxicity (e.g., MTT Assay) Stability_Study->Toxicity_Assessment Formulation_Performance Prototype Formulation & Performance Testing Toxicity_Assessment->Formulation_Performance Final_Selection Final Solvent Selection Formulation_Performance->Final_Selection Optimization Formulation Optimization Final_Selection->Optimization

Caption: A typical workflow for solvent selection in drug development.

OECD Guideline-Based Acute Dermal Toxicity Testing Workflow

The following diagram outlines the general workflow for acute dermal toxicity testing as described in OECD Guideline 402.[3][8][23][24][25]

Dermal_Toxicity_Workflow OECD 402 Acute Dermal Toxicity Testing Workflow cluster_0 Initial Test cluster_1 Observation Period cluster_2 Decision Making Start Start Apply_Substance Apply Test Substance to One Animal (2000 mg/kg limit test) Start->Apply_Substance Observe_24h Observe for 24 Hours Apply_Substance->Observe_24h Observe_14d Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Observe_24h->Observe_14d Necropsy Gross Necropsy Observe_14d->Necropsy Toxicity_Observed Toxicity Observed? Necropsy->Toxicity_Observed No_Toxicity No Compound-Related Mortality (GHS Category 5 or Unclassified) Toxicity_Observed->No_Toxicity No Main_Test Proceed to Main Test with Lower Doses and More Animals Toxicity_Observed->Main_Test Yes End End No_Toxicity->End Main_Test->End

Caption: Workflow for acute dermal toxicity testing.

Conclusion

The choice between this compound and Dibasic Esters as a solvent in pharmaceutical formulations is a nuanced decision that requires careful consideration of multiple factors. Dibasic Esters offer the advantage of a more established and favorable safety profile. The theoretical solubility predictions presented in this guide suggest that this compound may offer advantages for certain APIs, particularly those with higher polarity.

It is imperative that formulation scientists conduct thorough experimental evaluations to validate these predictions and to assess the compatibility and stability of the chosen solvent within the final drug product matrix. By following a systematic and data-driven approach to solvent selection, as outlined in this guide, researchers can optimize drug product performance and ensure patient safety.

References

Performance Showdown: Diethyleneglycol Diformate vs. Phthalate Plasticizers in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable plasticizer is critical to achieving desired material properties, from flexibility in medical tubing to stability in drug delivery systems. This guide provides a comparative framework for evaluating Diethyleneglycol diformate (DEGDF) against traditional phthalate plasticizers, focusing on key performance indicators and the experimental protocols required for their assessment.

Quantitative Performance Metrics: A Comparative Table

To objectively assess the performance of a novel plasticizer like DEGDF against an established one like DEHP, a standardized set of tests must be performed. The following table summarizes the key quantitative data that should be generated. For illustrative purposes, typical data ranges for DEHP in Polyvinyl Chloride (PVC) are provided.

Performance ParameterThis compound (DEGDF) in PVCDi(2-ethylhexyl) phthalate (DEHP) in PVCTest Method
Mechanical Properties
Tensile Strength (MPa)Data required15 - 25ASTM D882 / ISO 527-3
Elongation at Break (%)Data required250 - 400ASTM D882 / ISO 527-3
100% Modulus (MPa)Data required8 - 12ASTM D882 / ISO 527-3
Hardness (Shore A)Data required70 - 90ASTM D2240 / ISO 7619-1
Thermal Properties
Glass Transition Temp. (Tg) (°C)Data required-40 to -20ASTM E1356 / ISO 11357-2
Volatility (Weight Loss %)Data required< 1% (at 105°C for 24h)ASTM D1203 / ISO 176
Migration Resistance
Extraction in n-Hexane (%)Data required5 - 15ASTM D1239
Extraction in Water (%)Data required< 0.5ASTM D1239
Toxicity Profile
Endocrine Disruption PotentialData requiredEstrogenic activity reported[1]In vitro assays (e.g., E-Screen)
Cytotoxicity (IC50)Data requiredVaries by cell lineISO 10993-5

Experimental Protocols

Detailed and standardized experimental methodologies are paramount for generating reproducible and comparable data. Below are the protocols for the key experiments cited in the table.

Evaluation of Mechanical Properties

Objective: To determine the effect of the plasticizer on the strength, flexibility, and stiffness of the polymer.

Methodology (based on ASTM D882 / ISO 527-3):

  • Sample Preparation:

    • Prepare PVC formulations with a specified concentration of DEGDF or DEHP (e.g., 40 parts per hundred of resin - phr).

    • Process the formulations into thin films of uniform thickness (e.g., 0.2 ± 0.02 mm) using a two-roll mill and a compression molder.

    • Cut the films into dumbbell-shaped specimens according to the dimensions specified in the standard.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Tensile Testing:

    • Use a universal testing machine equipped with a suitable load cell.

    • Set the grip separation and the crosshead speed as per the standard (e.g., 50 mm/min).

    • Mount the specimen in the grips and apply a tensile load until the specimen ruptures.

    • Record the load and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress applied to the specimen before it breaks.

    • Elongation at Break: Determine the percentage increase in the length of the specimen at the point of rupture.

    • 100% Modulus: Calculate the stress at 100% elongation, which is an indicator of the material's stiffness.

Determination of Glass Transition Temperature (Tg)

Objective: To measure the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates higher plasticizing efficiency.[3][4]

Methodology (based on ASTM E1356 / ISO 11357-2 using Differential Scanning Calorimetry - DSC):

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the plasticized PVC film.

    • Hermetically seal the sample in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Cool the sample to a temperature well below the expected Tg (e.g., -100°C).[5]

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the Tg (e.g., 100°C).[5]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The Tg is determined as the midpoint of the step-like transition in the heat flow curve.

Assessment of Migration Resistance

Objective: To quantify the amount of plasticizer that leaches out of the polymer matrix when in contact with a liquid or in a volatile environment. Lower migration is highly desirable, especially for medical and food-contact applications.[6]

Methodology for Solvent Extraction (based on ASTM D1239):

  • Sample Preparation:

    • Cut a precisely weighed piece of the plasticized PVC film (Winitial).

  • Extraction Procedure:

    • Immerse the film in a specified volume of the extraction solvent (e.g., n-hexane for fatty food simulation, or deionized water) in a sealed container.

    • Maintain the container at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) with gentle agitation.

  • Data Analysis:

    • Remove the film from the solvent, gently pat dry, and then dry it in a vacuum oven at a specified temperature (e.g., 40°C) until a constant weight (Wfinal) is achieved.

    • Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Visualizing Experimental and Logical Workflows

To further clarify the evaluation process and the potential biological implications of plasticizers, the following diagrams are provided.

G cluster_0 Formulation & Processing cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Polymer Resin (e.g., PVC) D Compounding (Two-Roll Mill) A->D B Plasticizer (DEGDF or Phthalate) B->D C Additives (Stabilizers, etc.) C->D E Film/Specimen Preparation (Compression Molding) D->E F Mechanical Testing (ASTM D882) E->F G Thermal Analysis (DSC - ASTM E1356) E->G H Migration Testing (ASTM D1239) E->H I Toxicity Assessment (In Vitro Assays) E->I J Tensile Strength, Elongation, Modulus F->J K Glass Transition Temperature (Tg) G->K L Weight Loss (%) H->L M Endocrine Activity, Cytotoxicity I->M N Comparative Evaluation J->N K->N L->N M->N

Caption: Workflow for the comparative evaluation of plasticizers.

G cluster_0 Cellular Exposure cluster_1 Intracellular Pathway cluster_2 Biological Response Plasticizer Plasticizer Metabolite Receptor Nuclear Receptor (e.g., Estrogen Receptor) Plasticizer->Receptor HRE Hormone Response Element (on DNA) Receptor->HRE Binds to Gene Target Gene Transcription HRE->Gene Activates/Represses Protein Protein Synthesis Gene->Protein Response Altered Cellular Function / Endocrine Disruption Protein->Response

Caption: Hypothetical signaling pathway for endocrine disruption by a plasticizer.

Conclusion

The evaluation of this compound as a replacement for phthalate plasticizers requires a systematic and data-driven approach. While direct comparative data is not yet widely available, the experimental protocols and performance benchmarks outlined in this guide provide a robust framework for researchers to conduct their own evaluations. By generating data on mechanical, thermal, and migration properties, alongside a thorough toxicological assessment, the scientific community can build a clear picture of DEGDF's potential as a safe and effective alternative to traditional phthalates.

References

Validating the Efficacy of Diethyleneglycol Diformate as a Green Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the pharmaceutical and chemical industries has led to a critical examination of the solvents used in synthesis, purification, and formulation. The ideal "green solvent" minimizes environmental impact, reduces risks to human health, and maintains high process efficiency. This guide provides a comprehensive comparison of Diethyleneglycol diformate (DEGDF) with other promising green solvent alternatives, supported by available data and standardized experimental protocols to aid in the validation of its efficacy.

Comparative Analysis of Physicochemical Properties

The selection of a solvent is fundamentally guided by its physical and chemical properties. An ideal green solvent should not only possess desirable solvency for a wide range of compounds but also exhibit properties that enhance safety and reduce environmental persistence. The following table summarizes the key physicochemical properties of this compound and several other notable green solvents.

PropertyThis compoundCyreneγ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)N-FormylmorpholineDiethyl CarbonatePropylene Carbonate
CAS Number 120570-77-653716-82-8108-29-296-47-94394-85-8105-58-8108-32-7
Molecular Formula C6H10O5C6H8O3C5H8O2C5H10OC5H9NO2C5H10O3C4H6O3
Molecular Weight ( g/mol ) 162.14128.13100.12[1]86.13[2]115.13[3]118.13102.09
Boiling Point (°C) 209-210[4]227[5][6]~207[1]80.2[2]236-237[3]126-128[7]242[8]
Melting Point (°C) ---31[1]-136[2]20-23[3]-43[7]-48.8
Density (g/cm³ at 20°C) 1.147[4]1.25[5][6]~1.06[1]0.8541.145 (at 25°C)[3]0.975 (at 25°C)[7]1.205
Flash Point (°C) 99[4]108~96[1]-11>110[3]25132[8]
Water Solubility SolubleMiscible[5][6]Fully miscible[1]14 g/100 mLSoluble[3]Insoluble[7]24 g/100 ml

Health, Safety, and Environmental (HSE) Profile

A solvent's "greenness" is critically determined by its impact on human health and the environment. This includes its toxicity, biodegradability, and potential for bioaccumulation. The following table provides a comparative overview of the HSE profiles of the selected solvents.

ParameterThis compoundCyreneγ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)N-FormylmorpholineDiethyl CarbonatePropylene Carbonate
Toxicity (Oral LD50, rat) Data not available>2000 mg/kg5600 mg/kg2100 mg/kg>2000 mg/kg5000 mg/kg29000 mg/kg
Biodegradability Expected to be biodegradableReadily biodegradable[9]Readily biodegradable[1]Readily biodegradableInherently biodegradableReadily biodegradableReadily biodegradable
Source PetrochemicalRenewable (from cellulose)[9]Renewable (from levulinic acid)[10]Renewable (from furfural)[2]PetrochemicalPetrochemicalPetrochemical

Experimental Protocols for Efficacy Validation

To objectively assess the performance of this compound as a green solvent, a series of standardized experiments should be conducted. The following protocols, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for this evaluation.

Solubility Performance

Objective: To determine the solubility of a range of representative Active Pharmaceutical Ingredients (APIs) in this compound and compare it to other green solvents.

Methodology (based on OECD Test Guideline 105):

  • Preparation of Saturated Solutions: Add an excess amount of the solid API to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge or filter the saturated solutions to remove undissolved solids. Analyze the concentration of the dissolved API in the supernatant using a validated analytical method (e.g., HPLC-UV, UPLC-MS).

  • Data Reporting: Express solubility in mg/mL or mol/L.

Reaction Performance

Objective: To evaluate the efficacy of this compound as a reaction medium for common pharmaceutical transformations (e.g., amide bond formation, esterification).

Methodology:

  • Reaction Setup: Perform a model reaction (e.g., synthesis of a common amide or ester) in this compound and in the selected alternative green solvents under identical conditions (temperature, concentration, catalyst, reaction time).

  • Monitoring and Analysis: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, HPLC).

  • Yield and Purity Determination: Upon completion, isolate the product and determine the reaction yield and purity of the product through standard analytical methods (e.g., NMR, LC-MS).

  • Comparison: Compare the reaction outcomes (yield, purity, reaction time) across the different solvents.

Environmental Fate: Biodegradability

Objective: To assess the ready biodegradability of this compound.

Methodology (based on OECD Test Guideline 301F - Manometric Respirometry Test): [11][12][13]

  • Test System: A suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated in a closed respirometer.

  • Measurement: The consumption of oxygen is measured over a 28-day period.

  • Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[13]

Ecotoxicity Assessment

Objective: To determine the acute toxicity of this compound to aquatic organisms.

Methodology (based on OECD Test Guideline 202 - Daphnia sp. Acute Immobilisation Test):

  • Test Organisms: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in water.

  • Exposure and Observation: The daphnids are observed for immobilization after a 48-hour exposure period.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Visualizing Workflows and Relationships

To better understand the process of green solvent selection and the interplay of various factors, the following diagrams are provided.

Green_Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Final Selection A Define Application Requirements (Solubility, Reaction Type) B Identify Potential Solvents (Databases, Literature) A->B C Preliminary HSE Assessment (GHS, SDS Data) B->C D Solubility & Performance Testing C->D E Detailed HSE Testing (Biodegradability, Ecotoxicity) D->E F Comparative Analysis of Data E->F G Select Optimal Green Solvent F->G

Caption: A generalized workflow for the selection of a green solvent.

Green_Solvent_Properties_Relationship cluster_0 Solvent Properties cluster_1 Evaluation Criteria cluster_2 Outcome PhysChem Physicochemical (BP, MP, Density, Polarity) Performance Performance (Yield, Solubility) PhysChem->Performance Safety Safety (Flash Point, Toxicity) HSE Health, Safety, Env. (HSE Score) Safety->HSE Environmental Environmental (Biodegradability, Source) Environmental->HSE Lifecycle Lifecycle Impact (Renewable, Recyclable) Environmental->Lifecycle Greenness Overall 'Greenness' Performance->Greenness HSE->Greenness Lifecycle->Greenness

Caption: Logical relationship of solvent properties to greenness evaluation.

Conclusion

This compound presents itself as a polar, high-boiling point solvent with potential applications in various chemical processes. Its solubility in water and expected biodegradability are favorable characteristics for a green solvent. However, a comprehensive validation of its efficacy requires direct comparative studies against established green alternatives like Cyrene, γ-Valerolactone, and 2-Methyltetrahydrofuran.

The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct such a validation. By systematically evaluating performance in relevant applications and quantifying its health, safety, and environmental impact, the true potential of this compound as a green solvent can be objectively determined. The adoption of greener solvents is a continuous journey, and rigorous, data-driven comparisons are essential for making informed decisions that align with the principles of sustainable chemistry.

References

A Comparative Guide: Diethyleneglycol Diformate vs. Traditional Industrial Solvents

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a significant amount of data on the physical and chemical properties of Diethyleneglycol diformate and the traditional solvents, including their toxicity profiles (LD50 values). I also have information on general experimental protocols for solubility testing, reaction kinetics monitoring, and acute oral toxicity.

However, there is a lack of direct, side-by-side experimental data comparing this compound's performance (e.g., API solubility, reaction kinetics) against the other solvents in a single study. The information on this compound itself is more limited compared to the well-established solvents.

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In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and the overall efficiency of synthetic processes. While traditional dipolar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) have long been staples in the laboratory, the pursuit of safer, more sustainable, and equally effective alternatives is a perpetual endeavor. This guide provides a detailed comparison of this compound against these conventional solvents, offering insights into its physicochemical properties, potential performance benefits, and safety profile.

Physical and Chemical Properties: A Head-to-Head Comparison

A solvent's fundamental properties dictate its suitability for specific applications. The following table summarizes the key physical and chemical characteristics of this compound and traditional industrial solvents.

PropertyThis compoundDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Tetrahydrofuran (THF)
Molecular Formula C₆H₁₀O₅C₃H₇NO[1]C₂H₆OS[2]C₅H₉NO[3]C₄H₈O[4]
Molecular Weight ( g/mol ) 162.14[5][6]73.09[1][7]78.13[8]99.13[3]72.11[9][10]
Boiling Point (°C) 209-210[5][11]153[1][7][12][13]189[2][8]202-204[14][15]66[4][10]
Melting Point (°C) --61[1][12]19[8]-24[3][14][15]-108.5[4][10]
Density (g/mL at 20-25°C) 1.147[5][6][11]0.945-0.949[1][7][13]1.1[2][8]1.028-1.03[3][14][16]0.886-0.889[4][17]
Flash Point (°C) 99[5][11]58[1][13]87-9591[14][16]-22 to -14[4][18]
Water Solubility SolubleMiscible[1][7][12][19]Miscible[2][8]Miscible[3][14][15]Miscible[4][9][17]

Performance and Applications

While direct comparative experimental data for this compound against traditional solvents is limited in publicly available literature, its properties suggest its potential as a versatile solvent in various applications, including as a plasticizer and an intermediate in the synthesis of resins and lubricants.[6] Its higher boiling point and flash point compared to solvents like THF and DMF indicate a lower fire hazard and suitability for reactions requiring elevated temperatures.

Toxicity Profile

A critical consideration in solvent selection is toxicity. The following table summarizes the acute oral toxicity (LD50) data for the compared solvents. A higher LD50 value indicates lower acute toxicity.

SolventLD50 (Oral, Rat) mg/kg
This compound Data not readily available; however, a similar substance, Diethyleneglycol dinitrate, has an LD50 of 990.4 mg/kg for male rats and 753.1 mg/kg for female rats.[20] Diethylene glycol itself has an LD50 of 12,570 mg/kg in rats.[11]
Dimethylformamide (DMF) 2,800 - 5,809[5][7]
Dimethyl Sulfoxide (DMSO) >7,920 - 14,500[21][22]
N-Methyl-2-pyrrolidone (NMP) 3,598 - 4,150[3][7][23][24]
Tetrahydrofuran (THF) 1,650 - 2,880[1][19][25]

Experimental Protocols

To facilitate standardized evaluation, detailed methodologies for key experiments are provided below.

Experimental Protocol for Solubility Determination of an Active Pharmaceutical Ingredient (API)

Objective: To determine the equilibrium solubility of an API in a given solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Solvent (e.g., this compound)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API to a known volume of the solvent in a vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) to allow for equilibration. The time required for equilibration should be determined experimentally but is typically 24-72 hours.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully collect a sample of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis spectrophotometer.

  • Analyze the diluted sample to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in the solvent, typically expressed in mg/mL or µg/mL.

Experimental Protocol for Monitoring Reaction Kinetics

Objective: To determine the rate of a chemical reaction in a specific solvent.

Materials:

  • Reactants and solvent

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring mechanism (e.g., magnetic stirrer)

  • Temperature control system (e.g., oil bath)

  • Analytical instrument for monitoring reaction progress (e.g., in-situ IR, Raman, or NMR spectrometer; or offline HPLC, GC)

Procedure:

  • Set up the reaction vessel with the solvent and reactants under controlled temperature and stirring.

  • Initiate the reaction (e.g., by adding a catalyst or the final reactant).

  • Monitor the concentration of a reactant or product over time using the chosen analytical technique.[6][26]

    • In-situ monitoring: Collect spectra at regular intervals throughout the reaction.

    • Offline monitoring: Withdraw aliquots of the reaction mixture at specific time points, quench the reaction if necessary, and analyze the samples.

  • Plot the concentration of the monitored species versus time.

  • From the kinetic data, determine the reaction order, rate constant, and other kinetic parameters.[26]

Experimental Protocol Summary for Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[13]

Principle: A stepwise procedure where a substance is administered orally to a small group of animals (typically three) of a single sex at a defined dose.[27] The presence or absence of mortality determines the next step: dosing at a lower or higher fixed dose level.[27]

Procedure Summary:

  • Animal Selection and Housing: Use healthy, young adult rodents (usually rats), fasted prior to dosing.[10]

  • Dose Preparation and Administration: The test substance is typically administered in a single dose via gavage.[10] The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[13]

  • Stepwise Dosing:

    • Start with a dose from one of the four fixed levels (5, 50, 300, or 2000 mg/kg).

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

    • If one animal dies, the test is repeated at the same dose level with three more animals.

    • If no animals die, the next higher dose level is tested.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[10]

  • Data and Reporting: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.[10]

Visualizations

To better illustrate the workflows and logical relationships in solvent selection and experimental design, the following diagrams are provided.

SolventSelectionWorkflow start Define Application Requirements phys_chem Evaluate Physicochemical Properties (Boiling Point, Polarity, etc.) start->phys_chem solubility Assess Solubility of Reactants/Products phys_chem->solubility reactivity Consider Solvent Reactivity solubility->reactivity toxicity Evaluate Toxicity & Safety Profile reactivity->toxicity cost Analyze Cost & Availability toxicity->cost selection Select Optimal Solvent cost->selection

Caption: Logical workflow for solvent selection in research and development.

SolubilityTestingWorkflow start Start: API and Solvent add_excess Add Excess API to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining API solubility.

ReactionKineticsWorkflow setup Setup Reaction Vessel with Solvent and Reactants initiate Initiate Reaction setup->initiate monitor Monitor Concentration vs. Time (In-situ or Offline) initiate->monitor data_collection Collect Kinetic Data monitor->data_collection plot Plot Concentration vs. Time data_collection->plot analysis Determine Rate Law & Rate Constant plot->analysis

Caption: Experimental workflow for reaction kinetic analysis.

References

A Comparative Analysis of Catalytic and Enzymatic Synthesis of Diethyleneglycol Diformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Diethyleneglycol diformate (DEGDF), a versatile and environmentally friendly organic solvent, can be achieved through various chemical and biochemical routes. This guide provides a comparative analysis of the two primary methodologies: traditional chemical catalysis and modern enzymatic synthesis. The objective is to offer a comprehensive overview of their respective performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Catalytic vs. Enzymatic Synthesis of DEGDF

ParameterCatalytic Synthesis (Composite Catalyst)Enzymatic Synthesis (Immobilized Lipase)
Catalyst Composite: Titanate & Aluminum isobutoxideImmobilized Lipase (e.g., Novozym 435)
Reaction Type TransesterificationEsterification
Reactants Diethylene glycol, sec-butyl formateDiethylene glycol, Formic acid
Temperature 110-140°C[1]40-50°C
Reaction Time 3-5 hours[1]1-24 hours
Yield > 90%[1]High conversion (analogous reactions >95%)[2]
Selectivity HighHigh
Byproducts Diethylene glycol monoformate, sec-butanol[1]Water
Environmental Impact Moderate (requires organic solvents, higher energy)Low (milder conditions, less waste)
Catalyst Reusability Possible, but may require regenerationHigh (demonstrated for multiple cycles)

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the catalytic and enzymatic synthesis of this compound.

Catalytic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification DEG Diethylene Glycol Reactor Distillation Reactor (110-140°C) DEG->Reactor SBF sec-Butyl Formate SBF->Reactor Cat Composite Catalyst Cat->Reactor Distillation Vacuum Distillation Reactor->Distillation Crude Product Product This compound Distillation->Product

Caption: Catalytic synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification DEG Diethylene Glycol Shaker Shaking Incubator (40-50°C) DEG->Shaker FA Formic Acid FA->Shaker Enzyme Immobilized Lipase Enzyme->Shaker Filtration Filtration Shaker->Filtration Reaction Mixture Filtration->Enzyme Recovered Enzyme Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Product This compound Evaporation->Product

Caption: Enzymatic synthesis workflow for this compound.

Detailed Experimental Protocols

Catalytic Synthesis via Transesterification

This protocol is based on the use of a composite catalyst for the transesterification of diethylene glycol with sec-butyl formate.[1]

Materials:

  • Diethylene glycol

  • sec-Butyl formate

  • Composite catalyst (e.g., titanate and aluminum isobutoxide)

  • Distillation apparatus with a packed column and overheads for removal of azeotrope

Procedure:

  • Charge the distillation reactor with diethylene glycol and the composite catalyst.

  • Heat the mixture to 110-140°C with stirring.[1]

  • Gradually add sec-butyl formate to the reactor. An azeotrope of sec-butanol and sec-butyl formate will begin to distill off.

  • Maintain the reaction temperature and continue to remove the azeotrope to drive the reaction towards the product.

  • The reaction is typically complete within 3-5 hours.[1]

  • After the reaction is complete, the crude product is purified by vacuum distillation to yield this compound with a purity of >90%.[1]

Enzymatic Synthesis via Esterification

This protocol is a representative procedure for the lipase-catalyzed esterification of diethylene glycol with formic acid, based on analogous formate ester syntheses.[2]

Materials:

  • Diethylene glycol

  • Formic acid

  • Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

  • Suitable organic solvent (e.g., toluene or 1,2-dichloroethane)

  • Shaking incubator

  • Filtration apparatus

Procedure:

  • In a sealed vessel, dissolve diethylene glycol and formic acid in the organic solvent. A molar excess of one reactant may be used to drive the equilibrium.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-20 g/L.

  • Place the vessel in a shaking incubator at a controlled temperature, typically between 40-50°C, with agitation.

  • The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Reaction times can vary from 1 to 24 hours depending on the desired conversion.

  • Upon completion, the immobilized enzyme is separated from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. Further purification by distillation may be performed if necessary.

Concluding Remarks

The choice between catalytic and enzymatic synthesis of this compound hinges on the specific priorities of the production process.

Catalytic synthesis , particularly with modern composite catalysts, offers a rapid and high-yielding route to the desired product.[1] However, this efficiency comes at the cost of higher energy consumption due to elevated reaction temperatures and the potential for environmental concerns associated with solvent use and catalyst disposal.

In contrast, enzymatic synthesis represents a greener and more sustainable alternative.[3] Operating under mild conditions, it significantly reduces energy demands and minimizes the formation of byproducts, simplifying purification.[3] The high selectivity of lipases can lead to a purer product.[3] Furthermore, the reusability of immobilized enzymes aligns well with the principles of a circular economy. While reaction times may be longer, the overall environmental and potential long-term economic benefits make enzymatic synthesis an increasingly attractive option for the production of this compound, especially in industries with a strong focus on sustainability and green chemistry.

References

Comparative Guide to Cross-Validated Analytical Methods for the Determination of Diethylene Glycol Diformate and Related Glycols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cross-validated analytical methods for the quantification of Diethylene Glycol (DEG) and related compounds, which are relevant for the analysis of Diethylene Glycol Diformate (DEGDF). DEGDF, a diester of diethylene glycol, is typically analyzed by methods that either hydrolyze it to DEG or are capable of separating the ester form. The methods discussed are primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are the most common techniques for the analysis of these genotoxic impurities in pharmaceutical products.[1][2][3]

The validation of these analytical procedures is critical and is generally performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary test parameters and acceptance criteria.[1][4] The development of sensitive and selective methods is crucial due to the low permissible limits for genotoxic impurities, often in the parts per million (ppm) range.[1]

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of various validated analytical methods for the determination of Diethylene Glycol (DEG) and Ethylene Glycol (EG). This data is essential for selecting the most appropriate method based on the required sensitivity, linearity, and the nature of the sample matrix.

Analytical Method Analyte Linearity Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Accuracy/Recovery Precision (%RSD) Reference
GC-FID EG & DEG0.013-0.031 mg/mL (EG)0.012-0.030 mg/mL (DEG)0.0018% w/w (EG)0.0036% w/w (DEG)Not SpecifiedNot SpecifiedNot Specified[5]
GC-FID DEG1.0-10.0 mg/mL0.15 mg/mL1.0 mg/mLNot Specified2.3-4.4%[6]
GC-MS EG & DEGNot Specified0.1 ppm (DEG)0.3 ppm (EG)0.3 ppm (DEG)1 ppm (EG)Not SpecifiedNot Specified[7]
GC-MS/MS EG & DEG1-10 µg/mL400 ng/mL1 µg/mLMeets acceptance criteria<15% at LOQ[8]
GC-MS EG & DEGNot Specified0.26 ng/mg (EG)0.51 ng/mg (DEG)0.86 ng/mg (EG)1.69 ng/mg (DEG)98-101%0.87%[9]
HPLC-UV (pre-column derivatization) DEG & PG0.062-18.6 µg/mL (DEG)0.071-21.3 µg/mL (PG)Not SpecifiedNot SpecifiedNot Specified<4%[10]
GC-Orbitrap MS EG & DEG5-100 µg/mL1.0 µg/mL3.0 µg/mLNot SpecifiedNot Specified[11]
HPTLC DEGLinear (r²=0.9971)0.033 mg/mL0.109 mg/mLNot Specified5.1-10.8%[12]

PG: Propylene Glycol

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the analysis of DEG and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Method[8]
  • Purpose: To detect and quantify DEG and EG in pharmaceutical products.

  • Principle: Separation of DEG and EG by GC with detection by a Mass Spectrometer (MS) operating in Single Ion Monitoring (SIM) mode for enhanced selectivity and sensitivity.

  • Sample Preparation:

    • Accurately weigh the sample and transfer it to a volumetric flask.

    • Add an internal standard (e.g., 2,2,2-Trichloroethanol).

    • Dilute to volume with a suitable solvent like methanol and vortex to mix.

    • If solids are present, filter the solution through a 0.20 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 220°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: A gradient program is typically used to ensure separation from other matrix components. For example, hold at an initial temperature, then ramp up to a final temperature.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Single Ion Monitoring (SIM) of characteristic ions for DEG, EG, and the internal standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection (with Pre-column Derivatization)[11]
  • Purpose: Simultaneous quantitative analysis of DEG and Propylene Glycol (PG) in pharmaceutical products.

  • Principle: Derivatization of the hydroxyl groups of DEG and PG with a UV-active agent (p-toluenesulfonyl isocyanate) to enable sensitive detection by a UV detector.

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample, add 10 µL of a 20% solution of p-toluenesulfonyl isocyanate (TSIC) in acetonitrile.

    • Add 10 µL of water to complete the reaction.

    • The resulting derivatives are then analyzed by HPLC.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.01 M KH₂PO₄, pH 2.5) and acetonitrile in a suitable ratio (e.g., 47:53 v/v).

    • Flow Rate: 1 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 227 nm.

High-Performance Thin-Layer Chromatography (HPTLC) Method[13]
  • Purpose: Rapid detection and quantification of DEG in excipients like glycerin and propylene glycol.

  • Principle: Separation of DEG from the matrix on a high-performance silica gel plate followed by densitometric scanning for quantification.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plate with silica gel 60 F₂₅₄.

    • Mobile Phase: A mixture of acetone, toluene, and 5 M ammonium hydroxide (e.g., 85:5:10 v/v/v).

    • Detection: Densitometric scanning at a specific wavelength (e.g., 325 nm).

Visualized Workflow

The following diagram illustrates a general workflow for the analysis of potential genotoxic impurities like Diethylene Glycol in pharmaceutical products, from sample reception to final data analysis.

Genotoxic Impurity Analysis Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting SampleReception Sample Reception SampleLogin Sample Login & LIMS Entry SampleReception->SampleLogin SamplePrep Sample Preparation (Weighing, Dilution, Derivatization) SampleLogin->SamplePrep GC_Analysis Gas Chromatography (GC) SamplePrep->GC_Analysis Volatile Analytes HPLC_Analysis High-Performance Liquid Chromatography (HPLC) SamplePrep->HPLC_Analysis Non-Volatile Analytes Detector Detection (MS, FID, UV) GC_Analysis->Detector HPLC_Analysis->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing ResultReporting Result Reporting & Review DataProcessing->ResultReporting

Caption: Workflow for Genotoxic Impurity Analysis.

References

Assessing the Long-Term Stability of Polymers Plasticized with Diethyleneglycol Diformate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of plasticized polymers is a critical consideration in a multitude of applications, from medical devices and drug delivery systems to industrial coatings and adhesives. The choice of plasticizer significantly influences the material's performance over time, impacting its mechanical integrity, thermal resistance, and the potential for leaching of additives. This guide provides a comparative assessment of the long-term stability of polymers plasticized with Diethyleneglycol diformate against common alternative plasticizers.

Due to a notable lack of specific long-term stability data for this compound in the public domain, this guide will focus on providing a framework for assessment. This includes detailing established experimental protocols for evaluating long-term stability and presenting available data for widely used alternative plasticizers. While direct quantitative comparisons with this compound are not currently possible, this guide offers a qualitative assessment based on the properties of structurally related compounds and highlights the critical need for further research in this area.

Comparison of Plasticizer Performance

The selection of a plasticizer is a balance of performance, cost, and safety. While specific data for this compound is limited, we can infer some of its likely characteristics based on its structure as a small-molecule formate ester. Compared to its close structural analog, Diethylene Glycol Dibenzoate (DEGDB), and other common plasticizers, this compound is expected to have a lower molecular weight, which can influence its plasticizing efficiency and migration potential.[1]

Below is a comparative overview of common plasticizer types.

Plasticizer TypeCommon ExamplesMolecular Weight ( g/mol )Key Characteristics
Formate Esters This compound ~146Data limited. Likely a good solvent with potentially high volatility and migration due to low molecular weight.
Benzoate Esters Diethylene Glycol Dibenzoate (DEGDB), Dipropylene Glycol Dibenzoate (DPGDB)314 (DEGDB)Good compatibility with polar polymers, good thermal stability, and low volatility.[2]
Phthalate Esters Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP)390 (DEHP)Widely used, cost-effective, good performance. Health and environmental concerns are leading to restrictions.
Terephthalate Esters Di(2-ethylhexyl) terephthalate (DOTP)390A common non-phthalate alternative to DEHP with a better safety profile.
Citrate Esters Acetyl Tributyl Citrate (ATBC)402Bio-based, good plasticizing efficiency, and low toxicity. Often used in sensitive applications like medical devices and toys.
Adipate Esters Di(2-ethylhexyl) adipate (DEHA)370Provides good low-temperature flexibility but can have higher volatility compared to other classes.
Polymeric Plasticizers Polymeric Adipates, Polyesters>1000Very low migration and volatility due to high molecular weight, offering excellent long-term stability.[3]

Experimental Protocols for Assessing Long-Term Stability

A comprehensive assessment of the long-term stability of a plasticized polymer involves a battery of tests designed to simulate the effects of time, temperature, and environmental exposure.

Thermal Stability Assessment

Thermogravimetric Analysis (TGA): This technique measures the weight loss of a material as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal degradation and can indicate the volatility of the plasticizer.[4][5]

  • Methodology: A small sample of the plasticized polymer is heated at a constant rate (e.g., 10°C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The temperature at which significant weight loss occurs is recorded as the onset of degradation.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. For plasticized polymers, it is crucial for determining the glass transition temperature (Tg), which is an indicator of plasticizer efficiency. Changes in Tg over time during accelerated aging can signify plasticizer loss or degradation of the polymer matrix.

  • Methodology: A sample is subjected to a controlled temperature program (heating, cooling, and isothermal steps). The heat flow to or from the sample is measured relative to a reference.

G cluster_thermal Thermal Stability Workflow TGA Thermogravimetric Analysis (TGA) Oven_Aging Accelerated Oven Aging TGA->Oven_Aging Determine Degradation T DSC Differential Scanning Calorimetry (DSC) Analysis Analyze Data for Degradation & Volatility DSC->Analysis Measure Tg Shift Oven_Aging->DSC Age Samples G cluster_mechanical Mechanical Property Workflow Initial_Test Initial Tensile Test (Unaged Samples) Accelerated_Aging Accelerated Aging (Heat, UV, etc.) Initial_Test->Accelerated_Aging Comparison Compare Stress-Strain Curves Initial_Test->Comparison Aged_Test Tensile Test (Aged Samples) Accelerated_Aging->Aged_Test Aged_Test->Comparison G cluster_migration Plasticizer Migration Pathways Plasticized_Polymer Plasticized Polymer (Plasticizer molecules dispersed) Leaching Leaching into Liquid (e.g., solvents, bodily fluids) Plasticized_Polymer->Leaching Diffusion Volatilization Volatilization into Air (Evaporation) Plasticized_Polymer->Volatilization Evaporation Solid_Contact Migration into Solid (Contact with another material) Plasticized_Polymer->Solid_Contact Contact Transfer

References

Leaching of Diethyleneglycol Diformate from Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential leaching of Diethyleneglycol diformate (DEGDF) from various polymer matrices. In the absence of direct studies on DEGDF, this document draws upon analogous data from research on structurally similar small molecules and plastic additives, such as diesters and formates, to provide a predictive comparison and detailed experimental protocols.

Comparative Analysis of Leaching Behavior

Table 1: Predicted Influence of Polymer Matrix on DEGDF Leaching

Polymer MatrixPredicted Leaching Potential of DEGDFRationale
Polyvinyl Chloride (PVC) - Plasticized HighDEGDF, being a small ester, can act as a plasticizer. Plasticizers are not chemically bound to the PVC matrix and are thus highly susceptible to leaching.[3] The presence of other plasticizers can also facilitate the migration of DEGDF.
Polyethylene (PE) / Polypropylene (PP) Moderate to HighThe amorphous regions within these semi-crystalline polymers allow for the diffusion and leaching of small molecules. The extent of leaching is influenced by the polymer's density and crystallinity.
Polyethylene Terephthalate (PET) Low to ModeratePET has a more rigid structure and lower permeability compared to PVC and polyolefins, which generally results in lower leaching of small molecules. However, leaching can still occur, especially at elevated temperatures.
Polydimethylsiloxane (PDMS) ModeratePDMS is known to absorb small hydrophobic molecules, and conversely, uncrosslinked oligomers and other additives can leach out.[4] The extent of leaching would depend on the curing process and any post-curing treatments.
Poly(lactic-co-glycolic acid) (PLGA) High (initially)In biodegradable polymers like PLGA, the degradation of the polymer matrix itself can lead to a significant release of entrapped molecules, often observed as a burst release followed by a more sustained release.

Table 2: Factors Influencing the Leaching of Small Ester Molecules

FactorInfluence on LeachingDescription
Temperature Increases leachingHigher temperatures increase the kinetic energy of molecules, accelerating diffusion through the polymer matrix.[5][6]
pH of Leaching Medium Can influence leachingThe pH of the surrounding medium can affect the surface properties of the polymer and the stability of the ester. While direct pH effects on DEGDF leaching are unknown, significant pH changes can alter polymer degradation and additive migration.[5][7]
Leaching Medium Composition Significant influenceThe presence of fats, oils, or organic solvents in the leaching medium can significantly increase the leaching of lipophilic compounds like esters.[8] For example, the presence of oils in the digestive tract can facilitate the leaching of additives from ingested plastics.[7]
Molecular Weight of Additive Lower MW increases leachingSmaller molecules like DEGDF are expected to diffuse more readily through the polymer matrix compared to larger molecules.[5]
Polymer Aging Increases leachingThe aging of plastics due to UV exposure, heat, or chemical attack can lead to the breakdown of the polymer structure, creating more pathways for additives to leach out.[9]
Agitation/Flow Rate Increases leachingIncreased agitation or flow of the leaching medium over the polymer surface can enhance the mass transfer of the leached substance away from the surface, thus promoting further leaching.

Experimental Protocols

To assess the leaching of DEGDF from a specific polymer matrix, a standardized experimental protocol is crucial. The following methodology is a composite based on common practices for studying the leaching of small molecules from polymers.

1. Sample Preparation:

  • Polymer Samples: Prepare polymer samples with a defined surface area-to-volume ratio. This could involve cutting the polymer into uniform pieces (e.g., 1 cm x 1 cm squares) or using polymer beads of a known size.

  • Cleaning: Thoroughly clean the surface of the polymer samples with a suitable solvent (e.g., ethanol, followed by deionized water) to remove any surface contaminants. Dry the samples in a desiccator before use.

  • DEGDF Loading (if applicable): If preparing a polymer with a known concentration of DEGDF, the additive can be incorporated during the polymerization process or by soaking the polymer in a DEGDF solution followed by a defined drying procedure to remove the solvent.

2. Leaching Study (Immersion Method):

  • Leaching Media: Select appropriate leaching media to simulate the intended application. Common choices include:

    • Deionized water

    • Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 to simulate physiological conditions)

    • Food simulants (e.g., 10% ethanol, 50% ethanol, acetic acid solutions, or vegetable oil, as specified by regulatory bodies)

  • Experimental Setup:

    • Place a known mass of the prepared polymer sample into a series of inert containers (e.g., glass vials with PTFE-lined caps).

    • Add a defined volume of the pre-warmed leaching medium to each container. The ratio of the polymer surface area to the volume of the leaching medium should be kept constant across all samples.

    • Incubate the samples at a controlled temperature (e.g., 37°C for physiological conditions or elevated temperatures to accelerate leaching).

    • At specified time intervals (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot of the leachate for analysis. It is important to replenish the withdrawn volume with fresh, pre-warmed medium if the study is to continue with the same samples.

3. Analytical Quantification of this compound:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the quantification of DEGDF.

  • Sample Preparation for Analysis:

    • For aqueous leachates, a direct injection may be possible if the concentration is high enough. Otherwise, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.

    • For oily or fatty leachates, a liquid-liquid extraction (LLE) is typically required to separate the DEGDF from the matrix before analysis.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using standard solutions of DEGDF.

Visualizing the Leaching Process Workflow

The following diagram illustrates a typical workflow for a leaching study.

Leaching_Study_Workflow cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analytical Phase cluster_results 4. Data Interpretation prep_polymer Prepare Polymer Samples (e.g., cut, clean, weigh) immersion Immerse Polymer in Media prep_polymer->immersion prep_media Prepare Leaching Media (e.g., buffer, food simulant) prep_media->immersion prep_standards Prepare DEGDF Standards (for calibration curve) analysis Instrumental Analysis (e.g., HPLC, GC-MS) prep_standards->analysis incubation Incubate at Controlled Temperature and Time immersion->incubation sampling Collect Leachate Samples at Time Intervals incubation->sampling extraction Sample Pre-treatment (e.g., LLE, SPE) sampling->extraction extraction->analysis quantification Quantify DEGDF (using calibration curve) analysis->quantification data_analysis Analyze Leaching Kinetics quantification->data_analysis reporting Report Findings data_analysis->reporting

Caption: Workflow for a typical leaching study of an additive from a polymer matrix.

Logical Relationship of Factors Influencing Leaching

The interplay of various factors determines the rate and extent of leaching. The following diagram illustrates these relationships.

Leaching_Factors cluster_polymer Polymer Properties cluster_additive Additive Properties cluster_environment Environmental Conditions Leaching Leaching of DEGDF PolymerType Polymer Type (e.g., PVC, PET) PolymerType->Leaching Crystallinity Crystallinity Crystallinity->Leaching Aging Aging/Degradation Aging->Leaching MW Molecular Weight MW->Leaching Concentration Initial Concentration Concentration->Leaching Temperature Temperature Temperature->Leaching Medium Leaching Medium (pH, composition) Medium->Leaching Agitation Agitation/Flow Agitation->Leaching

Caption: Key factors influencing the leaching of this compound from polymers.

References

A Comparative Economic Analysis of Diethyleneglycol Diformate Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chemical intermediates is paramount. Diethyleneglycol diformate, a versatile building block, can be synthesized through various routes, each with distinct economic and environmental implications. This guide provides a detailed comparison of two primary synthesis pathways: direct esterification and transesterification, supported by experimental data to inform process selection.

Executive Summary

The synthesis of this compound is predominantly achieved through two main routes: the traditional direct esterification of diethylene glycol with formic acid and the more modern transesterification process. While direct esterification is a long-established industrial method, it is often plagued by issues of corrosion, environmental concerns due to acidic wastewater, and the formation of byproducts at elevated temperatures. In contrast, transesterification offers a more sustainable and efficient alternative, boasting higher yields, milder reaction conditions, and reduced environmental impact. This guide will delve into the specifics of each method, presenting a quantitative comparison and detailed experimental protocols to aid in the selection of the most economically viable and environmentally sound synthesis strategy.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for the direct esterification and transesterification synthesis of this compound, based on available experimental data.

ParameterDirect Esterification (Analogous Process)Transesterification
Yield 78.9% - 86.8%[1][2]> 90%[3]
Product Purity > 98%[1][2]> 93% (mass fraction)[3]
Reaction Temperature 95 - 102°C[1][2]120 - 140°C (kettle temperature)[3]
Reaction Time 8 - 10 hours[1][2]~4 hours (after feed completion)[3]
Key Reactants Diethylene Glycol, Formic Acid[3]Diethylene Glycol, sec-Butyl Formate[3]
Catalyst p-Toluenesulfonic Acid, H₂SO₄[1][2]Composite Catalyst (e.g., Tetraisobutyl titanate & Triisobutoxy aluminum)[3]
Byproducts/Waste Acidic wastewater, Dehydration byproducts[3]sec-Butanol (recyclable)[3]

Experimental Protocols

Direct Esterification of Diethylene Glycol with Formic Acid

This protocol is based on analogous industrial processes for similar esters and qualitative descriptions of the direct esterification of diethylene glycol.[1][2][3]

Materials:

  • Diethylene Glycol

  • Formic Acid (e.g., 85% aqueous solution)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene or Cyclohexane (dehydrating agent)

Procedure:

  • To a reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add diethylene glycol, formic acid, and the dehydrating agent (toluene or cyclohexane).

  • Add the p-toluenesulfonic acid catalyst. The amount is typically a small percentage of the total reactant weight.

  • Heat the mixture to reflux, with the temperature maintained between 95-115°C.[2]

  • Continuously remove the water formed during the reaction as an azeotrope using the Dean-Stark apparatus.

  • The reaction is typically monitored by the amount of water collected and is generally complete within 8-10 hours.[1][2]

  • After the reaction is complete, cool the mixture and neutralize the acidic catalyst with a suitable base.

  • The crude product is then purified by vacuum distillation to obtain this compound with a purity of >98%.[1][2]

Transesterification Synthesis of this compound

This protocol is based on a detailed method described in patent literature.[3]

Materials:

  • Diethylene Glycol

  • sec-Butyl Formate

  • Composite Catalyst (e.g., Tetraisobutyl titanate and Triisobutoxy aluminum)

Procedure:

  • In a distillation still equipped with a rectification tower and an agitator, charge the composite catalyst and diethylene glycol.

  • Heat the mixture and begin to add sec-butyl formate. The predetermined molar ratio of catalyst to diethylene glycol to the initial charge of sec-butyl formate is approximately 0.002-0.015 : 1 : 0.5-1.2.[3]

  • Maintain the kettle temperature between 120-140°C during the addition of the remaining sec-butyl formate. The total molar ratio of sec-butyl formate to diethylene glycol is in the range of 3.5-5:1.[3]

  • Set the reflux ratio to 6-12:1 to continuously remove the azeotrope of sec-butanol and sec-butyl formate.[3]

  • After the addition of sec-butyl formate is complete, continue the reaction for approximately 4 hours, maintaining the kettle temperature.

  • The completion of the reaction is indicated by a rise in the kettle temperature.

  • The crude product, with a mass fraction of this compound greater than 93%, is then purified by vacuum rectification.[3]

Economic and Environmental Analysis

Direct Esterification:

  • Advantages: Utilizes relatively inexpensive and readily available raw materials (diethylene glycol and formic acid). The process technology is well-established in the chemical industry.

  • Disadvantages: The use of strong acid catalysts leads to significant corrosion of equipment, requiring specialized and more expensive materials of construction. The process generates acidic wastewater, which requires costly treatment before disposal to meet environmental regulations.[3] High reaction temperatures can lead to the formation of undesired byproducts through dehydration, complicating purification and reducing the overall yield.[3]

Transesterification:

  • Advantages: This route offers significantly higher yields (>90%) and shorter reaction times, leading to increased throughput and potentially lower energy consumption per unit of product.[3] The reaction conditions are milder, and the process is less corrosive, allowing for the use of standard manufacturing equipment. A key advantage is the recycling of the sec-butanol byproduct, which improves atom economy and reduces waste.[3] The raw material, sec-butyl formate, can be readily synthesized from formic acid and n-butylene.

  • Disadvantages: The initial cost of the specialized composite catalyst may be higher than traditional acid catalysts. The cost of sec-butyl formate may also be higher than formic acid, depending on the market and in-house synthesis capabilities.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

DirectEsterificationWorkflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Waste DEG Diethylene Glycol Reactor Esterification Reactor (95-115°C, 8-10h) DEG->Reactor FA Formic Acid FA->Reactor Cat_DE Acid Catalyst (p-TSA or H₂SO₄) Cat_DE->Reactor Neutralization Neutralization Reactor->Neutralization Crude Product Purification_DE Vacuum Distillation Neutralization->Purification_DE Waste_DE Acidic Wastewater Neutralization->Waste_DE DGD_DE This compound (>98% Purity) Purification_DE->DGD_DE Purified Product

Figure 1: Direct Esterification Workflow

TransesterificationWorkflow cluster_reactants_TE Reactants & Catalyst cluster_process_TE Process cluster_products_TE Products & Byproducts DEG_TE Diethylene Glycol Reactor_TE Transesterification Reactor (120-140°C, ~4h) DEG_TE->Reactor_TE SBF sec-Butyl Formate SBF->Reactor_TE Cat_TE Composite Catalyst Cat_TE->Reactor_TE Purification_TE Vacuum Rectification Reactor_TE->Purification_TE Crude Product Byproduct_TE sec-Butanol (Recyclable) Reactor_TE->Byproduct_TE Azeotropic Removal DGD_TE This compound (>93% Purity) Purification_TE->DGD_TE Purified Product

Figure 2: Transesterification Workflow

Conclusion

The economic analysis of this compound synthesis routes clearly favors the transesterification pathway over direct esterification for new and optimized production facilities. While direct esterification relies on cheaper raw materials, the hidden costs associated with equipment corrosion, waste treatment, and lower efficiency make it a less attractive option in the long run. The transesterification route, although potentially having a higher initial catalyst and reactant cost, offers a more robust and environmentally responsible process with higher yields, shorter cycle times, and the potential for byproduct recycling. For researchers and drug development professionals, the choice of synthesis route will depend on the scale of production, available equipment, and the priority placed on green chemistry principles. However, the data strongly suggests that for sustainable and economically favorable production, transesterification is the superior method.

References

Head-to-head comparison of Diethyleneglycol diformate with Diethylene glycol dimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Diethylene Glycol Derivatives

In the landscape of industrial and research chemicals, the selection of an appropriate solvent or reagent is paramount to achieving desired outcomes. This guide provides a detailed, data-supported comparison of two diethylene glycol derivatives: Diethyleneglycol diformate and Diethylene glycol dimethyl ether (Diglyme). By examining their physical and chemical properties, performance in various applications, and relevant experimental protocols, this document aims to equip researchers and professionals with the information necessary to make informed decisions for their specific needs.

At a Glance: Key Physicochemical Properties

A summary of the fundamental physical and chemical properties of this compound and Diethylene glycol dimethyl ether is presented below. These properties are critical in determining the suitability of each compound for various applications.

PropertyThis compoundDiethylene Glycol Dimethyl Ether (Diglyme)
Molecular Formula C₆H₁₀O₅[1][2][]C₆H₁₄O₃[4]
Molecular Weight 162.14 g/mol [1][2][]134.17 g/mol [4]
Appearance Colorless, transparent liquidColorless, watery liquid with a mild, pleasant odor[4][5][6]
Boiling Point 209-210 °C[1]162 °C[5][7]
Melting Point Not available-64 °C[7]
Flash Point 99 °C[1]57 °C (135 °F)[5]
Density 1.147 g/cm³[1][]0.945 g/cm³ at 20°C[5]
Solubility in Water Soluble[8]Miscible[6][7]

Performance as a Solvent: A Comparative Overview

Both this compound and Diethylene glycol dimethyl ether are recognized for their utility as solvents across a range of applications. However, their distinct chemical structures—an ester versus an ether—result in different solvency characteristics and reactivity profiles.

Diethylene Glycol Dimethyl Ether (Diglyme) is a well-established aprotic polar solvent. Its ether linkages provide excellent stability in the presence of strong bases, making it an ideal medium for organometallic reactions, such as Grignard reactions and metal hydride reductions.[6][9] The oxygen atoms in the ether linkages can chelate metal cations, which can enhance the reactivity of the corresponding anions.[6] Diglyme is also noted for its ability to dissolve a wide variety of organic compounds, including resins, and is used in the formulation of paints, inks, and coatings.[10][11]

This compound , on the other hand, possesses ester functional groups. While it also functions as a solvent, its applications often leverage its reactivity.[8] The ester groups make it susceptible to hydrolysis, a property that can be exploited for the controlled release of formic acid.[8] It is used as an intermediate in the synthesis of polymers and resins and as a plasticizer.[] Its solvency is utilized in industrial applications such as paints, inks, and adhesives.

Solubility Spectrum:

  • Diethylene Glycol Dimethyl Ether is known to dissolve a broad range of substances including: galipot, mastic gum, colophony resins, shellac, bitumens, stand oils, vegetable oils, ethyl- and benzyl cellulose, nitrocellulose, polystyrene paints, polyvinyl chloride (post-chlorinated), aldehyde and ketone resins, resoles, terpene and alkyl phenolic resins, epoxy resins, coumarone resins, alkyd resins, chlorinated diphenyls, and plasticizers like tricresyl phosphate.[10]

  • Information on the specific range of solutes for This compound is less detailed in the available literature, though it is generally described as having good solubility for various organic and inorganic compounds.[8]

Applications in Focus: Where Do They Excel?

Organic Synthesis

Diethylene Glycol Dimethyl Ether (Diglyme) is a preferred solvent for many organic reactions due to its inertness and high boiling point.[6] It is particularly valued in reactions involving organometallic reagents.[6][9]

Experimental Workflow: Grignard Reaction using Diethylene Glycol Dimethyl Ether

Grignard_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Mg Magnesium Turnings Flask Reaction Flask under Inert Atmosphere (N2) Mg->Flask Add Diglyme Anhydrous Diglyme Diglyme->Flask Add AlkylHalide Alkyl Halide AlkylHalide->Flask Slowly Add Quench Quench with Aqueous Acid Flask->Quench Transfer Mixture Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification Extraction->Purification Product Product Purification->Product Synthesis_Diformate Reactants Diethylene Glycol + sec-Butyl Formate Reaction Transesterification Reaction Reactants->Reaction Catalyst Composite Catalyst Catalyst->Reaction Separation Distillation Reaction->Separation Byproduct sec-Butanol + Diethylene Glycol Monoformate Product This compound Separation->Byproduct Separation->Product

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyleneglycol Diformate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of diethyleneglycol diformate, a compound that, while useful, requires careful management due to its potential hazards. Adherence to these protocols will help safeguard personnel, prevent environmental contamination, and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This substance is harmful if swallowed and can cause severe skin and eye irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] These regulations govern the management of hazardous waste from its generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[4]

Step 1: Waste Identification and Characterization

The first critical step is to determine if the this compound waste is classified as hazardous.[5] This determination should be based on its characteristics and any potential contaminants it may have been mixed with during experimental use.[5] Given its properties, it should be treated as a hazardous chemical waste.

Step 2: Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[6]

  • Collect the waste in a designated, compatible, and properly sealed container.[6][7][8][9] Glass or high-density polyethylene (HDPE) containers are generally suitable.[6][8]

  • Ensure the container is in good condition and free from leaks.[6]

Step 3: Labeling

Proper labeling is a critical component of safe waste management. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"[5]

  • The full chemical name: "this compound"

  • The accumulation start date (the date the first drop of waste was added to the container)[5]

  • The specific hazards associated with the chemical (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation")

Step 4: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizers.[1]

  • Follow your institution's guidelines regarding the maximum volume of waste that can be stored and the maximum accumulation time.

Step 5: Disposal

  • Never dispose of this compound down the drain or in the regular trash.[6] This is illegal and can lead to environmental contamination and potential harm to public health.[5][6]

  • Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[10]

Quantitative Data Summary

For quick reference, the following table summarizes key data related to this compound.

PropertyValueSource
Acute Toxicity (Oral) Harmful if swallowed.[1][2][11]
Skin Irritation Causes severe burns.[1]
Eye Irritation Causes severe eye irritation which may damage tissue.[1][2]
Incompatible Materials Strong oxidizers.[1]
Hazardous Decomposition Products Carbon monoxide and carbon dioxide.[1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Waste Generation: This compound B Characterize Waste: Hazardous? A->B C Segregate and Collect in Compatible Container B->C Yes I Non-Hazardous Disposal (Consult EHS) B->I No D Label Container: 'Hazardous Waste' Chemical Name, Date, Hazards C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Licensed Hazardous Waste Disposal E->F G Complete Hazardous Waste Manifest F->G H Final Disposal at Permitted Facility G->H

Figure 1. This compound Disposal Workflow

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their organizations.

References

Essential Safety and Operational Guidance for Handling Diethyleneglycol Diformate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial safety and logistical information for the handling and disposal of Diethyleneglycol diformate, a chemical that requires careful management to mitigate potential hazards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive selection of personal protective equipment is your first line of defense against exposure. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye and Face Protection Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) are mandatory.[1][2] In situations with a splash hazard, chemical safety goggles and a face shield should be worn.[3][4]
Hand Protection Chemical-resistant gloves that satisfy EU Directive 89/686/EEC and the standard EN 374 are required.[1] Gloves should be inspected before use and changed immediately if signs of degradation appear.[5] For prolonged or repeated contact, gloves made of Butyl rubber or Viton are recommended.[5] Before use, protect hands with a suitable protective cream.[5]
Body Protection Wear fire/flame resistant and impervious clothing.[1][2] A lab coat should be worn, and for larger quantities or higher risk of exposure, a chemical-resistant bodysuit is advised.[2] Cotton protective clothing and shoes that cover the entire foot are recommended.[5]
Respiratory Protection In case of insufficient ventilation or potential for inhalation of vapors or aerosols, wear a suitable respiratory protection.[5] A full-face respirator should be used if exposure limits are exceeded.[1] If a respirator is the sole means of protection, a full-face supplied air respirator is necessary.[2]

Glove Material and Performance:

Glove MaterialThicknessPenetration Time
Butyl rubber0.8 mm> 480 min
Viton (fluorinated rubber)--

Note: The penetration time is determined by the protective glove manufacturer and must be observed.[5]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.

Emergency SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Skin Contact Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.[6]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Get immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6][8] Rinse mouth with water.[2][8] Call a physician or poison control center immediately.[1] If the person is fully conscious, give a cup of water to drink.[7]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2] For large fires, use water spray, fog, or alcohol-resistant foam.[9][10] Firefighters should wear self-contained breathing apparatus.[2]
Spill Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Eliminate all ignition sources.[9][10] Absorb the spill with inert material (e.g., sand, dry earth) and transfer to a suitable, closed container for disposal.[8][9][10] Use non-sparking tools.[1][9][10] Prevent entry into waterways and sewers.[8][9][10]

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

G prep Preparation - Review SDS - Assemble PPE - Ensure ventilation handling Chemical Handling - Work in a fume hood - Use compatible materials - Ground equipment prep->handling use Experimental Use - Follow protocol - Monitor for leaks/spills - Keep containers closed handling->use emergency Emergency Preparedness - Locate safety shower/eyewash - Know spill cleanup procedures handling->emergency decon Decontamination - Clean work area - Decontaminate equipment use->decon use->emergency waste_collection Waste Collection - Segregate waste - Use labeled, sealed containers decon->waste_collection disposal Disposal - Follow institutional and local regulations - Use licensed hazardous waste disposal service waste_collection->disposal disposal->emergency

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ground all equipment used when handling the product to prevent electrostatic discharge.[9][10]

  • Avoid contact with skin, eyes, and clothing.[1][6][7]

  • Do not breathe vapors or mists.[7]

  • Wash hands thoroughly after handling.[5][7]

  • Keep containers tightly closed when not in use.[1][5]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[5][8][11]

  • This material and its container must be disposed of as hazardous waste.[12]

  • Do not allow the product to enter drains, sewers, or waterways.[1][7][13] Improper disposal can lead to environmental contamination and legal penalties.[12][14]

  • Contaminated packaging should be emptied and can be offered for recycling.[11] If not recycled, they should be disposed of as unused product.[11]

  • It is the responsibility of the waste generator to properly characterize and manage the waste from "cradle to grave".[12] Consider using a licensed hazardous waste disposal company.[12][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.